Hetrombopag olamine
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
1257792-42-9 |
|---|---|
Fórmula molecular |
C29H36N6O7 |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
bis(2-aminoethanol);5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5.2C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;2*3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);2*4H,1-3H2 |
Clave InChI |
RKEJRDZRWWDSRX-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hetrombopag olamine |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: A Technical Guide to Hetrombopag Olamine
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Hetrombopag (B607937) olamine, a novel, orally bioavailable, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist. Developed for the treatment of thrombocytopenia, Hetrombopag olamine stimulates megakaryopoiesis and subsequent platelet production through the activation of specific intracellular signaling cascades. This document collates key preclinical and clinical data, details relevant experimental methodologies, and visualizes the critical signaling pathways to offer an in-depth resource for the scientific community.
Molecular Interaction with the Thrombopoietin Receptor
This compound functions as a potent agonist of the thrombopoietin receptor, also known as c-Mpl or CD110.[1][2][3] Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, this compound interacts with the transmembrane domain of the receptor.[4][5] This binding mimics the action of TPO, inducing a conformational change in the receptor, which leads to its dimerization and the initiation of downstream intracellular signaling.[6]
While direct measurement of the binding affinity (Kd) of small molecules to the transmembrane domain of receptors is technically challenging, the potent biological activity of this compound suggests a high-affinity interaction.[7] Functional assays have demonstrated its efficacy at low nanomolar concentrations.[4]
Activation of Intracellular Signaling Pathways
Upon binding to and activating the TPO receptor, this compound triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][6][8] These pathways are crucial for the proliferation and differentiation of megakaryocyte progenitor cells and the subsequent increase in platelet production.[9]
The JAK-STAT Signaling Pathway
The activation of the JAK-STAT pathway is a primary and direct consequence of Hetrombopag-induced TPO receptor stimulation. This leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3 and STAT5.[6][10][11] The phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes essential for megakaryocyte development and maturation.[11]
The PI3K/AKT and MAPK/ERK Signaling Pathways
In addition to the JAK-STAT pathway, this compound also activates the PI3K/AKT and MAPK/ERK signaling cascades.[4][8] Activation of these pathways is also initiated by the phosphorylation of intracellular signaling molecules following TPO receptor engagement. The PI3K/AKT pathway is known to play a critical role in cell survival and proliferation, while the MAPK/ERK pathway is also involved in cell growth and differentiation.[8][12][13] The concurrent activation of these pathways contributes to the robust pro-proliferative and anti-apoptotic effects of Hetrombopag on megakaryocyte precursors.[14]
Quantitative In Vitro Efficacy
Preclinical in vitro studies have quantified the potent activity of this compound in stimulating the proliferation of TPO-dependent cell lines and primary human hematopoietic cells.
| Assay | Cell Line/Target | Parameter | This compound | Eltrombopag | Reference |
| Cell Proliferation | 32D cells with human TPOR (32D-MPL) | EC50 | 0.4 nmol/L | 13.4 nmol/L | [4] |
| Phosphorylation | Human CB CD34+ cells | EC50 | 2.3 nmol/L | 86.2 nmol/L | [4] |
Clinical Efficacy and Pharmacokinetics
Clinical trials have demonstrated the efficacy and safety of this compound in both healthy volunteers and patients with immune thrombocytopenia (ITP).
Pharmacokinetic Profile in Healthy Volunteers
Phase I studies in healthy individuals have characterized the pharmacokinetic profile of this compound.
| Parameter | Value | Dosing | Reference |
| Tmax (Time to maximum concentration) | ~8 hours | Single dose | |
| t1/2 (Half-life) | 11.9 to 40.1 hours | Single dose (dose-prolonged) | |
| Steady State | Reached after 7 days | Multiple daily doses |
Efficacy in Patients with Immune Thrombocytopenia (Phase III Trial - NCT03222843)
A pivotal Phase III clinical trial demonstrated the superiority of Hetrombopag over placebo in achieving a platelet response in ITP patients who had not responded to or had relapsed after previous treatment.[3]
| Treatment Group | Primary Endpoint Achievement (Platelet count ≥ 50 x 109/L after 8 weeks) | Odds Ratio (95% CI) vs. Placebo | p-value | Reference |
| Hetrombopag 2.5 mg | 58.9% | 25.97 (9.83–68.63) | < 0.0001 | [3] |
| Hetrombopag 5 mg | 64.3% | 32.81 (12.39–86.87) | < 0.0001 | [3] |
| Placebo | 5.9% | - | - | [3] |
Efficacy in Patients with Immune Thrombocytopenia (Phase I Trial - NCT02614846)
A Phase I study in ITP patients also showed promising efficacy.[1]
| Endpoint | Result | Reference |
| Proportion of patients with platelet counts ≥50×109/L at week 6 | 59.5% (22 out of 37 patients) | [1] |
| Median time to first response | 2.1 weeks | [1] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.
In Vitro Cell Proliferation Assay
This assay is designed to determine the ability of a TPO-R agonist to stimulate the proliferation of a TPO-dependent cell line.
Methodology:
-
Cell Culture: A murine pro-B cell line, 32D, stably transfected with the human TPO receptor (32D-MPL), is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and a cytokine such as murine IL-3 to maintain viability.
-
Cytokine Deprivation: Prior to the assay, cells are washed to remove any residual cytokines, which could interfere with the measurement of Hetrombopag-induced proliferation.
-
Cell Seeding: The washed cells are seeded into 96-well microplates at a predetermined density.
-
Compound Addition: Serial dilutions of this compound are added to the wells. A positive control (e.g., recombinant human TPO) and a negative control (vehicle) are also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: A reagent to assess cell viability, such as MTT or a luminescent cell viability reagent (e.g., CellTiter-Glo), is added to each well.
-
Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The data is then used to generate a dose-response curve, from which the EC50 value is calculated.
Western Blot Analysis of Signaling Pathway Activation
Western blotting is employed to detect the phosphorylation status of key proteins in the intracellular signaling pathways activated by this compound.
Methodology:
-
Cell Treatment: A suitable cell line (e.g., 32D-MPL or primary human CD34+ cells) is serum-starved to reduce basal signaling and then treated with varying concentrations of this compound for different time points.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., JAK2, STAT3, STAT5, AKT, ERK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the bands for the total proteins to determine the extent of pathway activation.
In Vivo Hollow-Fibre Mouse Model
This preclinical in vivo model is used to assess the ability of an orally administered compound to stimulate the proliferation of TPO-dependent cells.[3]
Methodology:
-
Hollow Fibre Preparation: Hollow fibres with a semi-permeable membrane are filled with a suspension of 32D-MPL cells and sealed.
-
Implantation: The cell-filled hollow fibres are implanted subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[3]
-
Drug Administration: The mice are treated with oral doses of this compound or a vehicle control over a specified period.
-
Fibre Retrieval and Cell Viability Assessment: At the end of the treatment period, the hollow fibres are retrieved, and the viability of the cells within the fibres is assessed using a cell proliferation assay (e.g., MTT).
-
Analysis: The cell viability in the Hetrombopag-treated group is compared to the vehicle control group to determine the in vivo efficacy of the compound.
Conclusion
This compound is a potent, orally active thrombopoietin receptor agonist that stimulates megakaryopoiesis and increases platelet production. Its mechanism of action is centered on the activation of the TPO receptor's transmembrane domain, leading to the initiation of downstream signaling through the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways. Preclinical and clinical studies have demonstrated its efficacy and a manageable safety profile, establishing it as a significant therapeutic option for the treatment of thrombocytopenia. This technical guide provides a foundational understanding of its core mechanism for researchers and drug development professionals.
References
- 1. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Thrombopoietin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. EGFR-Phosphorylated Platelet Isoform of Phosphofructokinase 1 Promotes PI3K Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Hetrombopag Olamine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Science of a Novel Thrombopoietin Receptor Agonist
Introduction
Hetrombopag olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It has been developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
This compound is the ethanolamine (B43304) salt of hetrombopag.[2][3] This formulation enhances the solubility and bioavailability of the active compound.[4]
| Property | Value | Reference |
| IUPAC Name | 5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid; 2-aminoethanol | [3][5] |
| Molecular Formula | C29H36N6O7 | [3][6] |
| Molecular Weight | 580.63 g/mol | [5] |
| Appearance | Crystalline solid | [4] |
| Administration | Oral | [1][2] |
Mechanism of Action
This compound acts as a selective agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[2][7] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, Hetrombopag binds to the transmembrane domain of the receptor.[2][8] This binding event induces a conformational change in the receptor, leading to its homodimerization and the activation of intracellular signaling cascades.[9][10] The primary signaling pathways activated by TPO-R stimulation are:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is the principal pathway for TPO-R signaling.[9][11] Upon receptor activation, associated Janus kinases (primarily JAK2) are autophosphorylated and activated.[12][13] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for STAT proteins (STAT1, STAT3, and STAT5).[10][13] The recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to upregulate genes involved in megakaryocyte proliferation and differentiation.[11][14]
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of the TPO-R also initiates the MAPK/ERK signaling cascade.[9][10] This pathway is crucial for cell proliferation and survival.[8]
-
Phosphoinositide 3-Kinase (PI3K/AKT) Pathway: The PI3K/AKT pathway is another important signaling route activated by TPO-R agonists, contributing to cell survival and proliferation.[9][10]
The culmination of these signaling events is the stimulation of megakaryopoiesis, the process of megakaryocyte development and maturation in the bone marrow, which ultimately leads to an increased production and release of platelets into the circulation.[2]
Preclinical and Clinical Data
Preclinical Evaluation
Preclinical studies have demonstrated the potent in vitro and in vivo activity of Hetrombopag. In a preclinical model using human TPO-R-transfected murine 32D cells, Hetrombopag was shown to enhance cell viability and promote growth with significantly higher potency than eltrombopag (B601689) in vivo.[15]
Clinical Pharmacokinetics in Healthy Individuals
Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of this compound.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Individuals [1]
| Dose | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 5 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |
| 10 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |
| 20 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |
| 30 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |
| 40 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Multiple-Dose (10 days) Pharmacokinetic Parameters of this compound in Healthy Individuals [1]
| Dose | Steady-State | AUC0-24hr | Cmax |
| 2.5 mg | Reached after 7 days | Dose-proportional from 5.0 to 7.5 mg | Dose-proportional from 5.0 to 7.5 mg |
| 5.0 mg | Reached after 7 days | Dose-proportional from 5.0 to 7.5 mg | Dose-proportional from 5.0 to 7.5 mg |
| 7.5 mg | Reached after 7 days | Dose-proportional from 5.0 to 7.5 mg | Dose-proportional from 5.0 to 7.5 mg |
AUC0-24hr: Area under the curve over a 24-hour dosing interval at steady state.
Administration of Hetrombopag on an empty stomach or at least 2 hours before a meal is recommended to achieve maximum bioavailability, as shorter fasting durations result in lower drug exposure.[6]
Clinical Efficacy in Patients
Clinical trials have demonstrated the efficacy of this compound in increasing platelet counts in patients with immune thrombocytopenia (ITP) and severe aplastic anemia (SAA).
Table 3: Efficacy of this compound in Patients with Immune Thrombocytopenia (ITP)
| Study Phase | Patient Population | Treatment and Dose | Primary Endpoint | Results | Reference |
| Phase III | Chronic ITP | HETROM-2.5 (2.5 mg) or HETROM-5 (5 mg) vs. Placebo for 8 weeks | Proportion of patients with platelet count ≥ 50 x 10⁹/L | HETROM-2.5: 58.9% (p < 0.0001); HETROM-5: 64.3% (p < 0.0001); Placebo: 5.9% | [15] |
| Phase I | Chronic ITP | 5 mg once daily for up to 6 weeks | Proportion of patients with platelet counts ≥50×10⁹/L at week 6 | 59.5% of patients achieved a response. | [16] |
| Post-hoc analysis of Phase III | Persistent ITP | HETROM-2.5 (2.5 mg) or HETROM-5.0 (5.0 mg) vs. Placebo | Proportion of responders (platelet count ≥ 50 × 10⁹/L) after 8 weeks | HETROM-2.5: 68.8%; HETROM-5.0: 74.3%; Placebo: 7.7% | [17] |
Table 4: Efficacy of this compound in Patients with Severe Aplastic Anemia (SAA)
| Study Phase | Patient Population | Treatment and Dose | Primary Endpoint | Results | Reference |
| Phase II | SAA refractory to immunosuppressive therapy | Hetrombopag | Hematologic response in ≥1 lineage at week 18 | 41.8% of patients achieved a hematologic response. | [18] |
Hetrombopag has been shown to be well-tolerated, with the most common adverse events being upper respiratory tract infection, urinary tract infection, immune thrombocytopenic purpura, and hematuria.[15]
Experimental Protocols
In Vitro Megakaryocyte Differentiation and Platelet Formation Assay
This protocol describes the differentiation of CD34+ hematopoietic stem and progenitor cells into mature megakaryocytes and the subsequent formation of platelets in vitro, a key assay for evaluating the biological activity of TPO-R agonists like this compound.
1. Isolation and Culture of CD34+ Cells:
-
Isolate CD34+ cells from human umbilical cord blood or bone marrow using magnetic cell sorting.
-
Seed 5 × 10⁵ CD34+ cells/mL in a 12-well plate with serum-free medium (SFM) supplemented with 50 ng/mL of recombinant human thrombopoietin (rhTPO) or varying concentrations of this compound.[1][6]
-
Incubate cells at 37 °C in a humidified atmosphere with 5% CO2.[1][6]
2. Monitoring Megakaryocyte Differentiation:
-
At various time points (e.g., days 7, 9, 10), harvest cells for analysis.[1]
-
Stain cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as anti-GPIIb/CD41 and anti-GPIX/CD42a.[1]
-
Analyze the percentage of double-positive cells (CD41+/CD42a+) by flow cytometry to quantify mature megakaryocytes.[6]
3. Assessment of Megakaryocyte Ploidy:
-
At day 12 or 13, harvest cells and stain with an anti-CD41 antibody.[6]
-
Fix and permeabilize the cells and stain the DNA with propidium (B1200493) iodide.[6]
-
Analyze the DNA content of the CD41+ population by flow cytometry to determine the ploidy level, a marker of megakaryocyte maturity.[6]
4. Quantification of Proplatelet and Platelet Formation:
-
On day 8 or 9 of differentiation, re-seed the megakaryocytes in fresh SFM with the TPO-R agonist.[1]
-
Culture for an additional 5 days.[1]
-
Count the number of megakaryocytes extending proplatelets (long cytoplasmic extensions) using light microscopy.
-
Collect the supernatant and enumerate platelet-sized particles by flow cytometry.
Signaling Pathway Activation Assays
These protocols are designed to confirm the activation of downstream signaling pathways following TPO-R stimulation by this compound.
1. Cell Culture and Stimulation:
-
Culture a TPO-responsive cell line (e.g., 32D cells expressing human TPO-R, or primary megakaryocytes) to a suitable density.
-
Starve the cells of growth factors for a defined period to reduce basal signaling.
-
Stimulate the cells with varying concentrations of this compound for different durations.
2. Western Blot Analysis for Protein Phosphorylation:
-
Lyse the stimulated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-JAK2, phospho-STAT3/5, phospho-ERK1/2, phospho-AKT).
-
Use antibodies against the total forms of these proteins as loading controls.
-
Detect the primary antibodies with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and visualize the bands using a chemiluminescence detection system.
3. ELISA for Quantifying Phosphorylated Proteins:
-
Utilize commercially available ELISA kits to quantify the levels of phosphorylated signaling proteins (e.g., phospho-p38 MAPK) in the cell lysates.[2]
-
Follow the manufacturer's instructions for the specific kit.
Visualizations
Signaling Pathways
Caption: this compound-induced TPO receptor signaling pathways.
Experimental Workflow
Caption: Experimental workflow for the evaluation of a TPO receptor agonist.
Logical Relationship in Drug Development
Caption: Logical progression of this compound's drug development.
References
- 1. An In Vitro Method for the Differentiation of Megakaryocytes and Platelet Formation [jove.com]
- 2. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. PI3K-AKT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. itpaustralia.org.au [itpaustralia.org.au]
- 9. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]
- 10. What's the latest update on the ongoing clinical trials related to Immune Thrombocytopenia? [synapse.patsnap.com]
- 11. Analysis of PI3K/Akt and MAPK/ERK pathway activation [bio-protocol.org]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. anygenes.com [anygenes.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] Developed for the treatment of thrombocytopenia, it stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of hetrombopag olamine, summarizing key data from clinical and preclinical studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and hematology research.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy individuals and patients with immune thrombocytopenia (ITP). The key parameters are summarized below.
Absorption
This compound is absorbed orally, with a time to maximum plasma concentration (Tmax) of approximately 8 hours after a single dose.[1][3] The absorption of hetrombopag is significantly affected by food. Administration with a high-fat, high-calorie meal has been shown to decrease the mean plasma AUC and Cmax by 98.7% and 95.0%, respectively.[4][5] Therefore, it is recommended that hetrombopag be administered in a fasted state, at least two hours before a meal, to ensure maximum bioavailability.[6][7]
Distribution
Following oral administration, hetrombopag has a large apparent volume of distribution (Vz/F), ranging from 190 to 612 L after single doses of 5-40 mg in healthy subjects.[6] After once-daily oral administration of 7.5 mg for 10 days, the apparent volume of distribution was 460 L.[6]
Metabolism
Hetrombopag is primarily metabolized through the cleavage of the hydrazine (B178648) bond, which is followed by acetylation, propionylation, and glucuronidation.[6]
Excretion
The primary route of elimination for hetrombopag and its metabolites is via the feces.
Single-Dose Pharmacokinetics in Healthy Volunteers
A Phase I study in healthy individuals evaluated single oral doses of hetrombopag ranging from 5 mg to 40 mg. The key pharmacokinetic parameters are presented in Table 1.[1][3]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 5 | 29.8 ± 11.5 | 413 ± 154 | 8.0 (6.0-12.0) | 11.9 ± 2.4 |
| 10 | 67.5 ± 23.1 | 1160 ± 350 | 8.0 (6.0-10.0) | 18.5 ± 4.1 |
| 20 | 155 ± 54.6 | 3240 ± 1120 | 8.0 (6.0-12.0) | 25.4 ± 6.3 |
| 30 | 254 ± 89.7 | 6320 ± 2150 | 8.0 (4.0-12.0) | 33.1 ± 8.7 |
| 40 | 368 ± 123 | 9870 ± 3450 | 8.0 (6.0-12.0) | 40.1 ± 10.2 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
A dose-proportional increase in Cmax was observed, while the AUC increased in a greater than dose-proportional manner, suggesting non-linear pharmacokinetics.[1][3] The elimination half-life also increased with escalating doses.[1][3]
Multiple-Dose Pharmacokinetics in Healthy Volunteers
The pharmacokinetics of multiple once-daily doses of hetrombopag (2.5 mg, 5.0 mg, and 7.5 mg) for 10 days were also assessed in healthy volunteers. The plasma concentration of hetrombopag reached a steady state after 7 days of administration.[1][3] The steady-state pharmacokinetic parameters are summarized in Table 2.
Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose (mg) | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) |
| 2.5 | 45.1 ± 18.2 | 678 ± 289 |
| 5.0 | 102 ± 39.8 | 1650 ± 687 |
| 7.5 | 168 ± 65.4 | 2890 ± 1150 |
Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; AUC0-24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.
The steady-state Cmax and AUC0-24 increased in a dose-proportional manner from the 5.0 mg to the 7.5 mg dose level.[1]
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by a dose- and time-dependent increase in platelet counts.
Mechanism of Action
This compound is a TPO-R agonist that binds to and activates the thrombopoietin receptor, a member of the hematopoietic receptor superfamily.[2] This activation mimics the effect of endogenous thrombopoietin, stimulating intracellular signaling cascades that lead to the proliferation and differentiation of megakaryocytes from hematopoietic stem cells, ultimately resulting in increased platelet production.[8]
Signaling Pathways
Upon binding to the TPO-R, this compound activates several downstream signaling pathways, including:
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is a primary signaling route for many cytokine receptors, including the TPO-R. Activation of this pathway is crucial for cell proliferation and differentiation.[8]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase/protein kinase B pathway is involved in cell survival and proliferation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway also plays a role in cell proliferation and differentiation.[8]
Dose-Response Relationship
A clear dose-response relationship has been observed for hetrombopag-induced platelet elevation in both single and multiple-dose studies.[1] Higher doses of hetrombopag result in a greater and more sustained increase in platelet counts. The thrombopoietic response is significantly correlated with the plasma exposure level of hetrombopag.[1]
Table 3: Platelet Count Response to this compound in Healthy Volunteers (Multiple Doses)
| Dose (mg) | Mean Maximum Platelet Count (x10^9/L) | Mean Time to Maximum Platelet Count (days) |
| 2.5 | 305 ± 54 | 14 |
| 5.0 | 345 ± 68 | 15 |
| 7.5 | 421 ± 85 | 16 |
Data are presented as mean ± standard deviation.
Clinical Efficacy in ITP Patients
In a Phase I study involving patients with chronic ITP, hetrombopag demonstrated preliminary efficacy in increasing platelet counts.[9] Patients received an initial oral dose of 5 mg once daily for up to 6 weeks, with dose adjustments based on platelet response.[9] At week 6, 59.5% of patients achieved a platelet count of ≥50×10^9/L.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of this compound.
Quantification of Hetrombopag in Plasma by LC-MS/MS
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of hetrombopag in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Isolation and Activation Assays [bio-protocol.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Hetrombopag Olamine for Immune Thrombocytopenia (ITP) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hetrombopag (B607937) olamine, a novel oral, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, for the treatment of immune thrombocytopenia (ITP). This document synthesizes key findings from preclinical and clinical research, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Introduction
Immune thrombocytopenia is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1] Hetrombopag olamine has emerged as a promising therapeutic option for patients with ITP who have had an insufficient response to previous treatments.[2][3] Developed in China, it has demonstrated significant efficacy in increasing and maintaining platelet counts, thereby reducing the risk of bleeding.[1][2]
Mechanism of Action
This compound functions as a TPO-R agonist, mimicking the effects of endogenous thrombopoietin.[4][5] It binds to and activates the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors in the bone marrow.[4] This activation stimulates intracellular signaling pathways, primarily the JAK-STAT pathway, and potentially the MAPK and PI3K/Akt pathways, leading to the proliferation and differentiation of megakaryocytes and subsequently, an increase in platelet production.[4][6]
Mechanism of action of this compound.
Pharmacokinetics
This compound is orally bioavailable.[7] Key pharmacokinetic parameters are summarized in the table below. The drug exhibits a dose-proportional increase in maximum concentration (Cmax) and a greater than dose-proportional increase in the area under the curve (AUC).[7][8] The plasma concentration of hetrombopag reaches a steady state after approximately 7 days of once-daily administration.[7][8] It is recommended to be administered on an empty stomach, at least 2 hours before a meal, to maximize bioavailability.[9]
Table 1: Pharmacokinetic Properties of this compound in Healthy Individuals
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~7-8 hours | [7][9] |
| Elimination Half-life (t1/2) | 11.9 to 40.1 hours (dose-prolonged) | [7] |
| Metabolism | Extensively metabolized | [6] |
| Excretion | Primarily via feces (89.05%) | [6] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of hetrombopag in increasing platelet counts and reducing bleeding risk in patients with ITP.
This single-arm, open-label, multi-center study evaluated the preliminary efficacy and safety of hetrombopag in ITP patients who had an insufficient response to at least one prior standard treatment.[10]
Table 2: Efficacy Results from the Phase I Trial (NCT02614846)
| Endpoint | Result | Reference |
| Primary Endpoint: Platelet count ≥50×10⁹/L at week 6 | 59.5% of patients (22/37) | [10] |
| Responded at least once during the study | 78.4% of patients (29/37) | [10] |
| Median time to first response | 2.1 weeks | [10] |
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of hetrombopag in ITP patients who had not responded to or had relapsed after previous treatment.[2][11]
Table 3: Efficacy Results from the Phase III Trial (NCT03222843) at 8 Weeks
| Treatment Group | Platelet Response Rate (≥50 × 10⁹/L) | Odds Ratio (95% CI) vs. Placebo | p-value | Reference |
| Hetrombopag 2.5 mg (HETROM-2.5) | 58.9% | 25.97 (9.83–68.63) | <0.0001 | [3][11][12] |
| Hetrombopag 5.0 mg (HETROM-5) | 64.3% | 32.81 (12.39–86.87) | <0.0001 | [3][11][12] |
| Placebo | 5.9% | - | - | [3][11][12] |
A durable platelet response was maintained throughout the 24-week treatment period.[2][11] Hetrombopag was also superior to placebo in reducing bleeding risk and the use of rescue therapy.[2][3] A post-hoc analysis of this trial also showed efficacy in patients with persistent ITP (duration 3–12 months).[12]
Safety and Tolerability
Hetrombopag has been shown to be generally well-tolerated with a manageable safety profile.[2][3][10]
Table 4: Common Adverse Events (≥15%) in the 24-Week Phase III Trial
| Adverse Event | Frequency in Hetrombopag Group | Reference |
| Upper respiratory tract infection | 42.2% | [2][3] |
| Urinary tract infection | 17.1% | [2][3] |
| Immune thrombocytopenic purpura | 17.1% | [2][3] |
| Hematuria | 15% | [2][3] |
No new safety signals were identified in the clinical trials.[10] Importantly, concerns associated with other TPO-RAs, such as the risk of bone marrow reticulin (B1181520) fiber formation, severe hepatotoxicity, and blood clots, are being monitored for hetrombopag.[2]
Experimental Protocols
Workflow of the Phase III clinical trial (NCT03222843).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][11]
-
Patient Population: Adults with ITP who had an insufficient response or relapsed after at least one prior ITP therapy.[2][13][14] Patients were required to have a platelet count of <30×10⁹/L.[13][14]
-
Treatment Arms:
-
Treatment Periods:
-
10-Week Double-Blind Period: Patients received their assigned treatment.[2][3]
-
14-Week Open-Label Period: Patients in the hetrombopag groups continued treatment, while those in the placebo group who completed the 10 weeks switched to open-label eltrombopag.[3][15]
-
Dose Tapering and Withdrawal Period. [12]
-
24-Week Single-Arm Extension Period. [12]
-
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 × 10⁹/L after 8 weeks of treatment.[3][11][12]
-
Secondary Endpoints: Durable platelet response, incidence of bleeding, and use of rescue therapy.[2]
Conclusion
This compound is an effective and well-tolerated oral TPO-R agonist for the treatment of immune thrombocytopenia. Its ability to significantly increase and maintain platelet counts, coupled with a manageable safety profile, makes it a valuable addition to the therapeutic landscape for ITP. Further long-term studies will be crucial to continue to monitor its safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hetrombopag Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]
- 4. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hetrombopag for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patlynk.com [patlynk.com]
- 14. Safety and Efficacy Study of this compound in Chronic Idiopathic Thrombocytopenic Purpura (ITP) Patients [ctv.veeva.com]
- 15. researchgate.net [researchgate.net]
Hetrombopag Olamine in the Treatment of Aplastic Anemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplastic anemia (AA) is a rare and serious hematologic disorder characterized by a hypocellular bone marrow and peripheral pancytopenia. While immunosuppressive therapy (IST) is a standard treatment, a significant number of patients are refractory or relapse. Hetrombopag (B607937) olamine, a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist, has emerged as a promising therapeutic agent for this patient population. This technical guide provides an in-depth overview of the preclinical and clinical data on hetrombopag olamine in the treatment of aplastic anemia, with a focus on its mechanism of action, experimental validation, and clinical efficacy.
Mechanism of Action: TPO-R Agonism and Downstream Signaling
This compound functions as a nonpeptide agonist of the TPO receptor, also known as c-Mpl.[1] By binding to the transmembrane domain of c-Mpl on hematopoietic stem and progenitor cells, it mimics the action of endogenous thrombopoietin.[2] This binding event triggers a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2).[3] Activated JAK2 subsequently phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling pathways crucial for hematopoiesis.
The primary signaling pathways activated by this compound include:
-
JAK-STAT Pathway: Upon recruitment to the phosphorylated TPO receptor, Signal Transducers and Activators of Transcription, primarily STAT3 and STAT5, are themselves phosphorylated by JAK2.[1][4] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of hematopoietic progenitor cells, particularly those of the megakaryocytic lineage.[5]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of TPO-R activation.[1][4] This pathway is known to play a significant role in promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also stimulated by this compound.[1][4] This pathway is involved in regulating cell proliferation, differentiation, and survival.
Furthermore, preclinical studies have indicated that hetrombopag prevents apoptosis by modulating the expression of the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein BAK.[4]
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent and specific activity in preclinical models. In a key study, hetrombopag stimulated the proliferation of a human TPO-R-expressing murine cell line (32D-MPL) in a concentration-dependent manner.[4]
| Compound | Cell Line | Endpoint | EC50 (nmol/L) |
| Hetrombopag | 32D-MPL | Proliferation | 0.4[4] |
| Eltrombopag | 32D-MPL | Proliferation | 13.4[4] |
| rhTPO | 32D-MPL | Proliferation | - |
In Vivo Efficacy
The in vivo potency of hetrombopag was evaluated using a hollow-fibre assay in nude mice. In this model, 32D-MPL cells were encapsulated in hollow fibres and implanted subcutaneously. Orally administered hetrombopag demonstrated significantly higher potency in promoting the viability and growth of these cells compared to eltrombopag.[4]
| Treatment | Dose | Outcome |
| Hetrombopag | 18 mg/kg (daily) | Significant stimulation of proliferation and prevention of apoptosis of 32D-MPL cells[4] |
| Eltrombopag | - | Less potent than hetrombopag[4] |
Clinical Development in Aplastic Anemia
Hetrombopag has been evaluated in clinical trials for both IST-refractory and treatment-naive severe aplastic anemia (SAA).
Phase II Study in IST-Refractory SAA (NCT03557099)
This single-arm, open-label study assessed the efficacy and safety of hetrombopag in 55 patients with SAA who were refractory to prior IST.[6]
Efficacy Results [6]
| Endpoint | Week 18 | Week 24 | Week 52 |
| Hematologic Response (≥1 lineage) | 41.8% | 43.6% | 49.1% |
| Trilineage Response | 10.9% | - | - |
| Median Time to Initial Response | 7.9 weeks | - | - |
| 12-month Relapse-Free Survival | 82.2% | - | - |
Safety Profile [6]
-
Most Common Adverse Events: Upper respiratory tract infection (40.0%), increased aspartate aminotransferase (21.8%), and pyrexia (21.8%).
-
Grade ≥3 Adverse Events: 30.9% of patients.
-
Serious Adverse Events: 27.3% of patients.
-
Deaths: 5.5% (3 patients).
Phase III Study in Treatment-Naive SAA (NCT03825744)
This randomized, double-blind, placebo-controlled study evaluated hetrombopag in combination with standard IST (horse anti-thymocyte globulin [h-ATG] and cyclosporine A [CsA]) as a first-line treatment for SAA.[7][8] A total of 180 patients were enrolled.[9]
Efficacy Results at 6 Months [7][8]
| Endpoint | Hetrombopag + IST (n=160) | Placebo + IST (n=80) |
| Complete Hematologic Response (CR) | 28.1% | 13.8% |
| Overall Response (OR) | 63.8% | 42.5% |
| Red-Cell Transfusion Independence | 69.0% | 48.7% |
| Platelet Transfusion Independence | 69.0% | 50.6% |
| Median Time to First Response | 87.0 days | 141.0 days |
The incidence of adverse events was comparable between the two groups, with no unexpected safety signals observed for hetrombopag.
Experimental Protocols
Cell Proliferation Assay (Representative Protocol)
This protocol is based on standard methodologies for assessing cell proliferation using a TPO-R expressing cell line.
-
Cell Culture: Culture 32D-MPL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and murine interleukin-3 (mIL-3).
-
Cell Seeding: Wash cells to remove mIL-3 and seed in a 96-well plate at a density of 1 x 10^4 cells/well in serum-free medium.
-
Treatment: Add serial dilutions of this compound, eltrombopag, or rhTPO to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis of Signaling Pathway Activation (Representative Protocol)
This protocol outlines the general steps for assessing the phosphorylation of key signaling proteins.
-
Cell Culture and Starvation: Culture TPO-R expressing cells to 70-80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Treatment: Treat cells with this compound at various concentrations and for different time points. Include positive (rhTPO) and negative (vehicle) controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-STAT3, phospho-STAT5, phospho-Akt, phospho-ERK, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.
Bcl-xL/BAK Expression Analysis (Representative Protocol)
This protocol describes a general method for analyzing the expression of apoptosis-related genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and specific primers for Bcl-xL, BAK, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Conclusion
This compound is a potent, orally active TPO-R agonist that has demonstrated significant efficacy and a manageable safety profile in the treatment of both IST-refractory and treatment-naive severe aplastic anemia. Its mechanism of action, involving the activation of key hematopoietic signaling pathways, leads to multilineage hematologic responses. The robust preclinical and clinical data support its role as a valuable therapeutic option for patients with this challenging disease. Further long-term studies will continue to delineate its full potential in the management of aplastic anemia.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Bak and Bcl-Xl gene expression among pediatric patients with acute primary immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Bak and Bcl-Xl gene expression among pediatric patients with acute primary immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel and simple hollow-fiber assay for in vivo evaluation of nonpeptidyl thrombopoietin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hetrombopag for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical studies of Hetrombopag olamine
An In-depth Technical Guide to the Preclinical Studies of Hetrombopag (B607937) Olamine
Abstract
Hetrombopag olamine is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2] It is designed with structural modifications to eltrombopag (B601689) to enhance potency and minimize toxicity.[2] Preclinical investigations have been fundamental in characterizing its pharmacological profile, demonstrating its mechanism of action, efficacy in stimulating megakaryopoiesis, and establishing a preliminary safety profile. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of hetrombopag, detailing its superior potency compared to other TPO-R agonists, its pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.
Mechanism of Action
Hetrombopag functions as a TPO-R agonist, mimicking the effects of the endogenous glycoprotein (B1211001) hormone thrombopoietin.[3] Unlike TPO, which binds to the extracellular domain of the receptor, hetrombopag is a non-peptide small molecule that binds to the transmembrane domain of the TPO-R (also known as c-Mpl or CD110).[4][5] This binding event induces a conformational change in the receptor, leading to its activation.
Receptor activation initiates a cascade of intracellular signaling pathways crucial for the proliferation and differentiation of megakaryocyte progenitor cells.[3][6] Key pathways stimulated by hetrombopag include:
-
JAK-STAT Pathway: Activation of Janus kinase (JAK) enzymes leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, notably STAT3 and STAT5.[3][7] These activated STAT proteins translocate to the nucleus to promote the transcription of genes essential for megakaryocyte development.[3]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving ERK1/2, is also activated, contributing to cell proliferation.[3][6][7]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is stimulated, playing a role in cell survival and proliferation.[3][7]
Furthermore, preclinical studies have shown that hetrombopag up-regulates proteins related to the G1 phase of the cell cycle, such as p-RB, Cyclin D1, and CDK4/6, and prevents apoptosis by modulating the expression of BCL-XL and BAK in TPO-R-expressing cells.[6]
Pharmacodynamics (PD)
In Vitro Studies
In vitro assays were critical in establishing the potency and specificity of hetrombopag. The primary models included murine pro-B 32D cells stably transfected with the human TPO-R (32D-MPL) and human cord blood-derived CD34+ hematopoietic stem cells.[6][7]
Hetrombopag demonstrated significantly greater potency than eltrombopag in stimulating the proliferation of these TPO-R-dependent cell lines.[7] It activated the STAT, PI3K, and ERK signaling pathways in a concentration-dependent manner.[6][7] Studies also indicated that hetrombopag acts additively with endogenous TPO to promote cell viability and signaling.[6]
| Cell Line | Parameter | Hetrombopag | Eltrombopag | Reference |
| 32D-MPL Cells | EC₅₀ (Proliferation) | 0.4 nmol/L | 13.4 nmol/L | [7] |
| Human CD34+ Cells | EC₅₀ (Proliferation) | 2.3 nmol/L | 86.2 nmol/L | [6][7] |
| Table 1: Comparative In Vitro Potency of Hetrombopag and Eltrombopag. |
In Vivo Studies
The in vivo efficacy of hetrombopag was evaluated using a hollow fiber model implanted in nude mice.[6][8] This model allows for the assessment of a compound's ability to stimulate cell proliferation in a contained, yet systemic, environment.
In this model, hetrombopag exhibited much higher potency than eltrombopag.[2][8] Daily oral administration of hetrombopag significantly stimulated the proliferation and prevented the apoptosis of 32D-MPL cells within the hollow fibers in a time- and dose-dependent manner.[6] Efficacy was significant at doses of 6 mg/kg or greater.[6]
Pharmacokinetics (PK)
Preclinical pharmacokinetic studies were performed in mice to correlate plasma drug exposure with pharmacodynamic activity. Following a single oral dose, hetrombopag was readily absorbed, with plasma concentrations peaking a few hours after administration. This exposure was directly linked to the activation of TPO-R signaling pathways in the target cells in vivo.[6] While extensive preclinical PK data from other species is limited in the public domain, data from early human clinical trials provide further insight.[1][9]
| Species | Dose | Tmax | Cmax | Reference |
| Nude Mice | 18 mg/kg (single oral) | 3 hours | 687 ± 342 ng/mL | [6] |
| Table 2: Preclinical (Murine) Pharmacokinetic Parameters of Hetrombopag. |
Toxicology
Preclinical toxicology studies indicated a favorable safety profile for hetrombopag, particularly in comparison to eltrombopag. Key findings include:
-
Lower General Toxicity: Toxicological experiments suggested that hetrombopag has lower overall toxicity than eltrombopag.[10]
-
Hepatotoxicity: Hetrombopag demonstrated undetectable hepatotoxicity and did not inhibit key hepatic metabolizing enzymes, such as CYP1A2 and CYP2C9.[10] This is a significant point of differentiation, as hepatotoxicity is a known risk with eltrombopag.[8]
-
Cataracts: Unlike eltrombopag, for which cataracts were observed in rodent toxicological studies, this finding was not reported in the preclinical studies of hetrombopag.[5]
| Finding | Hetrombopag | Eltrombopag | Reference |
| Hepatotoxicity | Undetectable | Potential for severe hepatotoxicity | [8][10] |
| Hepatic Enzyme Inhibition | Undetectable (CYP1A2, CYP2C9) | N/A | [10] |
| Cataracts in Rodents | Not Observed | Observed | [5] |
| Table 3: Summary of Comparative Preclinical Toxicology Findings. |
Experimental Protocols
In Vitro Cell Proliferation and Signaling Assay
This protocol outlines the general steps used to assess the in vitro activity of hetrombopag on TPO-R-expressing cells.
-
Cell Culture: 32D-MPL or human CD34+ cells are cultured in appropriate media. Before the experiment, cells are washed and starved of cytokines to reduce baseline signaling.
-
Treatment: Cells are seeded into multi-well plates and treated with varying concentrations of hetrombopag, eltrombopag, or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 15 minutes for signaling, 48-72 hours for proliferation).
-
Analysis:
-
Proliferation: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT), and absorbance is read on a plate reader. Data is used to generate dose-response curves and calculate EC₅₀ values.
-
Signaling: Cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific to phosphorylated forms of STAT, ERK, and Akt to confirm pathway activation.
-
In Vivo Hollow Fiber Assay
This protocol describes the mouse model used to test in vivo efficacy.[6]
-
Fiber Preparation: 32D-MPL cells are suspended in a culture medium and injected into semi-permeable hollow fibers, which are then sealed.
-
Implantation: The cell-containing fibers are implanted subcutaneously into immunocompromised (nude) mice.
-
Dosing: Mice are treated with daily oral doses of hetrombopag or a vehicle control for a specified duration (e.g., 3 to 12 days).[6]
-
Harvest and Analysis: At the end of the treatment period, the fibers are explanted. The cells are retrieved from the fibers, and the number of viable cells is quantified to determine the effect of the drug on cell proliferation and survival in vivo.
Conclusion
The preclinical data for this compound establish it as a potent, orally active TPO-R agonist. In vitro studies highlight its superior potency over eltrombopag in stimulating TPO-R signaling and promoting the proliferation of megakaryocyte precursors.[6][7] The in vivo hollow fiber model confirmed this enhanced efficacy.[6] Furthermore, preclinical toxicology studies suggest a more favorable safety profile, particularly concerning hepatotoxicity and cataracts.[5][10] These comprehensive preclinical findings provided a strong rationale for the successful clinical development of hetrombopag as a therapeutic agent for patients with thrombocytopenia.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Hetrombopag Olamine on Megakaryopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist designed to stimulate megakaryopoiesis and increase platelet production.[1] As a therapeutic agent for thrombocytopenia, its mechanism of action involves mimicking endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl), a member of the hematopoietin receptor superfamily.[1][2] This activation triggers a cascade of intracellular signaling pathways that drive the proliferation and differentiation of megakaryocytic lineage cells, ultimately leading to an increase in circulating platelets.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying hetrombopag's effects on megakaryopoiesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action: TPO Receptor Activation and Downstream Signaling
Hetrombopag olamine binds to the transmembrane domain of the TPO receptor (c-Mpl), which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitors.[2][4] This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs).[4] The activation of the JAK-STAT pathway is a primary signaling cascade initiated by hetrombopag.[2] Upon receptor activation, JAKs phosphorylate specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] The recruited STAT proteins are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation, differentiation, and survival.[2][6]
In addition to the canonical JAK-STAT pathway, this compound also activates other crucial signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][7] The MAPK/ERK pathway is primarily associated with cell proliferation and differentiation, while the PI3K/Akt pathway plays a key role in cell survival and inhibition of apoptosis.[4][8] The coordinated activation of these signaling networks ensures the robust and efficient production of mature, functional platelets.
Signaling Pathway Diagrams
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound on megakaryopoiesis and platelet production.
Table 1: In Vitro Proliferation of TPO-R-Expressing Cells
| Cell Line | Parameter | Hetrombopag | Eltrombopag (B601689) | Reference |
|---|---|---|---|---|
| 32D-MPL | EC50 (nmol/L) | 0.4 | 13.4 | [3] |
| Human Cord Blood-derived CD34+ cells | EC50 (nmol/L) | 2.3 | 86.2 |[3] |
Table 2: Clinical Efficacy in Patients with Immune Thrombocytopenia (ITP)
| Study Phase | Primary Endpoint | Result | Reference |
|---|---|---|---|
| Phase 1 | Proportion of patients with platelet counts ≥50×109/L at week 6 | 59.5% (22 out of 37 patients) | [9] |
| Phase 1 | Median time to first response (platelet count ≥50×109/L) | 2.1 weeks | [9] |
| Phase 3 | Proportion of responders (platelet count ≥50×109/L) after 8 weeks | Significantly higher than placebo |[10] |
Experimental Protocols
In Vitro Proliferation Assay of TPO-R-Expressing Cells
Objective: To determine the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells.
Materials:
-
32D-MPL cells (murine pro-B cell line transfected with human TPO-R) or human cord blood-derived CD34+ cells.[3]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound and Eltrombopag (as a comparator).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well microplates.
-
Luminometer.
Method:
-
Cell Culture: Culture 32D-MPL cells or CD34+ cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Compound Treatment: Add varying concentrations of this compound or eltrombopag to the wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Cell Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.[3]
Assessment of Megakaryocyte Differentiation from Human CD34+ Cells
Objective: To evaluate the effect of this compound on the differentiation of human hematopoietic stem cells into mature megakaryocytes.
Materials:
-
Serum-free expansion medium.
-
Megakaryocyte differentiation medium.
-
This compound.
-
Recombinant human TPO (positive control).
-
Flow cytometer.
-
Antibodies against megakaryocyte-specific markers (e.g., CD41, CD61, CD42b).[11]
-
Propidium (B1200493) iodide (for ploidy analysis).[11]
Method:
-
Isolation and Expansion of CD34+ Cells: Isolate CD34+ cells from human cord blood using magnetic-activated cell sorting (MACS). Expand the cells in serum-free expansion medium for 2-3 days.[11]
-
Megakaryocyte Differentiation: Culture the expanded CD34+ cells in megakaryocyte differentiation medium supplemented with varying concentrations of this compound or recombinant human TPO for 10-14 days.[11][13]
-
Flow Cytometry Analysis:
-
Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against CD41, CD61, and CD42b to identify and quantify megakaryocytes at different stages of maturation.[11]
-
Ploidy Analysis: Fix and permeabilize the cells, then stain with propidium iodide to analyze the DNA content and determine the ploidy level of the megakaryocytes.[11]
-
-
Data Analysis: Quantify the percentage of cells expressing megakaryocyte markers and the distribution of ploidy levels in response to different concentrations of this compound.
Experimental Workflow Diagram
Conclusion
This compound is a potent thrombopoietin receptor agonist that effectively stimulates megakaryopoiesis through the activation of multiple intracellular signaling pathways, including the JAK-STAT, PI3K/Akt, and MAPK/ERK cascades.[2][7] Preclinical and clinical data demonstrate its ability to induce the proliferation and differentiation of megakaryocyte progenitors, leading to a significant increase in platelet counts.[3][9] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel TPO-R agonists, contributing to the development of improved therapies for thrombocytopenia.
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 3. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. thieme-connect.com [thieme-connect.com]
Hetrombopag Olamine for Chemotherapy-Induced Thrombocytopenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-Induced Thrombocytopenia (CIT) is a frequent and significant complication arising from the myelosuppressive effects of cytotoxic cancer therapies. This condition, characterized by a marked decrease in platelet counts, elevates the risk of bleeding, often necessitates chemotherapy dose reductions or delays, and can ultimately compromise the efficacy of anticancer treatments.[1] The management of CIT represents a significant unmet clinical need.[2] Hetrombopag (B607937) olamine, a novel, orally administered, small-molecule, non-peptide thrombopoietin receptor agonist (TPO-RA), has emerged as a promising therapeutic agent to address this challenge.[3][4] This technical guide provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to the use of hetrombopag olamine for CIT.
Mechanism of Action
This compound exerts its therapeutic effect by selectively targeting and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2][4] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, hetrombopag binds to the transmembrane domain of the receptor. This binding event induces a conformational change in the TPO-R, leading to its dimerization and the activation of downstream intracellular signaling pathways.[4] Key pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K), and extracellular signal-regulated kinase (ERK) pathways.[4] The activation of these cascades stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately leading to an increase in platelet production and a rise in peripheral platelet counts.[4]
Clinical Efficacy and Safety Data
Several clinical studies have evaluated the efficacy and safety of this compound in the management of CIT. The data from these trials are summarized below.
Phase II & III Randomized Controlled Trials
| Endpoint | Hetrombopag Group | Placebo Group | Odds Ratio (95% CI) / Difference of Proportion (95% CI) | p-value | Reference |
| Proportion of Treatment Responders | 60.7% (17/28) | 12.9% (4/31) | 10.44 (2.82–38.65) | <0.001 | [1][2] |
| Proportion of Patients Achieving Platelet Response and Resuming Chemotherapy within 14 Days | 85.7% (24/28) | 48.4% (15/31) | 6.21 (1.69–22.89) | 0.003 | [2] |
| Median Time to First Documented Platelet Response (days) | 7.5 | 13.0 | N/A | N/A | [2] |
-
Treatment Responder Definition: Patients who could resume their planned chemotherapy with a platelet count of ≥100 × 10⁹/L within 14 days of the first dose of study treatment, and complete two consecutive planned chemotherapy cycles without any modification to the chemotherapy regimen (i.e., dose reduction of ≥15%, delay of ≥4 days, or discontinuation) or the need for rescue therapy due to thrombocytopenia.[2]
Retrospective and Comparative Studies
| Study Comparison | Key Efficacy Findings | Reference |
| Hetrombopag + rhTPO vs. Monotherapy | The combination therapy group had a significantly higher treatment response rate (94.4%) compared to hetrombopag (70.3%), rhTPO (70.3%), and rhIL-11 (66.0%) monotherapy groups (p<0.05). | [4] |
| Hetrombopag in Lymphoma and Multiple Myeloma | The median time for platelet recovery to ≥75×10⁹/L and ≥100×10⁹/L was 7 and 9 days, respectively. 50% of patients avoided platelet transfusion. | [5][6] |
Safety Profile
| Adverse Event (Grade ≥3) | Hetrombopag Group | Placebo Group | Reference |
| Any Grade ≥3 AE | 35.7% (10/28) | 38.7% (12/31) | [1][7] |
| Decreased Neutrophil Count | 35.7% (10/28) | 35.5% (11/31) | [1][7] |
| Decreased White Blood Cell Count | 17.9% (5/28) | 19.4% (6/31) | [1][7] |
| Serious Adverse Events | 3.6% (1/28) | 9.7% (3/31) | [1][7] |
Experimental Protocols
Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT03976882)
-
Objective: To evaluate the efficacy and safety of hetrombopag for the management of CIT in patients with advanced solid tumors.[1]
-
Patient Population:
-
Inclusion Criteria: Patients with advanced solid tumors who experienced a chemotherapy delay of ≥7 days due to thrombocytopenia (platelet count <75 × 10⁹/L).[1][2]
-
Exclusion Criteria: Hematologic malignancies, thrombocytopenia due to reasons other than chemotherapy, and untreated brain metastases.[8]
-
-
Study Design:
-
Endpoints:
References
- 1. Hetrombopag for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hetrombopag for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of hetrombopag in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: Efficacy of Hetrombopag in Treatment of Cancer Therapy-Induced Thrombocytopenia in Lymphoma and Multiple Myeloma Patients [ash.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
Unraveling the Molecular Symphony: A Technical Guide to the Signaling Pathways Activated by Hetrombopag Olamine
For Immediate Release
This technical guide provides a comprehensive analysis of the intracellular signaling pathways activated by Hetrombopag olamine, a novel, orally bioavailable, non-peptide thrombopoietin receptor (TPO-R) agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, presents quantitative data, outlines detailed experimental protocols, and visualizes the core signaling cascades through Graphviz diagrams.
Core Mechanism of Action: TPO-R Agonism
This compound functions as a potent agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl. By binding to the transmembrane domain of the TPO-R, Hetrombopag mimics the action of endogenous thrombopoietin, initiating a cascade of intracellular signaling events that drive the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1][2][3] This targeted action leads to a significant increase in platelet production, offering a therapeutic solution for thrombocytopenia.
Key Signaling Pathways Activated by this compound
In vitro studies have elucidated that this compound activates three primary signaling pathways downstream of the TPO-R: the JAK-STAT pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These pathways are integral to cell proliferation, differentiation, and survival.[1][2][3]
The JAK-STAT Pathway
Upon binding of Hetrombopag to the TPO-R, Janus kinases (JAK), particularly JAK2, are activated. This leads to the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] Activated STAT proteins dimerize and translocate to the nucleus, where they function as transcription factors to upregulate genes essential for megakaryocyte development.
The PI3K/Akt Pathway
Activation of the TPO-R by Hetrombopag also initiates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. This pathway is crucial for promoting cell survival and proliferation.[1][2] Activated Akt phosphorylates various downstream targets that regulate cell cycle progression and inhibit apoptosis.
The MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical cascade activated by Hetrombopag. This pathway plays a significant role in cell proliferation and differentiation.[1][2] Activation of ERK1/2 leads to the phosphorylation of various transcription factors that regulate the expression of genes involved in megakaryocyte maturation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Proliferation) | 32D-MPL | 0.4 nmol/L | [1] |
| EC50 (Eltrombopag) | 32D-MPL | 13.4 nmol/L | [1] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cellular Process | Key Proteins Modulated | Effect | Reference |
| Cell Cycle Progression | p-RB, Cyclin D1, CDK4/6 | Up-regulation | [3] |
| Apoptosis | BCL-XL/BAK expression | Modulation (Prevention of apoptosis) | [3] |
Table 3: Clinical Efficacy of this compound in Immune Thrombocytopenia (ITP) - Phase III Trial (NCT03222843)
| Treatment Group | Dose | Responder Rate (Platelet Count ≥ 50 × 109/L) at Week 8 | Odds Ratio (95% CI) vs. Placebo | p-value | Reference |
| Hetrombopag | 2.5 mg once daily | 58.9% | 25.97 (9.83–68.63) | < 0.0001 | [1] |
| Hetrombopag | 5 mg once daily | 64.3% | 32.81 (12.39–86.87) | < 0.0001 | [1] |
| Placebo | - | 5.9% | - | - | [1] |
Detailed Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in stimulating the proliferation of TPO-R-expressing cells.
Methodology:
-
Cell Culture: 32D-MPL cells, a murine cell line stably transfected with the human TPO receptor, are cultured in appropriate media supplemented with growth factors.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 1 x 104 cells/well.
-
Treatment: Cells are treated with serial dilutions of this compound or Eltrombopag (as a comparator) for 72 hours.
-
Cell Viability Measurement: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm, and the EC50 values are calculated using a four-parameter logistic equation.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To investigate the activation of key signaling proteins (STAT3, STAT5, ERK1/2, and AKT) in response to this compound.
Methodology:
-
Cell Culture and Starvation: 32D-MPL cells are cultured to 80% confluency and then starved of growth factors for 4-6 hours to reduce basal signaling.
-
Treatment: Cells are treated with this compound at various concentrations for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total STAT3, STAT5, ERK1/2, and AKT.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: 32D-MPL cells are treated with this compound for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with propidium (B1200493) iodide (PI) solution containing RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay
Objective: To assess the effect of this compound on apoptosis.
Methodology:
-
Cell Culture and Treatment: 32D-MPL cells are cultured in the absence of growth factors to induce apoptosis and treated with or without this compound.
-
Western Blot for Apoptotic Proteins: Cell lysates are subjected to Western blot analysis using antibodies against the anti-apoptotic protein BCL-XL and the pro-apoptotic protein BAK.
-
Annexin V/PI Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Conclusion
This compound is a potent, orally active TPO-R agonist that stimulates megakaryopoiesis through the activation of the JAK-STAT, PI3K/Akt, and MAPK/ERK signaling pathways. Preclinical studies have demonstrated its superior potency compared to Eltrombopag in promoting cell proliferation. Furthermore, Hetrombopag has been shown to modulate the expression of key proteins involved in cell cycle progression and apoptosis, ultimately leading to increased platelet production. Clinical trials have confirmed its efficacy and safety in the treatment of immune thrombocytopenia. This in-depth technical guide provides a foundational understanding of the molecular mechanisms underlying the therapeutic effects of this compound, which can inform further research and drug development in the field of hematology.
References
The In Vitro and In Vivo Profile of Hetrombopag Olamine: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It has been developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Hetrombopag olamine, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the critical signaling pathways it modulates.
Mechanism of Action
This compound functions by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110, which is expressed on the surface of megakaryocytes and their precursors.[1][3] This agonistic action mimics the physiological effects of endogenous thrombopoietin (TPO), a key regulator of platelet production (thrombopoiesis).[3] The binding of this compound to the TPO-R initiates a cascade of intracellular signaling events that ultimately lead to the proliferation and differentiation of megakaryocytes, resulting in increased platelet production.[3][4]
Signaling Pathways
Upon binding to the TPO-R, this compound activates several downstream signaling pathways crucial for megakaryopoiesis. In vitro studies have demonstrated that this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways in a concentration-dependent manner.[3][5] Specifically, it has been shown to induce the phosphorylation of STAT3, STAT5, ERK1/2, and AKT.[5]
In Vitro Effects
Cell Proliferation and Differentiation
This compound has demonstrated potent stimulatory effects on the proliferation and differentiation of megakaryocytic progenitor cells in various in vitro models.
Table 1: In Vitro Proliferation of TPO-R-Expressing Cell Lines
| Cell Line | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) | Reference |
| 32D-MPL (murine, human TPO-R transfected) | 0.4 | 13.4 | [5][6] |
| Human cord blood-derived CD34+ cells | 2.3 | 86.2 | [5] |
In vitro studies have shown that this compound promotes the proliferation of 32D-MPL cells, which are murine cells stably transfected with the human TPO-R.[5][6] Importantly, it does not affect the proliferation of TPO-R-negative 32D-Vector cells, indicating its specific, TPO-R-dependent activity.[5] Furthermore, this compound stimulates the proliferation of human cord blood-derived CD34+ hematopoietic stem cells.[5]
Experimental Protocols
A common method to assess the effect of this compound on cell proliferation is a colorimetric assay, such as the MTT or XTT assay.
Protocol Details:
-
Cell Seeding: TPO-R expressing cells (e.g., 32D-MPL) are seeded into 96-well plates at an appropriate density in a suitable culture medium.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: A proliferation reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the conversion of the reagent into a colored product by metabolically active cells.
-
Measurement: The colored product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated relative to the vehicle control, and the EC50 value is determined from the dose-response curve.
To confirm the activation of downstream signaling pathways, Western blotting is employed to detect the phosphorylated forms of key signaling proteins like STAT5 and ERK1/2.
Protocol Details:
-
Cell Treatment: TPO-R expressing cells are treated with this compound for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT5, STAT5, p-ERK1/2, ERK1/2).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Effects
Preclinical Studies
Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in animal models. Due to the species-specificity of TPO-R agonists, a hollow-fiber assay using human TPO-R transfected cells implanted in immunodeficient mice is often utilized.
Table 2: In Vivo Efficacy in Hollow-Fiber Assay in Nude Mice
| Compound | Dose (mg/kg, oral, daily for 3 days) | Effect on 32D-MPL cell proliferation | Reference |
| This compound | 6 | Significant stimulation (P < 0.01) | [6] |
| This compound | 18 | Potent stimulation | [6] |
| Eltrombopag | Not specified | Less efficacious than Hetrombopag | [6] |
In this model, this compound demonstrated a dose-dependent stimulation of the proliferation of 32D-MPL cells within the hollow fibers, and was shown to be more potent than Eltrombopag.[6]
Clinical Studies
This compound has undergone extensive clinical evaluation in healthy volunteers and patients with various forms of thrombocytopenia.
Table 3: Summary of Key Clinical Trial Results for this compound
| Indication | Phase | Key Findings | Reference |
| Healthy Volunteers | I | Well-tolerated; dose-dependent increase in platelet counts. Tmax ~8 hours, t1/2 11.9-40.1 hours. | [2] |
| Immune Thrombocytopenia (ITP) | I | 59.5% of patients achieved a platelet count ≥50×109/L at week 6. | [7] |
| Immune Thrombocytopenia (ITP) | III | Significantly higher response rates in the 2.5 mg (58.9%) and 5 mg (64.3%) groups compared to placebo (5.9%) at 8 weeks. Reduced bleeding risk. | [8] |
| Severe Aplastic Anemia (refractory to IST) | II | 41.8% of patients achieved a hematologic response in at least one lineage at week 18. | [9] |
Clinical trials have consistently shown that this compound is effective in increasing and maintaining platelet counts in patients with immune thrombocytopenia (ITP) and severe aplastic anemia (SAA).[7][8][9] The treatment has been generally well-tolerated, with a manageable safety profile.[7]
Experimental Protocols
This assay provides a method to assess the in vivo activity of TPO-R agonists that have species-specific activity.
Protocol Details:
-
Cell Encapsulation: Human TPO-R expressing cells are suspended in a suitable medium and loaded into semi-permeable hollow fibers.
-
Implantation: The sealed hollow fibers are surgically implanted into immunodeficient mice, typically in the subcutaneous or intraperitoneal space.
-
Drug Administration: Mice are treated with this compound or a vehicle control, usually via oral gavage, for a specified duration.
-
Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, the hollow fibers are explanted, and the number of viable cells within the fibers is quantified using a cell viability assay.
Phase III clinical trials for this compound in ITP have typically been randomized, double-blind, and placebo-controlled.[8]
Key Methodological Aspects:
-
Patient Population: Adult patients with chronic ITP and a platelet count below a certain threshold (e.g., <30 x 109/L) who have had an insufficient response to at least one prior ITP therapy.[8]
-
Treatment Regimen: Patients are randomized to receive a starting dose of this compound (e.g., 2.5 mg or 5 mg once daily) or a matching placebo. The dose can be titrated based on platelet response to maintain a target platelet count (e.g., 50-250 x 109/L).[8]
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 x 109/L after a specified duration of treatment (e.g., 8 weeks).[8]
-
Secondary Endpoints: Include durable platelet response, incidence of bleeding, and the use of rescue medications.[8]
-
Safety Monitoring: Regular monitoring of adverse events, clinical laboratory parameters, and vital signs.
Conclusion
This compound is a potent and specific thrombopoietin receptor agonist with a well-defined mechanism of action involving the activation of key signaling pathways that regulate megakaryopoiesis. Extensive in vitro and in vivo studies, including rigorous clinical trials, have demonstrated its efficacy in increasing platelet counts in a dose-dependent manner. The data summarized in this technical guide highlights the robust preclinical and clinical evidence supporting the use of this compound for the treatment of thrombocytopenia. The detailed experimental protocols and visual representations of its mechanism provide a valuable resource for researchers and drug development professionals in the field of hematology and oncology.
References
- 1. stemcell.com [stemcell.com]
- 2. Hetrombopag or Placebo in Treatment-Naive Severe Aplastic Anemia [ctv.veeva.com]
- 3. benchchem.com [benchchem.com]
- 4. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel and simple hollow-fiber assay for in vivo evaluation of nonpeptidyl thrombopoietin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Human Induced Pluripotent Stem Cell-Derived Megakaryocyte Differentiation and Platelet Production | MDPI [mdpi.com]
- 7. plasticell.co.uk [plasticell.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. orpha.net [orpha.net]
Hetrombopag Olamine: A Technical Guide for Hematological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hetrombopag (B607937) olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It has been developed for the treatment of thrombocytopenia in patients with various hematological disorders. By mimicking the action of endogenous thrombopoietin (TPO), hetrombopag stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of hetrombopag olamine in the treatment of immune thrombocytopenia (ITP), severe aplastic anemia (SAA), and chemotherapy-induced thrombocytopenia (CIT). Detailed experimental protocols and visualizations of key signaling pathways are also presented to facilitate further research and drug development.
Mechanism of Action
This compound acts as a selective agonist of the TPO receptor (c-Mpl), which is expressed on the surface of megakaryocytes and their precursor cells.[3] Unlike endogenous TPO, which binds to the extracellular domain of the TPO-R, hetrombopag interacts with the transmembrane domain of the receptor.[4][5] This binding initiates a cascade of intracellular signaling events that drive the proliferation and maturation of megakaryocytes and ultimately increase platelet counts.[3][6]
Signaling Pathways
Upon binding to the TPO receptor, hetrombopag activates several key downstream signaling pathways:[6][7]
-
JAK-STAT Pathway: The primary pathway activated by TPO-R stimulation is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the transcription of genes essential for megakaryocyte proliferation and differentiation.[3]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway is also activated, which plays a crucial role in cell survival and proliferation.[6]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another signaling cascade stimulated by hetrombopag, contributing to cell proliferation and survival.[6]
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Eltrombopag Diolamine? [synapse.patsnap.com]
- 6. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hetrombopag Olamine: A Technical Guide to its Core Role in Platelet Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2][3] Developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count, it mimics the biological effects of endogenous thrombopoietin (TPO).[2][4] By stimulating the TPO receptor, hetrombopag promotes the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets, thereby increasing the number of circulating platelets.[4][5] This document provides a detailed overview of its mechanism of action, supported by quantitative data from clinical studies and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
Hetrombopag functions by binding to and activating the transmembrane domain of the TPO receptor (also known as c-Mpl or CD110), which is a member of the hematopoietin receptor superfamily.[4][5] This action is distinct from endogenous TPO, which binds to the extracellular domain.[6] The activation of the TPO-R by hetrombopag initiates a cascade of intracellular signaling pathways crucial for thrombopoiesis.
The primary signaling cascades activated by hetrombopag include:
-
JAK-STAT Pathway: Upon receptor activation, Janus kinase (JAK) enzymes, particularly JAK2, are activated. These, in turn, phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, such as STAT3 and STAT5.[4][7][8] The phosphorylated STAT proteins then translocate to the nucleus to promote the transcription of genes essential for the proliferation and maturation of megakaryocytes.[4]
-
PI3K/AKT Pathway: This pathway is also stimulated, contributing to cell survival and proliferation.[4][9][10]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is engaged, further supporting cell proliferation and differentiation.[4][7][10]
Preclinical studies have shown that hetrombopag induces the phosphorylation of STAT3, STAT5, and ERK1/2 in human cord blood-derived CD34+ cells.[7]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Hetrombopag is administered orally and its absorption is significantly affected by food.[2][11] To achieve maximum bioavailability, it is recommended to be taken on an empty stomach or at least two hours before a meal.[11] Pharmacokinetic parameters from a Phase I study in healthy individuals are summarized below.[1][3]
| Parameter | Single Dose (5-40 mg) | Multiple Dose (2.5-7.5 mg for 10 days) |
| Tmax (Time to peak concentration) | ~8 hours | Steady-state reached after 7 days |
| t1/2 (Half-life) | 11.9 to 40.1 hours (dose-prolonged) | Not specified |
| Cmax (Maximum concentration) | Dose-proportional increase | Dose-proportional increase (5.0 to 7.5 mg) |
| AUC (Area under the curve) | Greater than dose-proportional increase | Dose-proportional increase (5.0 to 7.5 mg) |
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Individuals.[1][3]
Pharmacodynamics
The primary pharmacodynamic effect of hetrombopag is a dose- and time-dependent increase in platelet counts.[1][3] The thrombopoietic response shows a significant correlation with the plasma exposure level of the drug.[1]
A study in healthy volunteers demonstrated the impact of fasting duration on platelet elevation. A 7.5 mg dose of hetrombopag was administered under different conditions:
-
Treatment A (Fasting): Standard meal 4 hours post-dose.
-
Treatment B: High-fat meal 1 hour post-dose.
-
Treatment C: High-fat meal 2 hours post-dose.
The results showed that shorter fasting durations led to lower drug exposure and a correspondingly lower increase in platelet counts.[11]
| Treatment Group | Mean Platelet Increase from Baseline (Day 6) |
| Treatment A (4-hour fast) | 15.8% |
| Treatment B (1-hour fast) | 6.96% |
| Treatment C (2-hour fast) | 10.26% |
Table 2: Effect of Fasting Duration on Platelet Count Elevation.[11]
Clinical Efficacy
Hetrombopag has demonstrated efficacy in increasing and maintaining platelet counts in patients with immune thrombocytopenia (ITP) and severe aplastic anemia (SAA).
Immune Thrombocytopenia (ITP)
Multiple clinical trials have established the efficacy of hetrombopag in ITP patients who had an insufficient response to previous treatments.
| Study | Initial Dose | Primary Endpoint | Response Rate |
| Phase I (NCT02614846) [12] | 5 mg once daily | Platelet count ≥50×10⁹/L at week 6 | 59.5% (22/37) |
| Phase III (NCT03222843) [13] | 2.5 mg once daily | Platelet count ≥50×10⁹/L at week 8 | 58.9% |
| Phase III (NCT03222843) [13] | 5 mg once daily | Platelet count ≥50×10⁹/L at week 8 | 64.3% |
| Placebo (NCT03222843) [13] | N/A | Platelet count ≥50×10⁹/L at week 8 | 5.9% |
Table 3: Efficacy of Hetrombopag in Patients with Immune Thrombocytopenia.
In a Phase I study, the median time to first response (platelet count ≥50×10⁹/L) was 2.1 weeks.[12] The treatment also led to a reduction in bleeding symptoms as evaluated by the WHO bleeding scale.[12]
Severe Aplastic Anemia (SAA)
Hetrombopag has also been evaluated in SAA patients who are refractory to immunosuppressive therapy (IST).
| Study | Initial Dose | Primary Endpoint | Response Rate |
| Phase II [14] | 7.5 mg once daily | Hematologic response in ≥1 lineage at week 18 | 41.8% (23/55) |
Table 4: Efficacy of Hetrombopag in Patients with Refractory Severe Aplastic Anemia.
Safety and Tolerability
Hetrombopag is generally well-tolerated.[1] The most common adverse events (AEs) reported in clinical trials are typically mild to moderate.
| Indication | Most Common Adverse Events | Frequency |
| Healthy Individuals [1] | Platelet elevations above normal range | Majority of AEs |
| ITP [12] | Upper respiratory tract infection, Increased ALT, Increased blood LDH | 32.4%, 21.6%, 16.2% |
| SAA [14] | Increased ALT, Increased AST, Upper respiratory tract infection | 21.8%, 21.8%, 20.0% |
Table 5: Common Adverse Events Associated with Hetrombopag Treatment.
Serious adverse events are rare and often not considered treatment-related.[12][15] In some patients, elevated liver enzymes have been observed, necessitating regular monitoring of liver function.[15]
Experimental Protocols
Protocol: Phase III Clinical Trial in ITP (NCT03222843 - Abridged)
-
Objective: To evaluate the efficacy and safety of hetrombopag in adult ITP patients who had not responded to or had relapsed after previous treatment.[13]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 10-week treatment period, followed by a 14-week open-label period.[13][16]
-
Patient Population: Patients with a confirmed diagnosis of ITP and a platelet count of <30×10⁹/L.[17]
-
Intervention:
-
HETROM-2.5 Group: Hetrombopag at an initial dose of 2.5 mg once daily.
-
HETROM-5 Group: Hetrombopag at an initial dose of 5 mg once daily.
-
Placebo Group: Matching placebo once daily.[13]
-
Dose adjustments were permitted based on weekly platelet counts to maintain a target range.
-
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50×10⁹/L after 8 weeks of treatment.[13][16]
-
Safety Assessment: Monitoring and recording of all adverse events, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Bleeding severity was graded using the WHO bleeding scale.[12]
Protocol: In Vitro TPO Receptor Activation Assay
-
Objective: To determine the potency of a TPO-R agonist like hetrombopag in activating the human TPO receptor.[10][18]
-
Cell Line: A human or murine hematopoietic cell line that does not endogenously express the TPO-R (e.g., Ba/F3 or 32D cells) is stably transfected with a plasmid encoding the full-length human TPO receptor (c-Mpl).[10][13]
-
Methodology:
-
Cell Culture: The TPO-R-expressing cells are cultured in appropriate media. Prior to the assay, cells are cytokine-starved for several hours to reduce basal signaling.
-
Compound Treatment: Cells are plated in 96-well plates and incubated with increasing concentrations of hetrombopag, eltrombopag (B601689) (as a comparator), or recombinant human TPO (rhTPO, as a positive control).[10]
-
Proliferation/Viability Assay: After a set incubation period (e.g., 48-72 hours), cell proliferation or viability is measured using a standard method such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ (half-maximal effective concentration) value is calculated to determine the potency of the compound.[10]
-
-
Expected Outcome: Hetrombopag is expected to induce a concentration-dependent increase in the proliferation of TPO-R-expressing cells, but not in the parental cells lacking the receptor. Preclinical studies showed hetrombopag had an EC₅₀ of 0.4 nmol/L in 32D-MPL cells.[10]
Conclusion
This compound is a potent, orally active thrombopoietin receptor agonist that effectively stimulates platelet production. Its mechanism of action involves the activation of the TPO receptor and downstream signaling pathways, including JAK-STAT, PI3K/AKT, and MAPK/ERK. Clinical data has robustly demonstrated its efficacy in raising and maintaining platelet counts in patients with ITP and SAA, coupled with a manageable safety profile. The structured quantitative data and detailed protocols presented in this guide underscore its role as a significant therapeutic option for managing thrombocytopenia.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the side effects of Herombopag Olamine? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety and Efficacy Study of this compound in Chronic Idiopathic Thrombocytopenic Purpura (ITP) Patients [ctv.veeva.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Preclinical Studies of Hetrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Hetrombopag (B607937) olamine, a novel, orally active, small-molecule thrombopoietin receptor (TPO-R) agonist. The following sections detail its mechanism of action, summarize available preclinical data, and provide established protocols for its investigation in various experimental models.
Introduction
Hetrombopag olamine is a non-peptide thrombopoietin receptor agonist designed for the treatment of thrombocytopenia.[1] It functions by binding to and activating the TPO receptor (c-Mpl), thereby stimulating the proliferation and differentiation of megakaryocytes, which in turn leads to increased platelet production.[1][2] Preclinical studies have been instrumental in characterizing its pharmacological profile and establishing its potential therapeutic efficacy.
Mechanism of Action: TPO Receptor Signaling
This compound mimics the action of endogenous thrombopoietin by binding to the transmembrane domain of the TPO receptor. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades that are crucial for megakaryopoiesis. The primary signaling pathways activated by this compound include:
-
JAK-STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.[2]
-
PI3K/AKT Pathway: This pathway is involved in promoting cell survival and proliferation.[1][2]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway also plays a role in cell proliferation and differentiation stimulated by this compound.[1][2]
A diagram illustrating the signaling pathway activated by this compound is provided below.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and specific activity in stimulating the proliferation of human TPO-R-expressing cells.
| Cell Line | Assay | Parameter | This compound | Eltrombopag | Reference |
| 32D-MPL | Proliferation | EC50 | 0.4 nmol/L | 13.4 nmol/L | [2] |
| Human CB CD34+ cells | Phosphorylation of STAT3, STAT5, ERK1/2 | EC50 | 2.3 nmol/L | 86.2 nmol/L | [2] |
In Vivo Efficacy in Hollow-Fibre Mouse Model
A key preclinical model for assessing the in vivo activity of TPO-R agonists with human specificity is the hollow-fibre assay implanted in nude mice. In this model, human TPO-R expressing cells (32D-MPL) are encapsulated in hollow fibres and implanted subcutaneously.
| Animal Model | Cell Line | Dosage | Dosing Regimen | Observation | Reference |
| Nude Mice | 32D-MPL | 6 mg/kg | Daily oral | Significant stimulation of cell proliferation | |
| Nude Mice | 32D-MPL | 18 mg/kg | Daily oral | Significant stimulation of cell proliferation and prevention of apoptosis | [1] |
Preclinical Pharmacokinetics
Detailed pharmacokinetic data for this compound in multiple preclinical species is not extensively available in the public domain. However, some information has been reported.
| Species | Route of Administration | Dosage | Cmax | Tmax | T1/2 | Bioavailability (F) | Reference |
| Mouse | Oral | 18 mg/kg | 687 ± 342 ng/mL | 3 hours | - | - | |
| Beagle Dog | Intravenous & Intragastric | - | Double-peak absorption observed | - | - | - | [3] |
| Rat | Oral | - | - | - | - | - | Data not publicly available |
| Monkey | Oral | - | - | - | - | - | Data not publicly available |
Note: "-" indicates data not publicly available in the searched resources.
Experimental Protocols
Protocol 1: Induction of Immune Thrombocytopenia (ITP) in Mice
This protocol describes a common method for inducing ITP in mice to evaluate the efficacy of therapeutic agents like this compound.
Materials:
-
Anti-mouse platelet monoclonal antibody (e.g., anti-CD41)
-
8-10 week old mice (e.g., BALB/c or C57BL/6)
-
This compound formulated for oral gavage
-
Vehicle control
-
EDTA-coated microcapillary tubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Baseline Platelet Count: Collect a baseline blood sample from the tail vein of each mouse and determine the platelet count using a hematology analyzer.
-
Induction of ITP: Administer the anti-platelet antibody intraperitoneally. The dose and frequency will depend on the specific antibody used and the desired severity and duration of thrombocytopenia.
-
Treatment Administration: Begin oral administration of this compound or vehicle control at the desired dosages and schedule.
-
Platelet Count Monitoring: Collect blood samples at regular intervals (e.g., daily or every other day) to monitor platelet counts.
-
Data Analysis: Plot the mean platelet counts for each treatment group over time. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect compared to the vehicle control.
Protocol 2: Western Blot Analysis of TPO-R Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation of key signaling proteins in the TPO-R pathway following treatment with this compound.
Materials:
-
TPO-R expressing cell line (e.g., 32D-MPL)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-p-STAT5, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture 32D-MPL cells in appropriate media. Starve the cells from cytokines for 4-6 hours before treatment. Treat cells with varying concentrations of this compound for different time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: Hollow-Fibre Assay
This protocol provides a general framework for the in vivo hollow-fibre assay to assess the activity of this compound on human cells in a murine model.
Materials:
-
32D-MPL cells
-
Hollow fibres (e.g., polyvinylidene fluoride)
-
Syringes and needles
-
Heat sealer
-
Nude mice
-
This compound for oral administration
-
MTT assay kit or other cell viability assay
Procedure:
-
Cell Encapsulation: Resuspend 32D-MPL cells at a desired density and inject the cell suspension into the hollow fibres. Heat-seal the ends of the fibres.
-
Implantation: Surgically implant the cell-containing hollow fibres subcutaneously into the flanks of nude mice.
-
Treatment: Administer this compound or vehicle orally to the mice according to the planned dosing schedule.
-
Fibre Retrieval and Cell Viability Assessment: At the end of the treatment period, retrieve the hollow fibres. Recover the cells from the fibres and assess cell viability using an MTT assay or by direct cell counting.
-
Data Analysis: Compare the cell viability in the this compound-treated groups to the vehicle control group.
Conclusion
This compound is a potent TPO-R agonist with demonstrated preclinical efficacy in stimulating the proliferation of TPO-R-dependent cells. The provided protocols offer a foundation for researchers to further investigate its pharmacological properties in relevant preclinical models. Further studies are warranted to establish a more comprehensive preclinical pharmacokinetic and pharmacodynamic profile across multiple species to support its clinical development.
References
- 1. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Hetrombopag Olamine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It is designed for the treatment of thrombocytopenia.[2] Hetrombopag olamine mimics the biological activity of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl), a member of the hematopoietin receptor superfamily.[3] This activation stimulates the proliferation and differentiation of megakaryocytic lineage cells, ultimately leading to an increase in platelet production.[3] Preclinical studies have indicated that this compound possesses a pharmacological potency that is significantly greater than that of eltrombopag, another TPO-R agonist.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the bioactivity of this compound. The assays described include a cell proliferation assay using a TPO-R-dependent cell line, a megakaryocyte differentiation assay with primary human CD34+ hematopoietic stem cells, and a Western blot analysis to investigate the activation of downstream signaling pathways.
Mechanism of Action and Signaling Pathways
This compound binds to the transmembrane domain of the TPO receptor, inducing a conformational change that triggers the activation of intracellular signaling cascades.[4] The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1] Activation of these pathways converges to promote the transcription of genes essential for the proliferation, differentiation, and survival of megakaryocyte precursors.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described in vitro assays for this compound.
| Cell Proliferation Assay (32D-MPL cells) | |
| Parameter | This compound |
| EC50 | ~0.4 - 2.0 nM |
| Reference | Preclinical data suggests Hetrombopag is ~30 times more potent than Eltrombopag. |
| Megakaryocyte Differentiation (Human CD34+ cells) | |
| Parameter | This compound (10-100 ng/mL) |
| % CD41+/CD61+ cells | Significant increase compared to vehicle control |
| Ploidy Level | Increase in cells with ≥4N DNA content |
| Reference | Based on protocols for similar TPO-R agonists.[5] |
| Signaling Pathway Activation (Phosphorylation) | |
| Protein | Expected Outcome with this compound |
| pSTAT3 / STAT3 | Dose-dependent increase in phosphorylation |
| pSTAT5 / STAT5 | Dose-dependent increase in phosphorylation |
| pAKT / AKT | Dose-dependent increase in phosphorylation |
| pERK1/2 / ERK1/2 | Dose-dependent increase in phosphorylation |
| Reference | Based on the known mechanism of action of TPO-R agonists.[1] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the ability of this compound to stimulate the proliferation of a TPO-R-dependent cell line, such as murine 32D cells stably transfected with the human TPO receptor (32D-MPL).
Materials:
-
32D-MPL cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics
-
Recombinant murine IL-3 (for cell line maintenance)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Culture and Starvation:
-
Culture 32D-MPL cells in RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL of murine IL-3.
-
Prior to the assay, wash the cells three times with serum-free RPMI-1640 to remove any residual IL-3 and resuspend in RPMI-1640 with 10% FBS.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the concentration of this compound and determine the EC50 value using a non-linear regression analysis.
-
Megakaryocyte Differentiation Assay
This protocol outlines the differentiation of human cord blood-derived CD34+ cells into megakaryocytes in the presence of this compound.
Materials:
-
Cryopreserved human cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM supplemented with appropriate cytokines like SCF and IL-6)
-
This compound stock solution (in DMSO)
-
Recombinant human TPO (positive control)
-
24-well cell culture plates
-
Fluorescently labeled antibodies against CD41 and CD61
-
Flow cytometer
Protocol:
-
Thawing and Initial Culture of CD34+ Cells:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Culture the cells in serum-free expansion medium for 2-3 days to allow for recovery and initial expansion.
-
-
Megakaryocyte Differentiation:
-
Harvest the expanded CD34+ cells and resuspend them in megakaryocyte differentiation medium.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Add this compound at various concentrations (e.g., 10, 50, 100 ng/mL). Include a vehicle control and a positive control with recombinant human TPO (e.g., 50 ng/mL).
-
-
Incubation:
-
Culture the cells for 10-14 days at 37°C in a humidified atmosphere with 5% CO2. Perform half-media changes every 3-4 days with fresh media containing the respective compounds.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled anti-CD41 and anti-CD61 antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in PBS.
-
Analyze the percentage of CD41+/CD61+ cells using a flow cytometer.
-
Western Blot Analysis of TPO-R Signaling
This protocol is for the detection of phosphorylation of key signaling molecules downstream of the TPO receptor following stimulation with this compound.
Materials:
-
TPO-R expressing cell line (e.g., HEL 92.1.7 or engineered Ba/F3-hTPO-R)
-
Culture medium appropriate for the chosen cell line
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against pSTAT3, STAT3, pSTAT5, STAT5, pAKT, AKT, pERK1/2, and ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation:
-
Culture the cells to 70-80% confluency.
-
To reduce basal signaling, starve the cells in a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to stimulation.
-
-
Cell Stimulation:
-
Treat the starved cells with various concentrations of this compound for 15-30 minutes at 37°C. Include an untreated control and a positive control (recombinant human TPO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
Application Notes and Protocols for the Synthesis and Purification of Hetrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag olamine is a non-peptide thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] It is developed for the treatment of thrombocytopenia.[2] These application notes provide a detailed overview of the synthesis and purification processes for this compound, compiled from various sources to aid researchers in its laboratory-scale preparation and analysis.
Mechanism of Action
This compound acts as a TPO-R agonist by binding to the transmembrane domain of the receptor, which is a member of the hematopoietin receptor superfamily. This binding initiates a downstream signaling cascade that mimics the effects of endogenous thrombopoietin, ultimately leading to the proliferation and differentiation of megakaryocytic lineage cells and an increase in platelet production.[1]
Signaling Pathway
The activation of the TPO receptor by Hetrombopag initiates intracellular signaling, primarily through the JAK-STAT and MAPK pathways. This leads to the transcription of genes involved in megakaryocyte proliferation and differentiation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates, a coupling reaction, and the final salt formation. A general workflow is outlined below.
Experimental Protocols
The following protocols are based on procedures described in the literature and patents.
Protocol 1: Synthesis of 5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2H-pyrazole-3-ol
This protocol outlines the synthesis of a key pyrazolone intermediate.
Materials:
-
(5,6,7,8-tetrahydronaphthalene-2-yl)hydrazine hydrochloride
-
Ethyl acetoacetate (B1235776)
-
Ethyl acetate (B1210297)
Procedure:
-
Add (5,6,7,8-tetrahydronaphthalene-2-yl)hydrazine hydrochloride (1.3 kg) and ethyl acetoacetate (1.17 L) to ethyl acetate (5.2 L).[1]
-
Heat the mixture under reflux for 2 hours.[1]
-
Cool the reaction solution to room temperature, then further cool to 0-5°C and stir for 1 hour.[1]
-
Filter the mixture and wash the solid with a small amount of ethyl acetate to obtain the product.[1]
Protocol 2: Synthesis of Hetrombopag (Free Acid)
This protocol describes the diazotization of an aromatic amine and subsequent azo coupling with the pyrazolone intermediate.
Materials:
-
Aromatic amine intermediate (e.g., 7-aminobenzo[d]oxazol-2(3H)-one)
-
Hydrochloric acid
-
Sodium nitrite (B80452)
-
5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2H-pyrazole-3-ol hydrochloride
-
10% Sodium hydroxide (B78521) solution
-
Purified water
Procedure:
-
Diazonium Salt Preparation:
-
Add the aromatic amine intermediate (2.00 kg) and hydrochloric acid (5.33 kg) to purified water (14.80 kg).[1]
-
Raise the temperature to 40-45°C and stir for 10 minutes.[1]
-
Cool the mixture to -3 to 5°C.[1]
-
Add a solution of sodium nitrite (940 g) in water (3.20 kg) dropwise, maintaining the internal temperature at no more than 5°C.[1]
-
Continue stirring for 15 minutes to obtain the diazonium salt solution.[1]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2H-pyrazole-3-ol hydrochloride (1.26 kg) in a 10% sodium hydroxide aqueous solution (10 kg).[1]
-
Add this solution to the diazonium salt solution at once, keeping the temperature below 10°C.[1]
-
Add the remaining 10% sodium hydroxide solution to adjust the pH to 8-9.[1]
-
Allow the reaction to naturally warm to 8-12°C and react for 4 hours.[1]
-
-
Isolation of Free Acid:
Protocol 3: Purification of Hetrombopag (Free Acid)
This protocol details a purification procedure for the free acid intermediate.
Materials:
-
Crude Hetrombopag free acid
-
50% Tetrahydrofuran (B95107) aqueous solution
-
Ethyl acetate
-
Purified water
Procedure:
-
Add the crude filter cake to a 50% tetrahydrofuran aqueous solution (19 kg) and slurry at room temperature for 2 hours.[1]
-
Filter and wash the solid with a 50% tetrahydrofuran aqueous solution, followed by water, and then dry.[1]
-
Add ethyl acetate (20 kg) to the solid and slurry at 40-45°C for 2 hours under an argon atmosphere.[1]
-
Cool to room temperature, filter, and wash with ethyl acetate.[1]
-
Repeat the ethyl acetate slurry and washing step.[1]
-
Dry the solid to obtain purified Hetrombopag free acid.[1]
Protocol 4: Formation and Purification of this compound
This protocol describes the final salt formation with ethanolamine and subsequent purification.
Materials:
-
Purified Hetrombopag free acid (Compound of formula V-1)
-
Ethanolamine
-
Tetrahydrofuran/ethanol (2:1, v/v) mixed solvent
-
Ethyl acetate
Procedure:
-
Suspend the purified Hetrombopag free acid (1.8 kg) in a tetrahydrofuran/ethanol (2:1, v/v) mixed solvent (14.5 kg) at room temperature and stir for 30 minutes.[1]
-
Cool the mixture to 10-15°C.[1]
-
Add a solution of ethanolamine (479.6 g) in a tetrahydrofuran/ethanol mixture dropwise.[1]
-
Allow the mixture to naturally warm to room temperature and react for 20 hours.[1]
-
Filter the resulting solid and wash with a tetrahydrofuran/ethanol (2:1, v/v) mixed solvent, followed by ethyl acetate.[1]
-
Dry the solid to obtain this compound.[1]
Quantitative Data Summary
The following tables summarize the yields and purity data reported for the synthesis and purification of this compound and its intermediates.
| Step | Starting Material | Product | Yield | Purity | Reference |
| Synthesis of Pyrazolone Intermediate | (5,6,7,8-tetrahydronaphthalene-2-yl)hydrazine hydrochloride and ethyl acetoacetate | 5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2H-pyrazole-3-ol | 81% | - | [1] |
| Hydrolysis of Intermediate | Product from the previous step | Hydrolyzed intermediate | 94% | - | [1] |
| Purification of Hetrombopag (Free Acid) | Crude Hetrombopag free acid | Purified Hetrombopag free acid | 95% | 99.5% | [1] |
| Formation and Purification of this compound | Purified Hetrombopag free acid and ethanolamine | This compound | 76% | 99.7% | [1] |
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is essential for determining the purity of the final product and for monitoring the progress of the reactions.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the target compound and its fragments.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.
Impurity Profiling
During the synthesis of this compound, several potential impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and safety of the final active pharmaceutical ingredient (API). Common impurities can arise from starting materials, by-products of the reaction, or degradation products.[4][5][6] Analytical techniques such as HPLC and LC-MS are used for impurity profiling.[3][4]
Conclusion
The synthesis and purification of this compound involve a multi-step process that requires careful control of reaction conditions and purification procedures to achieve high yield and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of this important therapeutic agent. Adherence to rigorous analytical characterization and impurity control is paramount for ensuring the quality and safety of the final product.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Extension of impurity profiling on eltrombopag olamine to in-silico predictions: An effort to exploit correlated forced degradation products and known drug-related substances in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Hetrombopag Olamine: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is a non-peptide thrombopoietin receptor (TPO-R) agonist that stimulates megakaryopoiesis and subsequent platelet production. As a small molecule therapeutic, understanding its stability profile is critical for drug development, formulation, and ensuring the integrity of experimental results. These application notes provide a summary of the available stability data and recommended storage conditions for hetrombopag olamine.
Disclaimer: Publicly available stability data specifically for this compound is limited. The following information is largely based on studies of eltrombopag (B601689) olamine, a structurally and functionally similar TPO-R agonist. While this data provides valuable insights into the potential stability characteristics of this compound, it should be treated as a surrogate and not a direct substitute. Researchers are advised to perform their own stability studies for this compound under their specific experimental conditions.
Recommended Storage Conditions
Proper storage is essential to maintain the chemical and physical integrity of this compound. The following conditions are recommended based on available data for the solid compound and its solutions.
Solid (Powder) Form
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark environment.[1] |
| Long-term | -20 °C | Months to years | Store in a dry, dark environment.[1] |
Stock Solutions
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies.
| Solvent | Storage Temperature | Duration | Additional Notes |
| DMSO | -20 °C | General guidance suggests aliquoting and storing at -20°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be verified for the specific application.[2] | Prepare fresh solutions for optimal results.[2] |
Stability Profile of Eltrombopag Olamine (as a surrogate)
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes the results from forced degradation studies performed on the related compound, eltrombopag olamine. These studies highlight the conditions under which the molecule is susceptible to degradation.
| Stress Condition | Reagents and Conditions | Degradation Observed |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 60 minutes | Significant Degradation[3] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 60 minutes | Significant Degradation[3] |
| Oxidative Degradation | 10% H₂O₂ at 60°C for 60 minutes | Noticeable Degradation[3] |
| Thermal Degradation | 105°C for 12 hours | Stable[3] |
| Photolytic Degradation | Exposed to light at 200 Watt-hours | Stable[3] |
| Humidity | 25°C / 90% RH for 15 days | Stable[3] |
Experimental Protocols
The following are representative protocols for conducting forced degradation studies and the subsequent analysis using a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method, based on studies of eltrombopag olamine.
Protocol 1: Forced Degradation of this compound (Adapted from Eltrombopag Olamine Studies)
Objective: To induce degradation of this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 10%
-
High-purity water
-
Methanol or other suitable solvent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 60 minutes. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 60 minutes. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% H₂O₂. Keep the mixture at 60°C for 60 minutes. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 12 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Prepare a 100 µg/mL solution of undegraded this compound in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating UHPLC method.
Protocol 2: Stability-Indicating UHPLC Method (Adapted from Eltrombopag Olamine Studies)
Objective: To develop and validate a UHPLC method capable of separating the parent this compound peak from its degradation products.
Instrumentation and Conditions:
-
UHPLC System: A system with a photodiode array (PDA) detector.
-
Column: Agilent SB C8 (50 mm x 3.0 mm, 1.8 µm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% glacial acetic acid in water (60:40 v/v).[3]
-
Flow Rate: 0.4 mL/minute.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 5 µL.
-
Run Time: 15 minutes.[3]
Procedure:
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Analysis of Samples: Inject the control and stressed samples into the UHPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify the degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Signaling Pathway of this compound
This compound acts as a thrombopoietin receptor (TPO-R) agonist. Its binding to the TPO-R initiates downstream signaling cascades, primarily the JAK-STAT and MAPK/ERK pathways, which are crucial for the proliferation and differentiation of megakaryocytes and subsequent platelet production.
Caption: this compound signaling pathway.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Forced degradation experimental workflow.
References
Application Notes and Protocols for In Vivo Animal Studies with Hetrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Hetrombopag (B607937) olamine, a novel oral, small-molecule thrombopoietin receptor (TPO-R) agonist. Due to the limited availability of detailed preclinical protocols for Hetrombopag olamine, this document incorporates established methodologies from studies of Eltrombopag, a structurally and mechanistically similar TPO-R agonist, to provide robust guidance for study design.
Mechanism of Action
This compound is a non-peptide thrombopoietin receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] It binds to the transmembrane domain of the TPO receptor (c-Mpl), activating downstream signaling cascades, including the JAK-STAT, PI3K/Akt, and MAPK pathways.[3] Preclinical studies suggest that Hetrombopag may have a higher potency in vivo compared to Eltrombopag.[2][4][5]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize key quantitative data for this compound and the related compound Eltrombopag.
Table 1: In Vitro Potency of Hetrombopag vs. Eltrombopag
| Cell Line | Parameter | Hetrombopag (EC₅₀) | Eltrombopag (EC₅₀) | Reference |
| Human CB-derived CD34⁺ cells | Proliferation | 2.3 nmol/L | 86.2 nmol/L | [6] |
| Human CB-derived CD34⁺ cells | Megakaryocyte (CD41⁺) Differentiation | 4.5 nmol/L | 80.8 nmol/L | [6] |
Table 2: In Vivo Efficacy of Hetrombopag in a Nude Mouse Model
| Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Nude mice with hollow fibers containing 32D-MPL cells | 18 mg/kg/day (oral) for 3 days | Proliferation of 32D-MPL cells | Greater efficacy than Eltrombopag | [6] |
Table 3: In Vivo Efficacy of Eltrombopag in Various Animal Models (for reference)
| Animal Model | Dosing Regimen | Duration | Endpoint | Result | Reference |
| Chimpanzees | 10 mg/kg/day (oral) | 5 days | Peak Platelet Increase | Up to 100% | [7] |
| Humanized NOD/SCID Mice | 50 mg/kg/day (oral) | 28 days | Increase in Human CD41⁺ Cells | 1.8-fold increase | [7] |
Table 4: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | t₁/₂ (hr) | AUC | Reference |
| 5 mg - 40 mg | Dose-proportional increase | ~8 | 11.9 - 40.1 (dose-prolonged) | Greater than dose-proportional increase | [8] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo studies.
Protocol 1: Pharmacokinetic Study in Rats (Adapted from Eltrombopag Studies)
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight before dosing.
-
Dosing: Administer a single oral dose of this compound (formulated in the vehicle) by gavage. A dose-ranging study is recommended to determine the appropriate dose.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Separate plasma by centrifugation and store at -80°C until analysis.
-
Analysis: Determine the plasma concentrations of Hetrombopag using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t₁/₂).
Protocol 2: Thrombocytopenia Model in Mice (Adapted from TPO-RA Studies)
Objective: To evaluate the efficacy of this compound in a mouse model of thrombocytopenia.
Materials:
-
This compound
-
Vehicle
-
BALB/c mice
-
Inducing agent for thrombocytopenia (e.g., 5-fluorouracil (B62378) for chemotherapy-induced thrombocytopenia)
-
Complete blood count (CBC) analyzer
Procedure:
-
Induction of Thrombocytopenia: Establish a thrombocytopenia mouse model by intraperitoneal injection of an agent like 5-fluorouracil (e.g., 150 mg/kg).[9]
-
Treatment: Once thrombocytopenia is established (platelet count significantly reduced), begin treatment with oral administration of this compound or vehicle. A dose of 10 µg/kg can be considered as a starting point based on other TPO-RA studies in mice.[1]
-
Monitoring: Monitor platelet counts at regular intervals (e.g., twice a week) for the duration of the study (e.g., 14 days).[9]
-
Endpoint Analysis: Compare the platelet counts between the Hetrombopag-treated group and the control group to assess the efficacy of the treatment in restoring platelet levels.
Protocol 3: Hepatotoxicity Assessment in Rodents (Adapted from Eltrombopag Studies)
Objective: To assess the potential for this compound-induced hepatotoxicity.
Materials:
-
This compound
-
Vehicle
-
Rats or mice
-
Blood collection supplies
-
Serum chemistry analyzer
-
Histopathology supplies
Procedure:
-
Animal Grouping: Divide animals into a control group (vehicle) and at least one this compound treatment group. A starting dose of 60 mg/kg/day (oral gavage) can be considered based on Eltrombopag toxicity studies, but a dose-finding study is recommended.[10]
-
Drug Administration: Administer the drug or vehicle daily for a predetermined duration (e.g., several days to weeks).
-
Monitoring:
-
Measure serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) levels prior to the study and at regular intervals during the treatment period.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for final serum chemistry analysis.
-
Perform necropsy and collect liver tissue for histopathological examination to look for signs of hepatocyte degeneration or other abnormalities.
-
Safety and Toxicology Considerations
-
Hepatotoxicity: While preclinical data for Hetrombopag suggests lower hepatotoxicity compared to Eltrombopag, it is crucial to monitor liver function in animal studies.[5] Eltrombopag has been associated with dose-dependent hepatocyte degeneration in rodents.[10]
-
Thromboembolic Events: As with other TPO-R agonists, there is a theoretical risk of thromboembolic events, particularly at supra-physiological platelet counts.
-
Cataracts: Cataracts have been observed in rodent studies of Eltrombopag.[2] Ocular monitoring in long-term animal studies of Hetrombopag may be warranted.
-
General Toxicity: In any in vivo study, it is essential to monitor for general signs of toxicity, including changes in body weight, food and water consumption, and overall animal well-being.
References
- 1. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombopoietin receptor agonist antibody for treating chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Hetrombopag Olamine in Immune Thrombocytopenia (ITP) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. Hetrombopag olamine is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1] By mimicking the action of endogenous thrombopoietin (TPO), it stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets, ultimately increasing platelet production.[2][3] This document provides detailed protocols for the preclinical evaluation of this compound in murine models of ITP, including methods for disease induction, treatment administration, and analysis of efficacy and mechanism of action.
Mechanism of Action: TPO-R Signaling
This compound binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating intracellular signaling cascades that are crucial for megakaryopoiesis. The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK/ERK) pathways.[2] Activation of these pathways leads to the transcription of genes that promote the survival, proliferation, and maturation of megakaryocytes.
Caption: this compound signaling pathway.
Data Presentation
While specific preclinical data for this compound in ITP mouse models is limited in publicly available literature, the following tables provide representative quantitative data based on studies of other TPO-R agonists (Romiplostim and Eltrombopag) in similar models, as well as available in vitro and in vivo data for this compound.
Table 1: Representative Efficacy of TPO-R Agonists on Platelet Counts in ITP Mouse Models
| Treatment Group | Dosage | Duration | Baseline Platelet Count (x10⁹/L) | Peak Platelet Count (x10⁹/L) | Fold Increase |
| Vehicle Control | - | 7 days | ~50 | ~50 | 1.0 |
| TPO-R Agonist (Low Dose) | e.g., 10 µg/kg/day | 7 days | ~50 | ~150 | 3.0 |
| TPO-R Agonist (High Dose) | e.g., 100 µg/kg/day | 7 days | ~50 | ~400 | 8.0 |
Note: This data is representative and compiled from studies on Romiplostim.[1][4][5] The optimal dosage for this compound should be determined empirically.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay Type | Cell Line / Model | Parameter | This compound EC₅₀/Effect | Eltrombopag EC₅₀/Effect |
| In Vitro Proliferation | 32D-MPL cells | EC₅₀ | ~2.3 nM | ~86.2 nM |
| In Vivo Proliferation (Hollow-Fibre Assay) | Nude mice with 32D-MPL cells | Cell Viability | Significant at ≥6 mg/kg | Less potent than Hetrombopag |
Data sourced from a pharmacological characterization study of this compound.[2][3]
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of this compound.
Caption: Overall experimental workflow.
Protocol 1: Induction of Immune Thrombocytopenia (ITP) in Mice
This protocol describes the induction of ITP in mice via the administration of an anti-platelet antibody.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anti-mouse GPIIb/CD41 monoclonal antibody (Clone: MWReg30)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (29-31 gauge)
-
Automated hematology analyzer
Procedure:
-
Dilute the anti-mouse GPIIb/CD41 antibody in sterile PBS to the desired concentration. A typical dose to induce moderate to severe thrombocytopenia is 0.1-2.0 µg/g body weight.
-
Administer the antibody solution to the mice via intraperitoneal (IP) injection.
-
Monitor platelet counts daily for the first 3-5 days to confirm the induction of thrombocytopenia. Blood can be collected via the tail vein.
-
A stable, low platelet count (typically <100 x 10⁹/L) indicates the successful establishment of the ITP model.
Protocol 2: Treatment with this compound
Materials:
-
ITP mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. Based on preclinical studies of similar TPO-R agonists, a starting dose range of 1-30 mg/kg body weight, administered orally once daily, is recommended.[6] Dose-response studies should be performed to determine the optimal dose.
-
Divide the ITP mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the assigned treatment to each mouse daily via oral gavage.
-
Continue treatment for a predefined period, typically 7-14 days.
-
Monitor platelet counts every 2-3 days throughout the treatment period.
Protocol 3: Analysis of Megakaryopoiesis by Flow Cytometry
This protocol details the analysis of bone marrow megakaryocytes.
Materials:
-
Bone marrow aspirates from femurs and tibias
-
Red blood cell (RBC) lysis buffer
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD41-PE, anti-CD42b-APC)
-
Propidium iodide (PI) or other DNA stain for ploidy analysis
-
Flow cytometer
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of euthanized mice.
-
Lyse red blood cells using RBC lysis buffer.
-
Wash the cells with flow cytometry buffer.
-
Stain the cells with anti-CD41 and anti-CD42b antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
For ploidy analysis, fix and permeabilize the cells, then stain with PI.
-
Acquire the samples on a flow cytometer. Megakaryocytes are identified as CD41⁺/CD42b⁺ cells. Analyze their percentage and ploidy distribution.
Protocol 4: Western Blot Analysis of TPO-R Signaling
This protocol is for the detection of phosphorylated STAT3 and ERK in bone marrow cells.
Materials:
-
Bone marrow cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Isolate bone marrow cells and prepare cell lysates using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
These protocols provide a comprehensive framework for the preclinical investigation of this compound in ITP models. The provided methodologies will enable researchers to assess the efficacy of this novel TPO-R agonist in increasing platelet counts and to elucidate its mechanism of action through the analysis of key signaling pathways. The successful application of these protocols will contribute to a better understanding of the therapeutic potential of this compound for ITP.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term safety and efficacy of romiplostim for treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hetrombopag Olamine in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hetrombopag (B607937) olamine in combination with other therapies for various hematological disorders. Hetrombopag olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist that stimulates megakaryopoiesis, leading to increased platelet production.[1] The rationale for combination therapy often involves targeting different disease mechanisms to improve efficacy, overcome resistance, or reduce toxicity.
Mechanism of Action: TPO-R Signaling Pathway
This compound binds to and stimulates the transmembrane domain of the TPO-receptor (c-Mpl), a member of the hematopoietin receptor superfamily expressed on hematopoietic stem cells, megakaryocytes, and platelets.[1][2] This activation mimics the effect of endogenous thrombopoietin, initiating downstream signaling cascades, including the JAK-STAT, PI3K-Akt, and MAPK-ERK pathways.[2] These pathways collectively promote the proliferation and differentiation of megakaryocyte progenitor cells and inhibit apoptosis, ultimately leading to increased platelet counts.[2][3]
Application Note 1: Severe Aplastic Anemia (SAA) in Combination with Immunosuppressive Therapy (IST)
Rationale: Severe aplastic anemia is often caused by an autoimmune attack on hematopoietic stem cells.[3] The standard first-line treatment for patients ineligible for hematopoietic stem cell transplantation (HSCT) is immunosuppressive therapy (IST) with antithymocyte globulin (ATG) and cyclosporine (CsA).[3][4] Adding a TPO-receptor agonist like Hetrombopag to IST is intended to stimulate any remaining hematopoietic stem cells to improve the rate, rapidity, and quality of hematologic response.[5][6][7]
Quantitative Data Summary
| Study Type | Combination Therapy | Patient Population | Key Efficacy Endpoints | Reference |
| Phase 3, Randomized, Double-Blind, Placebo-Controlled (NCT03825744) | Hetrombopag + IST (ATG + CsA) | 240 untreated SAA patients (160 Hetrombopag, 80 Placebo) | Complete Response (CR) at 6 months: Significantly higher in the Hetrombopag group. | [6] |
| Retrospective Analysis | Hetrombopag (HPAG) + IST vs. Eltrombopag (EPAG) + IST | 109 SAA patients (67 HPAG, 42 EPAG) | Overall Response (OR) at 6 months: 65.6% (HPAG) vs. 73.8% (EPAG) (p=0.494).Complete Response (CR) at 6 months: 31.3% (HPAG) vs. 28.6% (EPAG) (p=0.59). | [5] |
| Phase 2, Single-Arm (NCT03557099) | Hetrombopag Monotherapy | 55 SAA patients refractory to IST | Hematologic Response at 18 weeks: 41.8%.Hematologic Response at 52 weeks: 49.1%. | [3] |
Experimental Protocol: First-Line Treatment of SAA (Based on NCT03825744)
1. Patient Selection:
-
Inclusion Criteria: Patients aged 15–75 years with newly diagnosed, untreated SAA who are ineligible for HSCT.[6]
-
Exclusion Criteria: Presence of specific chromosomal abnormalities, paroxysmal nocturnal hemoglobinuria (PNH) clone size >50%, or prior treatment for SAA.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[6]
-
Patients are randomly assigned in a 2:1 ratio to receive either Hetrombopag plus IST or placebo plus IST.[6]
3. Treatment Regimen:
-
Hetrombopag/Placebo Group: Hetrombopag or placebo administered orally at a daily dose of 15 mg for 6 months. It should be taken on an empty stomach.[6]
-
Immunosuppressive Therapy (IST):
4. Efficacy Assessment:
-
Primary Endpoint: Hematologic complete response (CR) rate at 6 months.[6]
-
CR Definition: Hemoglobin >10 g/dL, absolute neutrophil count >1,000/mm³, and platelet count >100,000/mm³ without transfusion support.[4]
-
Secondary Endpoints: Overall response rate, time to first response, and safety.
Experimental Workflow Diagram
Application Note 2: Relapsed/Refractory Immune Thrombocytopenia (ITP)
Rationale: ITP is an autoimmune disorder characterized by platelet destruction and impaired production.[8] For patients who are relapsed or refractory to first-line treatments like glucocorticoids, combination therapy can offer synergistic effects. Combining Hetrombopag (a TPO-RA) with an anti-CD20 monoclonal antibody (e.g., Rituximab) targets both platelet production and the autoimmune B-cell response.[9][10]
Quantitative Data Summary
| Study Type | Combination Therapy | Patient Population | Key Efficacy Endpoints | Reference |
| Case Series (Retrospective) | Anti-CD20 Monoclonal Antibody + Hetrombopag | 4 patients with relapsed/refractory ITP | Response: All 4 patients achieved Complete Response (CR).Time to Response: 2 to 9 days.Duration of Response: 3 to 27 months. | [9][10] |
| Case Series (Retrospective) | Romiplostim + Danazol + Hetrombopag/Eltrombopag | 2 patients with chronic refractory severe ITP | Response: Both patients achieved complete remission and bleeding score decreased from Grade 3/4 to 0. | [11] |
Experimental Protocol: Anti-CD20 and Hetrombopag Combination (Illustrative)
1. Patient Selection:
-
Inclusion Criteria: Adult patients with ITP who have had an insufficient response to or have relapsed after first-line therapies (e.g., corticosteroids, IVIg).[9][10] Platelet count <30 x 10⁹/L.
-
Exclusion Criteria: Prior treatment with anti-CD20 therapy, active infection, or known contraindications to either drug.
2. Study Design:
-
A prospective, single-arm, open-label pilot study to evaluate safety and efficacy.
3. Treatment Regimen:
-
Anti-CD20 Therapy: Rituximab 375 mg/m² intravenously, once weekly for 4 weeks.
-
Hetrombopag: Initiated concurrently or shortly after the first anti-CD20 infusion. Start with an oral dose of 2.5 mg or 5 mg once daily.[12] The dose can be adjusted based on platelet response, aiming for a platelet count >50 x 10⁹/L.
-
Maintenance: Following the initial combination phase, patients may continue on Hetrombopag monotherapy to maintain a stable platelet count.[9]
4. Efficacy Assessment:
-
Primary Endpoint: Overall response rate (ORR) at 3 or 6 months, defined as a platelet count ≥30 x 10⁹/L and at least a twofold increase from baseline without rescue therapy.
-
Complete Response (CR): Platelet count >100 x 10⁹/L and absence of bleeding.[9][10]
-
Safety Monitoring: Monitor for infusion-related reactions, infections, and other adverse events.
Logical Relationship Diagram: Combination Strategies in ITP
Application Note 3: Chemotherapy-Induced Thrombocytopenia (CIT)
Rationale: CIT is a common complication of cancer treatment that can lead to chemotherapy dose delays or reductions, potentially compromising treatment outcomes.[13] TPO-RAs like Hetrombopag are being investigated to mitigate CIT by stimulating platelet production, thereby allowing patients to maintain their planned chemotherapy schedules.[13][14]
Quantitative Data Summary
Clinical trials for Hetrombopag in CIT are ongoing. The data below is based on the design of registered trials.
| Study ID | Combination Therapy | Patient Population | Key Efficacy Endpoint (Illustrative) | Reference |
| NCT05394285 | Hetrombopag + Anti-tumor Treatment | Patients with advanced breast cancer receiving chemotherapy | Proportion of patients who can complete chemotherapy cycles without dose modification due to thrombocytopenia. | [13] |
| NCT07286032 | Hetrombopag vs. Placebo + Chemotherapy | Patients with solid tumors receiving 21-day chemotherapy cycles | Proportion of subjects that can complete two planned consecutive chemotherapy cycles with no modification of chemotherapy regimen due to thrombocytopenia. | [14][15] |
Experimental Protocol: Prophylactic Use in CIT (Based on NCT05394285)
1. Patient Selection:
-
Inclusion Criteria: Adult patients with solid tumors (e.g., advanced breast cancer) scheduled to receive chemotherapy known to cause thrombocytopenia.[13][15]
-
Exclusion Criteria: Pre-existing thrombocytopenia due to other causes (e.g., liver disease, bone marrow metastasis), use of anticoagulants, or significant cardiovascular disorders.[15]
2. Study Design:
-
A multicenter, randomized, controlled, open-label study.[13]
3. Treatment Regimen:
-
Hetrombopag Group (Prophylactic): Oral Hetrombopag at an initial dose of 7.5 mg/day is started on day 2 after the initiation of an anti-tumor treatment cycle and continued for 14 days.[13]
-
Control Group (Therapeutic): In the first cycle, a different TPO-RA like rhTPO may be used therapeutically (started when platelets drop below 50 x 10⁹/L).[13] In subsequent exploratory cycles, Hetrombopag may be used therapeutically (started when platelets are <50 x 10⁹/L and suspended when >100 x 10⁹/L).[13]
-
Chemotherapy: Administered according to the standard institutional protocol.
4. Efficacy Assessment:
-
Primary Endpoint: The proportion of patients who complete their planned chemotherapy cycles without dose delays, reductions, or omissions due to thrombocytopenia (platelet count <100 x 10⁹/L).[15]
-
Secondary Endpoints: Incidence of clinically significant bleeding events, need for platelet transfusions, and safety profile.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.medelement.com [files.medelement.com]
- 5. Comparison of Hetrombopag and Eltrombopag Added to First-Line Immunosuppressive Therapy in Severe Aplastic Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paper: Hetrombopag Added to Immunosuppressive Therapy in First-Line Treatment of Severe Aplastic Anemia: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial [ash.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combination of anti-CD20 and hetrombopag in relapsed/refractory immune thrombocytopenia: a case series [frontiersin.org]
- 10. Combination of anti-CD20 and hetrombopag in relapsed/refractory immune thrombocytopenia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapy with Romiplostim, Danazol, and a Thrombopoietin Receptor Agonist for Immune Restoration in Chronic Refractory Immune Thrombocytopenia: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Clinical Study of this compound Tablets in Adults Receiving 21-day Cycles of Chemotherapy for Solid Tumours, Who Are Delayed for at Least 1 Week From Their Scheduled Cycle Because of Chemotherapy-induced Thrombocytopenia [ctv.veeva.com]
Application Notes and Protocols for Clinical Trial Design of Hetrombopag Olamine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist.[1] It functions by binding to the transmembrane domain of the TPO-R (also known as c-Mpl or CD110), thereby stimulating the proliferation and differentiation of megakaryocytes from hematopoietic progenitor cells, which ultimately leads to an increase in platelet production.[1][2] This mechanism of action makes Hetrombopag olamine a promising therapeutic agent for the treatment of thrombocytopenia associated with various hematological conditions. Clinical trials have investigated its efficacy and safety in immune thrombocytopenia (ITP), chemotherapy-induced thrombocytopenia (CIT), and severe aplastic anemia (SAA).[3][4][5]
These application notes provide a comprehensive overview of the clinical trial design for this compound studies, including summaries of clinical data, detailed experimental protocols for preclinical and mechanistic studies, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials of this compound.
Table 1: Pharmacokinetics of this compound in Healthy Individuals[6]
| Parameter | Single Dose (5-40 mg) | Multiple Dose (2.5-7.5 mg/day for 10 days) |
| Tmax (Median) | ~8 hours | Not Reported |
| t1/2 | 11.9 - 40.1 hours (dose-prolonged) | Not Reported |
| Cmax | Dose-proportional increase | Dose-proportional increase from 5.0 to 7.5 mg |
| AUC | Greater than dose-proportional increase | Dose-proportional increase from 5.0 to 7.5 mg |
| Steady State | Not Applicable | Reached after 7 days |
Table 2: Efficacy of this compound in Immune Thrombocytopenia (ITP) - Phase III Randomized Controlled Trial[3][7]
| Endpoint | Hetrombopag 2.5 mg/day (HETROM-2.5) | Hetrombopag 5 mg/day (HETROM-5) | Placebo |
| Primary Endpoint: Platelet Response at Week 8 (Platelet count ≥50 x 10⁹/L) | 58.9% (p < 0.0001 vs. Placebo) | 64.3% (p < 0.0001 vs. Placebo) | 5.9% |
| Durable Platelet Response | Maintained throughout 24 weeks | Maintained throughout 24 weeks | Not Applicable |
Table 3: Efficacy of this compound in Chemotherapy-Induced Thrombocytopenia (CIT) - Phase II Randomized Controlled Trial[5][8]
| Endpoint | Hetrombopag 7.5 mg/day | Placebo |
| Primary Endpoint: Treatment Responders | 60.7% (p < 0.001) | 12.9% |
| Proportion of Patients Achieving Platelet Response and Resuming Chemotherapy within 14 Days | 85.7% (p = 0.003) | 48.4% |
| Median Time to First Documented Platelet Response | 7.5 days | 13.0 days |
*Treatment responder defined as patients resuming chemotherapy within 14 days (platelet count ≥100 x 10⁹/L) and not requiring a chemotherapy dose reduction of ≥15% or a delay of ≥4 days or rescue therapy for two consecutive cycles.[5][6]
Table 4: Efficacy of this compound in Severe Aplastic Anemia (SAA) - Phase II Single-Arm Study[4]
| Endpoint | Result |
| Primary Endpoint: Hematologic Response at Week 18 | 41.8% |
| Hematologic Response at Week 24 | 43.6% |
| Hematologic Response at Week 52 | 49.1% |
| Median Time to Initial Hematologic Response | 7.9 weeks |
| 12-month Relapse-Free Survival Rate | 82.2% |
Table 5: Common Adverse Events (AEs) Observed in this compound Clinical Trials
| Indication | Common Adverse Events (Incidence) | Reference |
| Immune Thrombocytopenia (ITP) | Upper respiratory tract infection (42.2%), Urinary tract infection (17.1%), Immune thrombocytopenic purpura (17.1%), Hematuria (15%) | [3][7] |
| Chemotherapy-Induced Thrombocytopenia (CIT) | Grade ≥3 AEs: Decreased neutrophil count (35.7%), Decreased white blood cell count (17.9%) | [6] |
| Severe Aplastic Anemia (SAA) | Upper respiratory tract infection (40.0%), Increased aspartate aminotransferase (21.8%), Pyrexia (21.8%) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mechanism of action of this compound. These protocols are adapted from established methods for studying TPO-R agonists.
Protocol 1: In Vitro TPO Receptor Activation and Proliferation Assay
Objective: To determine the ability of this compound to activate the TPO receptor and stimulate the proliferation of a TPO-dependent cell line.
Materials:
-
TPO-dependent cell line (e.g., Ba/F3-hTPO-R or UT7-TPO)
-
This compound
-
Recombinant human TPO (rhTPO) as a positive control
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well microplates
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Culture: Maintain the TPO-dependent cell line in culture medium supplemented with an optimal concentration of rhTPO.
-
Cytokine Deprivation: Prior to the assay, wash the cells with cytokine-free medium and resuspend them in a medium containing a sub-optimal concentration of rhTPO or no rhTPO for 4-6 hours to reduce basal signaling.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Compound Addition: Add serial dilutions of this compound and rhTPO (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Plot the cell viability against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Megakaryocyte Differentiation Assay from CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective: To assess the effect of this compound on the differentiation of human HSPCs into mature megakaryocytes.
Materials:
-
Human CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM II supplemented with SCF, TPO, and IL-6)
-
This compound
-
Fluorescently labeled antibodies against megakaryocyte markers (e.g., CD41a, CD42b)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture CD34+ HSPCs in megakaryocyte differentiation medium.
-
Compound Treatment: Add different concentrations of this compound to the culture medium at the initiation of the culture.
-
Incubation: Culture the cells for 10-14 days, with media changes as required.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against CD41a and CD42b.
-
Flow Cytometry Analysis: Analyze the percentage of CD41a+/CD42b+ cells by flow cytometry to quantify the extent of megakaryocyte differentiation.
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
Objective: To investigate the activation of downstream signaling pathways (JAK-STAT, MAPK, PI3K/Akt) in response to this compound.
Materials:
-
TPO-responsive cell line (e.g., HEL or K562)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-ERK1/2, ERK1/2, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture the TPO-responsive cells and starve them of serum for 4-6 hours. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Data Analysis: Quantify the band intensities to determine the fold-change in phosphorylation of the target proteins relative to the total protein levels.
Mandatory Visualization
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows.
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflows
Caption: Generalized clinical trial workflow.
Caption: Preclinical experimental workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hetrombopag for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Platelet Response to Hetrombopag Olamine
Introduction
Hetrombopag (B607937) olamine is an orally active, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It functions by binding to and stimulating the transmembrane domain of the TPO-receptor (also known as c-Mpl or CD110), mimicking the effects of endogenous thrombopoietin (TPO).[1][2] This activation stimulates intracellular signaling cascades, primarily the JAK-STAT pathway, which promotes the proliferation and differentiation of megakaryocytes in the bone marrow, ultimately leading to an increased production of platelets.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the primary response (platelet production) and assess the functional quality of platelets following treatment with Hetrombopag olamine.
Section 1: Measuring Primary Response - Platelet Production
The principal therapeutic effect of this compound is the elevation of platelet counts. This response can be quantified both in vivo through clinical monitoring and in vitro by assessing its effect on megakaryopoiesis from hematopoietic stem cells.
Clinical Efficacy of this compound in Patients with Immune Thrombocytopenia (ITP)
Clinical studies have demonstrated the efficacy of Hetrombopag in increasing platelet counts in patients with ITP who have had an insufficient response to at least one standard treatment.[4]
| Parameter | Result | 95% Confidence Interval |
| Patients achieving a platelet count ≥50x10⁹/L at Week 6 | 59.5% (22 out of 37) | 42.1% - 75.3% |
| Patients achieving a platelet count ≥50x10⁹/L at least once | 78.4% (29 out of 37) | 61.8% - 90.2% |
| Median time to first response (platelet count ≥50x10⁹/L) | 2.1 weeks | 1.3 - 4.1 weeks |
| Median platelet count at baseline | 14 x 10⁹/L | - |
| Median platelet count at Week 2 | 55 x 10⁹/L | - |
| Data summarized from a Phase 1 clinical trial of Hetrombopag in patients with chronic ITP.[4] |
Protocol 1: In Vitro Megakaryocyte Differentiation and Platelet Generation
This protocol describes the culture of human hematopoietic stem cells (HSCs) to assess the ability of this compound to induce megakaryocyte differentiation and subsequent platelet generation in vitro.[5][6]
Materials:
-
CD34+ hematopoietic stem cells (isolated from cord blood, bone marrow, or peripheral blood)
-
Stem cell culture medium (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9)
-
This compound (various concentrations)
-
Vehicle control (e.g., DMSO)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD41a, anti-CD42b)
-
Culture plates
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved CD34+ cells according to the supplier's protocol. Seed the cells in culture plates at a density of 1x10⁵ cells/mL in stem cell culture medium supplemented with the cytokine cocktail.
-
Treatment: Add this compound at a range of desired final concentrations to the appropriate wells. Include a vehicle-only control.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂ for 10-14 days. Monitor the cultures for cell proliferation and morphological changes indicative of megakaryocyte development.
-
Megakaryocyte Quantification:
-
After the culture period, harvest the cells.
-
Stain an aliquot of cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
-
Analyze the cells using a flow cytometer to determine the percentage and absolute number of differentiated megakaryocytes.
-
-
Platelet-Like Particle Quantification:
-
Collect the culture supernatant and centrifuge at a low speed to pellet any remaining cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the platelet-like particles (PLPs).
-
Resuspend the PLP pellet and stain with anti-CD41a and anti-CD42b antibodies.
-
Analyze by flow cytometry to quantify the number of PLPs generated.
-
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 3. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Generation of Megakaryocytes and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Megakaryocyte Production and Platelet Biogenesis: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hetrombopag Olamine for Primary and Secondary Immune Thrombocytopenia (ITP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist.[1] It functions by binding to the transmembrane domain of the TPO-R (also known as c-Mpl or CD110), mimicking the effects of endogenous thrombopoietin.[2] This interaction initiates a downstream signaling cascade, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately resulting in an increased platelet count.[2][3] Hetrombopag has been investigated for the treatment of both primary immune thrombocytopenia (ITP), an autoimmune disorder characterized by accelerated platelet destruction and impaired production, and secondary ITP, such as chemotherapy-induced thrombocytopenia (CIT).[4][5] These notes provide an overview of its mechanism, clinical efficacy, and detailed protocols for relevant preclinical and clinical evaluation.
Mechanism of Action
Upon binding to the TPO receptor, hetrombopag olamine activates several key intracellular signaling pathways crucial for megakaryopoiesis. The primary pathway stimulated is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Additionally, the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways are also activated.[2][6] This cascade of events promotes the survival, proliferation, and maturation of megakaryocytic progenitor cells, leading to increased platelet production.[3]
Caption: this compound signaling cascade.
Clinical Efficacy and Safety Data
Clinical trials have demonstrated the efficacy and manageable safety profile of this compound in patients with primary ITP and chemotherapy-induced thrombocytopenia.
Table 1: Efficacy of Hetrombopag in Primary Immune Thrombocytopenia (Phase III, NCT03222843)
| Endpoint | Hetrombopag 2.5 mg (n=168) | Hetrombopag 5 mg (n=171) | Placebo (n=85) |
| Primary Endpoint: Platelet Response at Week 8 (Platelet count ≥50 x 10⁹/L) | 58.9% | 64.3% | 5.9% |
| Odds Ratio (95% CI) | 25.97 (9.83–68.63) | 32.81 (12.39–86.87) | - |
| p-value | <0.0001 | <0.0001 | - |
| Durable Platelet Response (Maintained through 24 weeks) | Maintained | Maintained | N/A |
| Reduced Bleeding Risk | Superior to Placebo | Superior to Placebo | - |
| Reduced Use of Rescue Therapy | Superior to Placebo | Superior to Placebo | - |
Data sourced from a multicenter, randomized phase III trial.[4]
Table 2: Safety Profile of Hetrombopag in Primary ITP (24-Week Treatment)
| Adverse Event (AE) | Incidence in Hetrombopag Group |
| Upper respiratory tract infection | 42.2% |
| Urinary tract infection | 17.1% |
| Immune thrombocytopenic purpura | 17.1% |
| Hematuria | 15.0% |
The overall incidence of adverse events was comparable to the placebo group in the initial 10-week double-blind period.[4]
Table 3: Efficacy of Hetrombopag in Chemotherapy-Induced Thrombocytopenia (Phase II)
| Endpoint | Hetrombopag 7.5 mg (n=28) | Placebo (n=31) |
| Primary Endpoint: Treatment Responders ¹ | 60.7% | 12.9% |
| Difference in Proportion (95% CI) | 47.6% (26.0–69.3) | - |
| Odds Ratio (95% CI) | 10.44 (2.82–38.65) | - |
| p-value | <0.001 | - |
| Median Time to First Platelet Response | 7.5 days | 13.0 days |
¹Defined as resuming chemotherapy within 14 days (platelet count ≥100 x 10⁹/L) without significant dose reduction, delay, or rescue therapy for two consecutive cycles.[5]
Data from a multicenter, randomized, double-blind, placebo-controlled, phase II study in patients with advanced solid tumors.[5]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using a TPO-R Expressing Cell Line
This protocol describes a method to assess the bioactivity of this compound by measuring the proliferation of a TPO-dependent cell line.
Caption: Workflow for in vitro cell proliferation assay.
Materials:
-
This compound
-
TPO-R expressing cell line (e.g., Ba/F3-hTPO-R, HEL 92.1.7)
-
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture TPO-R expressing cells to 70-80% confluency. b. Harvest cells and perform a cell count. c. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for blank controls.
-
Compound Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. c. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) control wells.
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. c. Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the blank values and plot the absorbance against the log of the this compound concentration. c. Determine the half-maximal effective concentration (EC₅₀) from the dose-response curve.
Protocol 2: Western Blot Analysis of TPO-R Signaling Pathway Activation
This protocol outlines the steps to detect the phosphorylation of key signaling proteins downstream of the TPO-R after stimulation with this compound.
Materials:
-
TPO-R expressing cell line
-
This compound
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK1/2, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: a. Culture TPO-R expressing cells to 70-80% confluency. b. To reduce basal signaling, starve the cells in serum-free medium for 4-6 hours prior to stimulation.
-
Stimulation: a. Treat the starved cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: a. Place the culture plates on ice, aspirate the medium, and wash once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phosphorylated signaling proteins overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip and re-probe the membrane with antibodies for total proteins to confirm equal loading.
Protocol 3: Key Aspects of a Phase III Clinical Trial Protocol for Primary ITP (Adapted from NCT03222843)
This section summarizes the core components of a clinical trial protocol designed to evaluate the efficacy and safety of this compound in adults with ITP.
Caption: Logical flow of a primary ITP clinical trial.
1. Study Objectives:
-
Primary: To evaluate the efficacy of this compound compared to placebo in achieving a platelet count response in adult patients with ITP.
-
Secondary: To assess the durability of platelet response, the effect on bleeding, the need for rescue medications, and the overall safety and tolerability of this compound.
2. Patient Population (Inclusion Criteria):
-
Adults (≥18 years) with a confirmed diagnosis of primary ITP for at least 6 months.
-
Baseline platelet count <30 x 10⁹/L.
-
History of an insufficient response or relapse after at least one prior ITP therapy (e.g., corticosteroids, immunoglobulins).
3. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled study.
-
Treatment Arms:
-
Hetrombopag 2.5 mg once daily
-
Hetrombopag 5 mg once daily
-
Matching Placebo once daily
-
-
Duration: A 10-week double-blind treatment period followed by an open-label extension.[4]
4. Dosing and Administration:
-
This compound or placebo administered orally once daily.
-
Dose adjustments (up to a maximum of 7.5 mg once daily) are permitted to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L.[4]
5. Efficacy Assessments:
-
Primary Endpoint: Proportion of patients achieving a platelet count of ≥50 x 10⁹/L after 8 weeks of treatment.[4]
-
Secondary Endpoints:
-
Proportion of patients achieving a durable platelet response.
-
Incidence and severity of bleeding events (assessed by a standardized scale, e.g., WHO Bleeding Scale).
-
Proportion of patients requiring rescue therapy (e.g., platelet transfusions, IVIg).
-
Platelet counts at scheduled visits.
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory tests including complete blood count, liver function tests, and renal function tests.
-
Physical examinations and vital signs monitoring.
Conclusion
This compound is a promising oral TPO-R agonist with demonstrated efficacy in increasing and maintaining platelet counts in patients with both primary and secondary ITP. Its mechanism of action through the activation of key signaling pathways translates to significant clinical benefits, including a reduced risk of bleeding and a decreased need for rescue therapies. The provided protocols offer a framework for the preclinical and clinical evaluation of hetrombopag and similar therapeutic agents, aiding in further research and development in the field of thrombocytopenia treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. patlynk.com [patlynk.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hetrombopag for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Hetrombopag Olamine in Refractory Immune Thrombocytopenic Purpura (ITP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hetrombopag olamine, a novel oral thrombopoietin receptor agonist (TPO-RA), in the treatment of refractory Immune Thrombocytopenic Purpura (ITP). This document includes a summary of its mechanism of action, clinical efficacy and safety data from key clinical trials, and detailed protocols for relevant experimental assays.
Introduction to this compound in Refractory ITP
Immune Thrombocytopenic Purpura is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1] For patients with refractory ITP, who have had an insufficient response to first-line therapies such as corticosteroids and immunoglobulins, TPO-RAs like this compound offer a promising therapeutic strategy.[1] this compound is a small-molecule, non-peptide TPO-RA that stimulates platelet production.[2]
Mechanism of Action
This compound functions by binding to and activating the thrombopoietin receptor (c-Mpl) on the surface of megakaryocyte precursors in the bone marrow. This binding mimics the effect of endogenous thrombopoietin (TPO), initiating a cascade of intracellular signaling pathways that are crucial for the proliferation and differentiation of megakaryocytes, the cells responsible for producing platelets. The primary signaling cascade activated is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This activation leads to the transcription of genes that promote megakaryocyte maturation and, consequently, an increase in platelet production.
Clinical Trial Data
Patient Demographics and Baseline Characteristics
The following table summarizes the baseline demographics and clinical characteristics of patients enrolled in key clinical trials of this compound for ITP.
| Characteristic | Phase I Study (NCT02614846)[1] | Phase III Study (NCT03222843)[3] |
| Number of Patients | 37 | 339 (Hetrombopag arms) |
| Median Age (years) | 40.0 (IQR: 28.0–53.0) | 37.0 - 44.0 (range in treatment groups) |
| Sex (Male, %) | 32.4% | ~35% |
| Median Baseline Platelet Count (x10⁹/L) | 14 (IQR: 11–22) | Balanced across groups |
| Median Time Since ITP Diagnosis (years) | 3.1 (IQR: 1.9–9.0) | Not specified |
| Prior Splenectomy (%) | 8.1% | Balanced across groups |
Efficacy of this compound in Refractory ITP
This compound has demonstrated significant efficacy in increasing platelet counts in patients with refractory ITP.
| Efficacy Endpoint | Phase I Study (NCT02614846)[1] | Phase III Study (NCT03222843)[3] |
| Primary Endpoint | Proportion of patients with platelet count ≥50x10⁹/L at week 6 | Proportion of patients with platelet count ≥50x10⁹/L after 8 weeks of treatment |
| Response Rate (%) | 59.5% | 68.8% (2.5 mg), 74.3% (5 mg) |
| Median Time to First Response (weeks) | 2.1 (95% CI: 1.3–4.1) | Not specified |
| Median Cumulative Response Duration (weeks) | 3.1 (IQR: 2.1–4.1) | Not specified |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common adverse events are summarized below.
| Adverse Event (AE) | Phase I Study (NCT02614846)[1] | Phase III Study (NCT03222843)[3] |
| Any AE (%) | 86.5% | Not specified |
| Treatment-Related AEs (%) | 35.1% | 30.1% |
| Most Common AEs (%) | - Upper respiratory tract infection (32.4%) - Increased alanine (B10760859) aminotransferase (21.6%) - Increased blood lactate (B86563) dehydrogenase (16.2%) - Skin hemorrhage (13.5%) | - Increased platelet count (10.9%) - Increased blood lactate dehydrogenase (8.3%) - Increased alanine aminotransferase (8.0%) - Increased aspartate aminotransferase (7.1%) |
| Serious AEs (%) | 5.4% (none treatment-related) | 14.5% (one case deemed treatment-related) |
Experimental Protocols
In Vitro Assessment of TPO Receptor Agonist Activity: UT-7/TPO Cell Proliferation Assay
This protocol describes a method to assess the bioactivity of this compound by measuring the proliferation of the TPO-dependent human megakaryoblastic leukemia cell line, UT-7/TPO.
Materials:
-
UT-7/TPO cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human TPO (positive control)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Maintain UT-7/TPO cells in IMDM supplemented with 10% FBS and 10 ng/mL of recombinant human TPO.
-
Cell Seeding: a. Wash cells to remove TPO and resuspend in TPO-free medium. b. Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of TPO-free medium.
-
Treatment: a. Prepare serial dilutions of this compound and the TPO positive control. b. Add the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of detergent solution to each well to solubilize the formazan (B1609692) crystals. d. Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration).
Assessment of Platelet Function: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. This protocol outlines the general procedure for evaluating the effect of this compound on platelet function.
Materials:
-
Whole blood from healthy donors or ITP patients
-
3.2% sodium citrate (B86180) anticoagulant
-
Platelet agonists (e.g., ADP, collagen, ristocetin)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
Protocol:
-
Sample Preparation: a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Prepare PRP by centrifuging the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. c. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 200-300 x 10⁹/L) using PPP.
-
LTA Procedure: a. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). b. Pre-warm the PRP samples to 37°C. c. Add a platelet agonist to the PRP sample and record the change in light transmission over time. d. To assess the effect of this compound, PRP can be pre-incubated with the compound before adding the agonist.
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission.
Assessment of Bone Marrow Fibrosis: Gomori's Reticulin (B1181520) Stain
This protocol details the staining procedure to visualize reticulin fibers in bone marrow biopsies, which is important for monitoring potential myelofibrosis, a theoretical risk with TPO-RAs.
Materials:
-
Formalin-fixed, paraffin-embedded bone marrow biopsy sections
-
Potassium permanganate (B83412) solution
-
Oxalic acid solution
-
Ferric ammonium (B1175870) sulfate (B86663) solution
-
Ammoniacal silver solution
-
Formalin solution (for reduction)
-
Gold chloride solution (for toning)
-
Sodium thiosulfate (B1220275) solution (fixer)
-
Neutral red (counterstain)
Protocol:
-
Deparaffinization and Hydration: Deparaffinize sections and bring them to distilled water.
-
Oxidation: Treat with potassium permanganate solution for 1-2 minutes.
-
Bleaching: Bleach with oxalic acid solution for 1-2 minutes, then rinse well.
-
Sensitization: Treat with ferric ammonium sulfate solution for 1 minute, then rinse.
-
Silver Impregnation: Incubate with ammoniacal silver solution for 1-3 minutes.
-
Reduction: Reduce in formalin solution for 3 minutes.
-
Toning: Tone with gold chloride solution until sections are gray-black.
-
Fixation: Fix with sodium thiosulfate solution for 1-5 minutes.
-
Counterstaining: Counterstain with neutral red for 1 minute.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear with xylene, and mount.
Interpretation: Reticulin fibers will be stained black, allowing for the grading of fibrosis.
Clinical Trial Workflow and Patient Selection
Typical Clinical Trial Workflow for this compound in Refractory ITP
Patient Selection Criteria
The selection of appropriate patients is critical for the success of clinical trials. The following diagram illustrates the key inclusion and exclusion criteria for a Phase III trial of this compound in refractory ITP.[2]
References
Application Notes and Protocols for Hetrombopag Olamine in the Research of Pediatric Thrombocytopenia
For Research Use Only. Not for clinical use.
Introduction
Hetrombopag (B607937) olamine is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It functions by binding to and stimulating the transmembrane domain of the TPO receptor (c-Mpl), mimicking the effects of endogenous thrombopoietin.[3][4] This activation initiates intracellular signaling cascades, primarily through the JAK-STAT pathway, leading to the proliferation and differentiation of megakaryocytes from hematopoietic stem cells and subsequent increased platelet production.[3] While hetrombopag has undergone clinical investigation for immune thrombocytopenia (ITP) and severe aplastic anemia (SAA) in adults, its application in pediatric populations is still emerging.[5]
These application notes provide a summary of the available data and protocols relevant to the preclinical and clinical research of hetrombopag olamine for pediatric thrombocytopenia. Due to the limited availability of published pediatric-specific data for hetrombopag, information from adult studies of hetrombopag and pediatric studies of eltrombopag (B601689), a structurally similar TPO-R agonist, are included for context and guidance.[1]
Mechanism of Action
This compound acts as a nonpeptide TPO-R agonist. Its binding to the c-Mpl receptor on megakaryocyte precursors triggers a signaling cascade that promotes their survival, proliferation, and maturation, ultimately leading to an increase in circulating platelets.[3]
Quantitative Data
Table 1: Pharmacokinetics of this compound in Healthy Adults
| Parameter | Single Dose (5-40 mg) | Multiple Dose (2.5-7.5 mg/day for 10 days) |
| Tmax (hr) | ~8 | Not Specified |
| t1/2 (hr) | 11.9 - 40.1 (dose-prolonged) | Not Specified |
| Cmax | Dose-proportional increase | Dose-proportional increase |
| AUC | Greater than dose-proportional increase | Steady-state reached after 7 days |
| Data from a study in healthy adult individuals.[2] |
Table 2: Efficacy of Hetrombopag in Adults with Immune Thrombocytopenia (Phase III Trial)
| Outcome | Hetrombopag (2.5 mg/day) | Hetrombopag (5 mg/day) | Placebo |
| Primary Endpoint Achievement (Platelet count ≥50 x 10⁹/L) | 58.9% | 64.3% | 5.9% |
| Odds Ratio (95% CI) | 25.97 (9.83–68.63) | 32.81 (12.39–86.87) | - |
| p-value | < 0.0001 | < 0.0001 | - |
| This study was conducted in adult patients with ITP.[5] |
Table 3: Pediatric Dosing of Eltrombopag for Immune Thrombocytopenia (ITP)
| Age Group | Initial Dose | Maximum Dose |
| 1 to 5 years | 25 mg once daily | 75 mg once daily |
| 6 years and older | 50 mg once daily | 75 mg once daily |
| East Asian Ancestry (1-5 years) | 12.5 mg once daily | 75 mg once daily |
| East Asian Ancestry (6 years and older) | 25 mg once daily | 75 mg once daily |
| Note: This data is for eltrombopag and is provided as a reference for pediatric TPO-R agonist dosing.[6][7] |
Table 4: Pediatric Dosing of Eltrombopag for First-Line Severe Aplastic Anemia (SAA)
| Age Group | Initial Dose | Duration |
| 2 to 5 years | 2.5 mg/kg once daily | 6 months |
| 6 to 11 years | 75 mg once daily | 6 months |
| 12 years and older | 150 mg once daily | 6 months |
| East Asian Ancestry (2-5 years) | 1.25 mg/kg once daily | 6 months |
| East Asian Ancestry (6-11 years) | 37.5 mg once daily | 6 months |
| East Asian Ancestry (12 years and older) | 75 mg once daily | 6 months |
| Note: This data is for eltrombopag and is provided for context in pediatric SAA research.[4][7] |
Experimental Protocols
Preclinical Evaluation in Animal Models
While specific juvenile animal study data for hetrombopag is not widely published, protocols for evaluating TPO-R agonists like eltrombopag in animal models can be adapted.
Objective: To assess the thrombopoietic activity and safety profile of hetrombopag in a relevant juvenile animal model (e.g., non-human primates or humanized mouse models).
Methodology:
-
Animal Model: Utilize juvenile non-human primates or immunodeficient mice with humanized hematopoiesis.[8]
-
Dosing: Administer this compound orally once daily. Dose ranges should be determined based on allometric scaling from adult human or animal data. A vehicle control group should be included.
-
Duration: Treatment duration can range from days to weeks depending on the study endpoints.
-
Monitoring:
-
Collect peripheral blood samples at baseline and regular intervals to measure platelet counts, complete blood counts, and peripheral blood smears.
-
Conduct pharmacokinetic analysis of hetrombopag plasma concentrations.
-
At the end of the study, perform bone marrow aspiration and biopsy to assess megakaryocyte numbers and morphology.
-
Monitor for any adverse events, including changes in liver function tests.
-
Clinical Trial Protocol for Pediatric Chronic ITP (Based on NCT04737850)
Objective: To evaluate the efficacy and safety of hetrombopag in pediatric patients with chronic Immune Thrombocytopenia.
Study Design: A two-part, double-blind, randomized, placebo-controlled, and open-label Phase III study.[9][10]
Patient Population:
-
Inclusion Criteria:
-
Age ≥ 6 years and ≤ 17 years.
-
Confirmed diagnosis of ITP for ≥12 months.
-
Platelet count <30×10⁹/L.
-
Refractory or relapsed after at least one prior ITP therapy.[9]
-
Treatment Regimen:
-
Part A (Open-label): Patients receive hetrombopag for 8 weeks.[9][10]
-
Part B (Randomized, Double-blind): Following Part A, patients are randomized to receive either hetrombopag or placebo for a 12-week double-blind period, followed by a 12-week open-label extension where all patients receive hetrombopag.[9]
-
Dose Titration: The dose of hetrombopag is adjusted to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L.
Endpoints:
-
Primary Endpoint: Proportion of patients achieving a platelet count of ≥50×10⁹/L.
-
Secondary Endpoints:
-
Reduction in bleeding events.
-
Reduction or discontinuation of concomitant ITP medications.
-
Safety and tolerability.
-
Safety Considerations
In adult studies, hetrombopag has been generally well-tolerated.[11] Potential adverse events to monitor in pediatric research, extrapolated from adult hetrombopag data and pediatric eltrombopag data, include:
-
Hepatobiliary laboratory abnormalities (increased ALT, AST, bilirubin).[12]
-
Headache.
-
Upper respiratory tract infection.
-
Risk of thromboembolic events with excessive platelet elevation.
-
Potential for bone marrow reticulin (B1181520) formation with long-term use.
Regular monitoring of liver function tests and complete blood counts is essential throughout the treatment period.
Conclusion
This compound is a promising therapeutic agent for thrombocytopenia. While robust pediatric-specific data is still forthcoming, the available information from adult studies and related compounds provides a strong foundation for further research. The protocols and data presented here are intended to guide researchers in the design and execution of preclinical and clinical studies to fully elucidate the potential of this compound in the treatment of pediatric thrombocytopenia. Researchers should remain updated on the results of ongoing pediatric clinical trials for the most current information on dosing, efficacy, and safety.
References
- 1. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. aetnabetterhealth.com [aetnabetterhealth.com]
- 5. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag for use in children with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Hetrombopag for Pediatric Patients with Chronic ITP [pdsa.org]
- 11. researchgate.net [researchgate.net]
- 12. ESCALATing care? Eltrombopag in pediatric aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hetrombopag Olamine in Bone Marrow Failure Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) olamine is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1] It functions by binding to the transmembrane domain of the TPO receptor (c-Mpl), thereby activating downstream signaling pathways that stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells, particularly megakaryocytes, leading to increased platelet production.[1][2][3] These application notes provide a comprehensive overview of the use of hetrombopag olamine in bone marrow failure syndromes, including severe aplastic anemia (SAA) and myelodysplastic syndromes (MDS), with detailed protocols for relevant in vitro assays.
Mechanism of Action: TPO-R Signaling
This compound mimics the physiological effects of thrombopoietin by activating the TPO receptor. This activation triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2][3] These pathways are crucial for the proliferation, differentiation, and survival of hematopoietic cells.[2] Preclinical studies have shown that hetrombopag induces the phosphorylation of STAT3, STAT5, and ERK1/2 in a concentration-dependent manner.[1]
Quantitative Data
In Vitro Activity of this compound
| Parameter | Cell Line | Hetrombopag EC₅₀ (nmol/L) | Eltrombopag EC₅₀ (nmol/L) | Reference |
| Proliferation | 32D-MPL | 0.4 | 13.4 | [1] |
| Proliferation | Human CB-derived CD34⁺ cells | 2.3 | 86.2 | [1] |
Clinical Efficacy of Hetrombopag in Refractory Severe Aplastic Anemia (NCT03557099)[4]
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Hematologic Response (≥1 lineage) at Week 18 | 41.8% (23/55 patients) | 28.7% - 55.9% |
| Hematologic Response (≥1 lineage) at Week 24 | 43.6% (24/55 patients) | 30.3% - 57.7% |
| Hematologic Response (≥1 lineage) at Week 52 | 49.1% (27/55 patients) | 35.4% - 62.9% |
| Median Time to Initial Hematologic Response | 7.9 weeks | (Range: 2.0 - 32.1 weeks) |
| 12-month Relapse-Free Survival Rate | 82.2% | 62.2% - 92.2% |
| Lineage-Specific Response at Week 18 | ||
| Platelet Response | 14.5% | - |
| Erythroid Response | 34.5% | - |
| Neutrophil Response | 25.5% | - |
| Trilineage Response at 18 weeks | 10.9% (6/55 patients) | - |
Clinical Safety of Hetrombopag in Refractory Severe Aplastic Anemia (NCT03557099)[4]
| Adverse Event (AE) Profile | Frequency |
| Patients with any AE | 98.2% (54/55 patients) |
| Patients with treatment-related AEs | 50.9% (28/55 patients) |
| Patients with Grade ≥3 AEs | 30.9% (17/55 patients) |
| Patients with Serious AEs | 27.3% (15/55 patients) |
| Deaths (judged as not related to hetrombopag) | 5.5% (3/55 patients) |
| Clonal Cytogenetic Evolution | 3.6% (2/55 patients) |
Experimental Protocols
Experimental Workflow for In Vitro Evaluation
Protocol 1: In Vitro Megakaryocyte Differentiation Assay
This protocol describes the induction of megakaryocyte differentiation from human CD34⁺ hematopoietic stem and progenitor cells and subsequent analysis.
Materials:
-
Human CD34⁺ cells (from bone marrow or cord blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human thrombopoietin (TPO)
-
This compound
-
Cell culture plates (12-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD41 and CD61
-
Flow cytometer
Procedure:
-
Cell Seeding: Thaw cryopreserved human CD34⁺ cells and seed them at a density of 5 x 10⁵ cells/mL in a 12-well plate containing serum-free medium supplemented with 50 ng/mL recombinant human TPO.
-
Treatment with Hetrombopag: Add this compound at various concentrations (e.g., 1, 10, 100, 1000 nmol/L) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control with TPO alone.
-
Incubation: Culture the cells for 10-14 days in a humidified incubator at 37°C with 5% CO₂. Change the media every 3-4 days.
-
Cell Harvesting: At the end of the culture period, harvest the cells by gentle pipetting and wash them with PBS.
-
Flow Cytometry Staining:
-
Resuspend the cells in flow cytometry buffer.
-
Add fluorochrome-conjugated antibodies against CD41 and CD61.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD41⁺/CD61⁺ cells to quantify megakaryocyte differentiation.
Protocol 2: Western Blot Analysis of TPO-R Signaling Pathway Activation
This protocol details the procedure for detecting the phosphorylation of key downstream signaling proteins (STAT3, STAT5, AKT, ERK1/2) following this compound treatment.
Materials:
-
Differentiated megakaryocytes (from Protocol 1) or a relevant hematopoietic cell line (e.g., 32D-MPL)
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for phosphorylated and total STAT3, STAT5, AKT, and ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Starve the cells in a cytokine-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nmol/L) for 15-30 minutes. Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 3: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol outlines the assessment of the effects of this compound on the proliferation and differentiation of hematopoietic progenitor cells into various lineages.
Materials:
-
Human bone marrow or cord blood mononuclear cells
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines for CFU-MK (megakaryocyte), BFU-E (erythroid), and CFU-GM (granulocyte-macrophage) colony formation.
-
This compound
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow or cord blood mononuclear cells.
-
Plating:
-
Add the cells to the methylcellulose-based medium at a final concentration of 1-5 x 10⁴ cells/mL.
-
Add this compound at various concentrations. Include a vehicle control.
-
Vortex the mixture thoroughly.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
-
Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 12-16 days.
-
Colony Identification and Enumeration:
-
After the incubation period, identify and count the different types of colonies (CFU-MK, BFU-E, CFU-GM) under an inverted microscope based on their morphology.
-
Calculate the number of colonies per number of cells plated.
-
Compare the colony numbers in the hetrombopag-treated groups to the control group to determine the effect on progenitor cell proliferation and differentiation.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hetrombopag Olamine Dosage and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hetrombopag (B607937) olamine. The information is designed to facilitate the optimization of experimental design and maximize the efficacy of this novel thrombopoietin receptor (TPO-R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hetrombopag olamine?
A1: this compound is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It binds to the transmembrane domain of the TPO receptor (c-Mpl), a member of the hematopoietin receptor superfamily. This binding event mimics the action of endogenous thrombopoietin (TPO), initiating intracellular signaling cascades. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3] Activation of these pathways stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately leading to an increase in platelet production.[1][2]
Q2: What is the recommended starting dosage for this compound in clinical research for Immune Thrombocytopenia (ITP)?
A2: In clinical trials for adult patients with ITP, the initial dosage of this compound is typically 2.5 mg or 5 mg taken orally once daily.[4][5] The starting dose can be selected based on the patient's clinical condition and platelet count. The dosage is then titrated to a maximum of 7.5 mg once daily with the goal of maintaining platelet counts between 50 × 10⁹/L and 250 × 10⁹/L.[4][5]
Q3: How should the dosage be adjusted for patients with severe aplastic anemia (SAA)?
A3: For patients with SAA who are refractory to immunosuppressive therapy, the initial dose of this compound is 7.5 mg once daily.[6] If the platelet count does not increase by at least 20 × 10⁹/L from baseline after two weeks, the dose can be escalated by 2.5 mg every two weeks, up to a maximum of 15 mg once daily.[6] Dose adjustments, including reductions or interruptions, are made based on platelet counts to maintain a therapeutic level and manage any adverse events.[6]
Q4: What is the effect of food on the bioavailability of this compound and what are the dosing recommendations?
A4: Food, particularly a high-fat, high-calorie meal, significantly reduces the bioavailability of this compound.[4][7] Studies have shown that concurrent food intake can lead to a substantial decrease in plasma concentrations of the drug.[4] To ensure maximum bioavailability, it is recommended that this compound be administered on an empty stomach.[7] Patients should fast before taking the medication and wait at least two hours before consuming a meal.[7]
Q5: What are the key pharmacokinetic parameters of this compound?
A5: this compound is absorbed with a time to maximum concentration (Tmax) of approximately 8 hours after oral administration.[8] The plasma concentration reaches a steady state after about 7 days of once-daily dosing.[8] The elimination half-life (t1/2) ranges from approximately 11.9 to 40.1 hours and appears to be dose-dependent.[8]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no response in cell-based assays | Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response. | 1. Perform a Dose-Response Curve: Titrate the concentration of this compound over a wide range to determine the optimal effective concentration (EC50) for your specific cell line and assay. 2. Consult Literature: Review preclinical studies for effective concentrations in similar cell lines. |
| Species Specificity: TPO receptor agonists can exhibit species specificity. This compound has been shown to be potent on the human TPO receptor. | 1. Use Human or Humanized Cell Lines: Ensure that the cell lines used in your experiments express the human TPO receptor (c-Mpl). Standard rodent cell lines may not respond unless they are genetically engineered to express the human receptor. | |
| Presence of Divalent Cations: The activity of some TPO receptor agonists can be affected by the presence of polyvalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) in the cell culture medium. | 1. Review Media Composition: Check the concentration of divalent cations in your cell culture medium and supplements (e.g., FBS). 2. Consider Low-Cation Media: If a low response is observed, consider using a low-calcium medium formulation or reducing the serum concentration during drug treatment. | |
| High variability in experimental results | Inconsistent Dosing Conditions: For in vivo studies, variability in fasting times can lead to inconsistent drug absorption. | 1. Standardize Dosing Protocol: Strictly adhere to a standardized fasting protocol before and after drug administration to ensure consistent bioavailability. For oral administration, it is recommended to do so on an empty stomach.[7] |
| Individual Biological Variation: Pharmacokinetic and pharmacodynamic responses can vary between individual subjects or animals. | 1. Increase Sample Size: Use a sufficient number of subjects or animals in each experimental group to account for biological variability. 2. Monitor Plasma Concentrations: If feasible, measure plasma concentrations of this compound to correlate exposure with the observed pharmacological effect. | |
| Unexpected toxicity or off-target effects | High Drug Concentration: Supratherapeutic concentrations may lead to off-target effects. | 1. Re-evaluate Dosing: If unexpected toxicity is observed, consider reducing the dose or the concentration used in in vitro assays. 2. Monitor for Known Adverse Events: Be aware of potential adverse events reported in clinical trials, such as elevations in liver enzymes, and monitor for these in your preclinical models. |
Data Presentation
Table 1: Clinical Dosing Recommendations for this compound
| Indication | Starting Dose | Dose Titration | Maximum Dose | Target Platelet Count |
| Immune Thrombocytopenia (ITP) | 2.5 mg or 5 mg once daily[4][5] | Based on platelet count response[4] | 7.5 mg once daily[4][5] | 50 × 10⁹/L - 250 × 10⁹/L[4][5] |
| Severe Aplastic Anemia (SAA) | 7.5 mg once daily[6] | Increase by 2.5 mg every 2 weeks if platelet increase is <20 × 10⁹/L[6] | 15 mg once daily[6] | Not specified, response-based[6] |
Table 2: Effect of Food on this compound (7.5 mg) Pharmacokinetics
| Treatment Condition | Decrease in Peak Concentration (Cmax) | Decrease in Area Under the Curve (AUC) |
| High-fat meal 1 hour post-dose | 56% - 74.6%[7] | 44% - 61%[7] |
| High-fat meal 2 hours post-dose | 44%[7] | 61%[7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a TPO-dependent cell line (e.g., human megakaryoblastic cell line expressing c-Mpl).
Materials:
-
TPO-dependent human cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the cell proliferation percentage against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: In Vitro Megakaryocyte Differentiation Assay
Objective: To assess the ability of this compound to induce the differentiation of human hematopoietic stem cells (HSCs) into megakaryocytes.
Materials:
-
Human CD34+ hematopoietic stem cells
-
Megakaryocyte differentiation medium (containing appropriate cytokines like TPO, SCF, IL-6)
-
This compound stock solution
-
Flow cytometer
-
Antibodies against megakaryocyte surface markers (e.g., CD41a, CD42b)
Procedure:
-
Cell Culture:
-
Culture human CD34+ cells in megakaryocyte differentiation medium.
-
-
Drug Treatment:
-
Add this compound to the culture medium at various concentrations. Include a positive control (e.g., recombinant human TPO) and a vehicle-only control.
-
Culture the cells for 10-14 days, with partial media changes every 3-4 days containing fresh drug.
-
-
Flow Cytometry Analysis:
-
Harvest the cells at the end of the culture period.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD41a and CD42b for 30 minutes on ice.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the percentage of CD41a+ and CD42b+ cells to quantify megakaryocyte differentiation.
-
-
Data Analysis:
-
Compare the percentage of differentiated megakaryocytes in the this compound-treated groups to the control groups.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. aetnabetterhealth.com [aetnabetterhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Food on the Pharmacokinetic and Pharmacodynamic Profiles of Hetrombopag in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hetrombopag Olamine Solubility and Formulation
Welcome to the Technical Support Center for Hetrombopag olamine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the solubility and formulation of this novel thrombopoietin receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, its properties can be inferred from its structural similarity to Eltrombopag (B601689) olamine. This compound is an olamine salt of a weak acid and is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). Based on the behavior of similar compounds, it is expected to be sparingly soluble in water and have pH-dependent aqueous solubility.
For reference, the solubility of the related compound, Eltrombopag, has been reported to be approximately 20 mg/mL in DMSO and 0.1 mg/mL in ethanol.[1] Eltrombopag olamine is described as practically insoluble in aqueous buffers across a physiological pH range (pH 1 to 7.4).[2]
Q2: What are the primary formulation challenges associated with this compound?
A2: Due to its likely low aqueous solubility, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and potentially low permeability.[3][4] The primary formulation challenges include:
-
Poor Oral Bioavailability: Low solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption of poorly soluble drugs.[4][5]
-
pH-Dependent Solubility: As a salt of a weak acid, the solubility of this compound is expected to decrease significantly in the acidic environment of the stomach, potentially leading to precipitation and reduced absorption.
-
Excipient Compatibility: Similar to Eltrombopag olamine, there is a potential for interactions with certain excipients. These can include the formation of insoluble complexes with coordinating metals (e.g., calcium, magnesium, iron) and Maillard reactions with reducing sugars (e.g., lactose).[2][6]
-
Food Effect: The absorption of this compound can be significantly affected by food. Studies have shown that administration with a high-fat, high-calorie meal can drastically reduce its absorption.[7] Therefore, it is recommended to be taken on an empty stomach.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug Dissolution in vitro
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[8] Techniques like micronization or nanomilling can be explored.
-
Use of Solubilizing Excipients: Incorporate surfactants, wetting agents, or co-solvents in the formulation to improve the wettability and solubility of the drug.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous state can significantly enhance its aqueous solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5]
Issue 2: Poor Bioavailability in Preclinical Animal Studies
Possible Cause: In addition to poor solubility, low membrane permeability (BCS Class IV characteristics) or potential for efflux by transporters like P-glycoprotein (P-gp) could be a factor.
Troubleshooting Steps:
-
Permeability Enhancement: Investigate the use of permeation enhancers, although their use requires careful consideration of potential toxicity.
-
Nanoparticle Formulations: Polymeric nanoparticles can sometimes improve the oral absorption of BCS Class IV drugs by altering the absorption pathway.[9]
-
Inhibition of Efflux Pumps: If P-gp mediated efflux is suspected, co-administration with a P-gp inhibitor (in a research setting) can help to confirm this mechanism. Formulation with excipients that have P-gp inhibitory effects can also be explored.[10]
Issue 3: Formulation Instability or Degradation
Possible Cause: Incompatibility with excipients.
Troubleshooting Steps:
-
Systematic Excipient Compatibility Studies: Conduct thorough compatibility studies with a range of common excipients. A suggested protocol is provided in the "Experimental Protocols" section.
-
Avoid Reactive Excipients: Based on data from similar molecules, it is prudent to avoid excipients containing coordinating metals and reducing sugars.[2][6]
-
Control of Manufacturing Process: For techniques like hot-melt extrusion for solid dispersions, carefully control the temperature to prevent thermal degradation of the drug.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | Based on the properties of the structurally similar Eltrombopag olamine.[2] |
| Aqueous Buffers (pH 1.2 - 6.8) | Practically insoluble | Expected pH-dependent solubility for a salt of a weak acid; similar to Eltrombopag olamine.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used solvent for poorly soluble APIs; confirmed for related compounds.[1] |
| Ethanol | Sparingly to slightly soluble | Lower solubility expected compared to DMSO. Eltrombopag has a reported solubility of ~0.1 mg/mL in ethanol.[1] |
| Methanol | Sparingly to slightly soluble | Similar polarity to ethanol, suggesting comparable solubility. |
Experimental Protocols
Methodology for Equilibrium Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.5 (e.g., HCl buffer for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffer for pH 6.8).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH.
Methodology for Excipient Compatibility Study
This protocol describes a method for assessing the compatibility of this compound with various pharmaceutical excipients.
-
Selection of Excipients: Choose a range of commonly used excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) and thermal stress (e.g., 60 °C) for a defined period (e.g., 2-4 weeks).
-
Analysis: At specified time points, analyze the samples for:
-
Physical Changes: Visual inspection for any changes in color, appearance, or physical state.
-
Chemical Degradation: Use a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
-
Evaluation: Compare the results of the binary mixtures to the pure API control. Significant degradation or physical changes in the presence of an excipient indicate potential incompatibility.
Mandatory Visualization
Figure 1: Troubleshooting workflow for this compound formulation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gccpo.org [gccpo.org]
- 3. pexacy.com [pexacy.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EA034294B1 - Pharmaceutical composition of eltrombopag olamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Managing side effects of Hetrombopag olamine in research animals
This guide provides essential information for researchers, scientists, and drug development professionals utilizing Hetrombopag (B607937) olamine in preclinical animal models. It offers troubleshooting advice and frequently asked questions to help manage potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hetrombopag olamine?
This compound is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO-receptor (c-Mpl) on megakaryocyte precursors. This binding activates intracellular signaling cascades, primarily the JAK-STAT and MAPK pathways, which stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][2][3] Preclinical studies indicate that Hetrombopag is more potent than eltrombopag (B601689) in vivo.[4]
Q2: What are the key differences between Hetrombopag and Eltrombopag for preclinical research?
A critical difference for researchers is species specificity. Eltrombopag's activity is largely restricted to human and chimpanzee TPO receptors, making it unsuitable for efficacy studies in common rodent models.[5][6] In contrast, preclinical research has demonstrated that Hetrombopag effectively activates the mouse TPO receptor, making it a more viable agent for in vivo efficacy testing in murine models of thrombocytopenia.[7] Furthermore, preliminary toxicological data suggests Hetrombopag may have a more favorable safety profile, with reports of lower toxicity and undetectable hepatotoxicity compared to eltrombopag in some preclinical models.[7]
Q3: What is the expected pharmacological effect and onset of action in animals?
The primary pharmacological effect is a dose-dependent increase in circulating platelet counts. In human studies, the time to maximum concentration (Tmax) after a single oral dose is approximately 8 hours, with a half-life ranging from 12 to 40 hours.[2] Platelet counts typically begin to rise within the first week of daily administration, reaching a steady state after approximately 7 days of continuous dosing.[2][7] Researchers should establish a baseline platelet count and monitor levels regularly (e.g., twice weekly) to characterize the pharmacodynamic response in their specific animal model.
Q4: What are the potential side effects of this compound in research animals?
While direct public-domain toxicology reports for Hetrombopag in animals are limited, inferences can be drawn from its class (TPO-RAs) and from data on the similar compound, eltrombopag. Notably, unpublished toxicological experiments have indicated that Hetrombopag's toxicity is lower than that of eltrombopag.[7] Potential side effects to monitor for, based on class effects, are summarized in the table below.
Data Presentation: Potential Side Effects
Table 1: Summary of Potential Side Effects of TPO-RAs in Preclinical Models (Based primarily on published eltrombopag data; Hetrombopag is reported to have a more favorable toxicity profile[7])
| Side Effect Class | Potential Finding in Animal Models | Species Observed (Eltrombopag) | Monitoring Recommendation |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST), hepatocellular hypertrophy.[8][9] | Mice, Rats, Dogs | Baseline and periodic (e.g., weekly/bi-weekly) serum chemistry panels. |
| Ocular Toxicity | Cataract formation (dose and time-dependent).[1][8] | Rodents (at high exposures) | Regular ophthalmic examinations, especially in long-term studies. |
| Renal Toxicity | Renal tubular toxicity.[8] | Rodents | Urinalysis and serum chemistry (BUN, creatinine) monitoring. |
| Thrombosis | Thromboembolic events due to excessive thrombocytosis. | Theoretical (class effect) | Monitor for clinical signs (e.g., limb swelling, respiratory distress) and keep platelet counts within a target range. |
| Bone Marrow | Potential for reticulin (B1181520) fiber progression; endosteal hyperostosis.[8] | Rats (at high exposures) | Histopathological analysis of bone marrow at study termination. |
Table 2: Treatment-Related Adverse Events in Human Phase 1 Study of Hetrombopag (For reference only; incidence and type may differ in research animals)
| Adverse Event | Frequency in Humans[10] |
| Upper respiratory tract infection | 32.4% |
| Alanine aminotransferase increased | 21.6% |
| Aspartate aminotransferase increased | 13.5% |
| Blood bilirubin (B190676) increased | 8.1% |
| Gingival bleeding | 8.1% |
| Rash | 5.4% |
| Dizziness | 5.4% |
Troubleshooting Guide
Issue 1: No significant increase in platelet count is observed.
-
Inadequate Dose: The dose may be too low for the selected species. Review literature for effective dose ranges in similar models or perform a dose-escalation study. A study in an ITP mouse model used a 10 µg/kg dose of a TPO-RA.[11]
-
Improper Administration: this compound is administered orally. Ensure correct oral gavage technique to prevent misdosing (e.g., administration into the trachea). Food can significantly decrease absorption; plasma concentrations are reduced when administered with a meal.[7] Administer the compound on an empty stomach (e.g., after a 4-6 hour fast) and withhold food for at least 2 hours post-dosing to maximize bioavailability.[7]
-
Vehicle/Formulation Issues: this compound is sparingly soluble in water.[12] Ensure the compound is properly dissolved or suspended in an appropriate vehicle. Sonication or vortexing may be required before each dose.
-
Animal Model: The underlying cause of thrombocytopenia in your model may not be responsive to TPO-RAs (e.g., a model of severe bone marrow aplasia with no remaining progenitor cells).
Issue 2: Elevated liver enzymes (ALT/AST) are detected.
-
Confirm Finding: Repeat the blood test to confirm the elevation and rule out sample hemolysis or lab error.
-
Assess Severity: Compare the enzyme levels to the baseline and institutional reference ranges. A 2-3 fold increase over baseline warrants close monitoring. A >3-5 fold increase may require dose reduction or cessation.
-
Reduce or Pause Dosing: If liver enzymes are significantly elevated, consider reducing the dose or temporarily halting administration. Monitor the animal's recovery.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to poor health, perform a gross necropsy and collect the liver for histopathological analysis to investigate for signs of drug-induced liver injury.
Issue 3: Animals exhibit unexpected clinical signs (e.g., lethargy, weight loss, GI upset).
-
Perform a Full Clinical Exam: Assess the animal's overall health status. Record weight, hydration status, and any observable abnormalities.
-
Rule Out Administration Error: Esophageal or tracheal injury from improper gavage technique can cause significant distress. Ensure all personnel are proficient in the procedure.
-
Provide Supportive Care: Depending on the signs, supportive care may be necessary. This could include fluid therapy for dehydration or nutritional support if the animal is not eating. Consult with veterinary staff.
-
Consider Dose Reduction: The clinical signs may be dose-related. If multiple animals in a high-dose group are affected, consider reducing the dose.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound to Rodents
-
Vehicle Selection: Select a suitable vehicle. For suspension, 0.5% carboxymethylcellulose (CMC) in sterile water is a common choice.
-
Dose Calculation: Calculate the required dose for each animal based on its most recent body weight (mg/kg). Calculate the total volume of suspension needed for the study group, including a small overage.
-
Preparation of Suspension:
-
Weigh the required amount of this compound powder.
-
In a sterile container, create a paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Store the suspension as per manufacturer recommendations (if available) or prepare fresh daily.
-
-
Administration (Oral Gavage):
-
Ensure the animal has been fasted for 4-6 hours to improve absorption.
-
Gently restrain the animal. For mice, a scruff restraint is typical.
-
Select a sterile, appropriately sized gavage needle (e.g., 20-22 gauge, flexible or ball-tipped for mice). The length should be pre-measured from the tip of the animal's nose to the last rib.
-
Draw up the calculated dose volume. Recommended maximum volumes are listed in Table 3.
-
Gently pass the gavage needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the dose.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of immediate distress (e.g., difficulty breathing), which could indicate accidental tracheal administration.[13]
-
Return the animal to its cage and ensure access to food is withheld for at least 2 hours. Water should be available at all times.
-
Table 3: Recommended Maximum Dosing Volumes for Oral Gavage
| Species | Ideal Volume (mL/kg) | Maximum Volume (mL/kg) |
| Mouse | 5 | 10 |
| Rat | 5 | 10 |
| Rabbit | 5 | 10 |
| Dog | 5 | 5 |
| (Data adapted from general administration guidelines[14][15]) |
Protocol 2: Routine Monitoring and Side Effect Assessment
-
Daily Observations: Conduct daily cage-side observations to assess general health, behavior, posture, and food/water consumption. Note any abnormalities.
-
Weekly Clinical Examination: Perform a weekly hands-on physical examination, including body weight measurement and assessment for signs of bleeding (petechiae, bruising) or skin abnormalities.
-
Blood Sampling:
-
Frequency: Collect blood samples at baseline (pre-dose) and then 1-2 times per week to monitor pharmacodynamic effects and potential toxicity.
-
Parameters:
-
Complete Blood Count (CBC): To measure platelet, red blood cell, and white blood cell counts.
-
Serum Chemistry Panel: To measure liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).
-
-
-
Ophthalmic Exams (for long-term studies > 4 weeks):
-
Conduct baseline and terminal ophthalmic examinations by a trained individual to assess for cataract formation, a known side effect of some TPO-RAs in rodents.[1]
-
-
Terminal Procedures:
-
At the study endpoint, collect a terminal blood sample.
-
Perform a full gross necropsy.
-
Collect relevant tissues (liver, kidneys, bone marrow/femur, eyes) for histopathological analysis.
-
Mandatory Visualizations
References
- 1. Toxicities of the thrombopoietic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Safety, Pharmacokinetics and Pharmacodynamics of [research.amanote.com]
- 4. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The European Medicines Agency review of eltrombopag (Revolade) for the treatment of adult chronic immune (idiopathic) thrombocytopenic purpura: summary of the scientific assessment of the Committee for Medicinal Products for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Troubleshooting inconsistent results in Hetrombopag olamine experiments
Technical Support Center: Hetrombop-ag Olamine Experiments
Welcome to the technical support center for Hetrombopag olamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experiments involving this novel thrombopoietin receptor (TPO-R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It mimics the action of endogenous thrombopoietin (TPO) by binding to and stimulating the transmembrane domain of the TPO receptor (also known as c-Mpl or CD110).[1][3] This activation stimulates the proliferation and differentiation of megakaryocytes, the precursor cells for platelets, leading to increased platelet production.[1][3][4] The primary signaling cascade initiated is the JAK-STAT pathway, though it also influences the MAPK and PI3K/Akt pathways.[3][5]
Q2: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in aqueous buffers within the physiological pH range.[6][7]
-
Preparation: For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO.
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), keep at 0-4°C in a dry, dark environment. For long-term storage (months to years), store at -20°C.[6]
Q3: What are the typical effective concentrations for in vitro experiments?
The potency of this compound is significantly higher than other TPO-R agonists like eltrombopag.[8][9] The effective concentration (EC50) for stimulating the proliferation of TPO-dependent cell lines is in the low nanomolar range.
| Cell Line | Parameter | Reported EC50 Value |
| 32D-MPL (murine cells with human TPO-R) | Proliferation | ~0.4 nmol/L [8][10] |
| Human CB CD34+ cells | Phosphorylation (STAT3, STAT5, ERK1/2) | ~2.3 nmol/L [10] |
Note: These values are points of reference. Optimal concentrations should be determined empirically for your specific experimental system through a dose-response curve.
Q4: My results are inconsistent between different batches of the compound. What could be the cause?
Inconsistencies between batches can arise from issues with compound stability, solubility, or storage. Ensure that the compound is stored correctly as per Q2. Since this compound has poor aqueous solubility, precipitation in your cell culture media could be a major source of variability. When diluting the DMSO stock into aqueous media, ensure rapid and thorough mixing to prevent the compound from crashing out of solution.
Troubleshooting Guides
Guide 1: Low or No Biological Response in Cell-Based Assays
Issue: You observe a lower-than-expected or complete lack of response (e.g., cell proliferation, signal activation) after treating cells with this compound.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| 1. Inadequate Drug Concentration/Activity | Verify Stock Solution: Ensure your stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock. Check Solubility: When making working dilutions, visually inspect for any precipitation. This compound is practically insoluble in aqueous solutions.[11] Minimize the final DMSO concentration (typically <0.5%) to avoid solvent effects. Perform Dose-Response: Run a wide range of concentrations (e.g., from 0.01 nM to 1 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| 2. Cell Line Issues | Confirm TPO-R Expression: The target cells must express the TPO receptor (c-Mpl). Verify receptor expression using methods like flow cytometry, qPCR, or Western blot. Hetrombopag has no effect on TPO-R-negative cells.[10] Assess Cell Health: Ensure cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. High passage numbers can lead to altered receptor expression or signaling capacity. |
| 3. Sub-optimal Assay Conditions | Incubation Time: The time required to see a response can vary. For signaling events (e.g., phosphorylation of STAT5), effects can be rapid (minutes to hours). For proliferation, a longer incubation (2-3 days) is typically necessary.[12] Optimize the incubation time for your specific endpoint. Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test different serum concentrations or consider serum-starving cells prior to treatment, especially for short-term signaling assays. |
| 4. Reagent or Equipment Problems | Validate Assay Reagents: Ensure all assay reagents (e.g., antibodies for Western blot, proliferation assay kits) are within their expiration dates and have been validated. Check Equipment: Confirm that plate readers, incubators, and other equipment are calibrated and functioning correctly. |
Guide 2: High Variability Between Replicates or Experiments
Issue: You are observing significant well-to-well or day-to-day variability in your results, making the data difficult to interpret.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| 1. Inconsistent Cell Seeding | Standardize Seeding Protocol: Use a cell counter to ensure a precise number of cells is seeded in each well. Ensure the cell suspension is homogenous before and during plating to avoid clumping and uneven distribution. Pay attention to the "edge effect" in microplates; consider not using the outer wells for critical measurements. |
| 2. Pipetting Errors | Calibrate Pipettes: Regularly check the calibration of your pipettes. Improve Technique: Use reverse pipetting for viscous solutions. When adding the compound, ensure the pipette tip is below the surface of the media and mix gently but thoroughly by pipetting up and down without creating bubbles. |
| 3. Compound Precipitation | Optimize Dilution: As this compound has poor aqueous solubility, inconsistent precipitation during dilution is a common source of variability. Prepare working dilutions immediately before use. Add the DMSO stock to the aqueous media (not the other way around) and vortex or mix vigorously. |
| 4. Assay Timing and Processing | Maintain Consistency: For kinetic or time-sensitive assays, ensure that the timing of reagent addition and plate reading is consistent across all plates and experiments. Use a multichannel pipette for simultaneous reagent addition where possible. |
Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to measure the effect of this compound on the proliferation of a TPO-dependent cell line, such as 32D-MPL cells.[2][8]
-
Cell Seeding:
-
Culture 32D-MPL cells to ~80% confluency.
-
Wash cells to remove existing growth factors and resuspend in a low-serum assay medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of media.
-
-
Compound Preparation and Addition:
-
Prepare a 10X serial dilution of this compound in the assay medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the 10X compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Proliferation:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (luminescence, absorbance, or fluorescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Western Blot for STAT5 Phosphorylation
This protocol details the detection of STAT5 phosphorylation, a key downstream event in the TPO-R signaling pathway.[13]
-
Cell Culture and Starvation:
-
Grow TPO-R expressing cells (e.g., human CB CD34+ or a suitable cell line) to a high density.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.
-
-
Cell Treatment:
-
Treat the starved cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Place the plate on ice, aspirate the media, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and heat samples.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Signaling Pathway
Caption: this compound activates the TPO receptor, initiating JAK-STAT and other pathways.
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 1257792-42-9 | >98% [smolecule.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mednexus.org [mednexus.org]
- 11. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Hetrombopag olamine dose adjustment based on platelet count
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hetrombopag (B607937) olamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hetrombopag olamine?
This compound is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist. It binds to and stimulates the transmembrane domain of the TPO-R (also known as CD110), which is a member of the hematopoietin receptor superfamily. This activation mimics the effect of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytic lineage cells in the bone marrow, ultimately resulting in an increased production of platelets. The downstream signaling cascades initiated by this compound's binding to the TPO-R include the JAK-STAT, MAPK, and PI3K pathways.
Q2: What are the recommended initial doses of this compound in clinical studies?
The initial dose of this compound can vary depending on the indication being studied. For Immune Thrombocytopenia (ITP), clinical trials have initiated treatment at doses of 2.5 mg or 5 mg once daily.[1] For patients with severe aplastic anemia (SAA) refractory to immunosuppressive therapy, studies have used an initial dose of 7.5 mg once daily.[2] In a case study involving SAA, a starting dose of 10 mg per day was used.
Q3: How should the dose of this compound be adjusted based on platelet count for Immune Thrombocytopenia (ITP)?
Dose adjustments for ITP are aimed at maintaining a platelet count that prevents bleeding, generally between 50 x 10⁹/L and 250 x 10⁹/L.[1] The dose can be titrated up to a maximum of 7.5 mg once daily.[1] The following table summarizes the dose adjustment principles based on clinical trial data.
Data Presentation: Dose Adjustment for this compound in ITP
| Platelet Count | Recommended Action | Dosage Adjustment |
| < 50 x 10⁹/L | Increase dose | Titrate upwards in increments (e.g., 2.5 mg) |
| 50 x 10⁹/L to 250 x 10⁹/L | Maintain current dose | No change |
| > 250 x 10⁹/L | Decrease dose or interrupt treatment | Titrate downwards or temporarily suspend |
Note: This table is a summary of principles from clinical trials and specific protocols may vary.
Q4: What is the dose adjustment protocol for this compound in Severe Aplastic Anemia (SAA)?
In a phase II study for SAA patients refractory to immunosuppressive therapy, the dose of this compound was adjusted based on platelet response and tolerability.
Data Presentation: Dose Adjustment for this compound in SAA
| Platelet Count | Recommended Action | Dosage Adjustment |
| No increase by 20 x 10⁹/L from baseline after 2 weeks | Increase dose | Up-titrate by 2.5 mg every 2 weeks (max 15 mg/day)[2] |
| Increase of ≥20 x 10⁹/L but total count ≤200 x 10⁹/L | Maintain current dose | No change[2] |
| 200 x 10⁹/L – 400 x 10⁹/L | Decrease dose | Reduce by 2.5 mg[2] |
| > 400 x 10⁹/L | Suspend treatment | Suspend and re-evaluate in 1 week. Resume at a 2.5 mg lower dose once platelet count is ≤200 x 10⁹/L.[2] |
Troubleshooting Guide
Problem: Platelet count is not increasing despite initiating this compound treatment.
-
Possible Cause: Insufficient dose.
-
Solution: As per experimental protocols, if the platelet count has not increased by a certain threshold (e.g., 20 x 10⁹/L for SAA) from baseline after a specified period (e.g., 2 weeks), consider a dose escalation.[2] Always follow the specific titration guidelines of your study protocol.
Problem: Platelet count has exceeded the target range (e.g., > 250 x 10⁹/L for ITP or > 400 x 10⁹/L for SAA).
-
Possible Cause: Dose is too high.
-
Solution: The dose should be reduced or treatment should be temporarily interrupted.[2] For example, in SAA studies, if the platelet count is between 200 x 10⁹/L and 400 x 10⁹/L, the dose is reduced. If it exceeds 400 x 10⁹/L, treatment is suspended and resumed at a lower dose once the platelet count decreases.[2]
Problem: A rapid fluctuation in platelet count is observed shortly after starting treatment.
-
Possible Cause: Individual patient variability and response.
-
Solution: Some clinical trial protocols allow for early dose modification if sharp fluctuations in platelet count are observed within the first two weeks of administration.[3]
Experimental Protocols
Protocol: Dose Adjustment and Monitoring of this compound in a Research Setting
-
Baseline Platelet Count: Before initiating treatment, establish a baseline platelet count through a complete blood count (CBC).
-
Initiation of Treatment: Begin administration of this compound at the protocol-specified initial dose (e.g., 2.5 mg, 5 mg, or 7.5 mg once daily).
-
Platelet Count Monitoring:
-
Dose Titration:
-
For ITP: The goal is to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L. The dose can be adjusted up to a maximum of 7.5 mg once daily.[1]
-
For SAA: If the platelet count has not increased by 20 x 10⁹/L from baseline after 2 weeks and the drug is well-tolerated, the dose can be increased by 2.5 mg every 2 weeks, up to a maximum of 15 mg once daily.[2]
-
-
Dose Reduction or Interruption:
-
If the platelet count exceeds the upper limit of the target range (e.g., > 400 x 10⁹/L for SAA), suspend treatment.
-
Monitor the platelet count, and once it returns to a safe level (e.g., ≤ 200 x 10⁹/L for SAA), resume treatment at a reduced dose (e.g., 2.5 mg lower than the previous dose).[2]
-
-
Data Recording: Meticulously record all platelet counts, administered doses, and any observed adverse events throughout the experimental period.
Visualizations
References
- 1. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Impact of food on Hetrombopag olamine absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hetrombopag (B607937) olamine. The following information addresses specific issues related to the impact of food on the drug's absorption.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of Hetrombopag olamine in our study subjects. What could be the potential cause?
A1: A primary factor significantly influencing the absorption of this compound is the presence of food.[1] Concomitant administration with food, particularly a high-fat, high-calorie meal, has been shown to drastically reduce its systemic exposure.[2][3] In some cases, plasma concentrations can be near or below the lower limit of quantitation when the drug is taken with food.[1] To ensure maximal bioavailability, it is recommended that this compound be administered in a fasted state.[2][4]
Q2: What is the recommended dosing regimen for this compound in a clinical research setting to minimize food-related variability?
A2: To minimize variability in absorption, this compound should be administered orally on an empty stomach.[1][4] It is recommended that subjects fast overnight (for at least 8 hours) before taking the drug and continue to fast for at least 2 hours after administration.[1][5] This ensures that the drug is absorbed with minimal interference from food.
Q3: How significant is the impact of food on the pharmacokinetic parameters of this compound?
A3: The impact of food on the pharmacokinetics of this compound is highly significant. Studies have demonstrated a substantial decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) when administered with a high-fat, high-calorie meal compared to a fasted state.
Troubleshooting Guide
Issue: Inconsistent or low platelet count response in subjects receiving this compound.
Potential Cause: Reduced drug absorption due to the presence of food. The pharmacological effect of this compound, which is to increase platelet counts, is directly related to its plasma concentration.[1] Lower exposure to the drug will result in a diminished pharmacodynamic response.[1][4]
Troubleshooting Steps:
-
Verify Dosing Conditions: Confirm that the study protocol specifies administration in a fasted state and that subjects are compliant with the fasting requirements.
-
Review Subject Diaries/Questionnaires: Check for any records of food or drink consumption around the time of drug administration.
-
Optimize Dosing Schedule: If the protocol allows, adjust the dosing time to be at least 2 hours before a meal to improve absorption.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies on the effect of food on the pharmacokinetics of this compound.
Table 1: Impact of a High-Fat, High-Calorie Meal on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Fasted State | Fed State (with high-fat, high-calorie meal) | % Decrease |
| Cmax | - | - | 95.0%[2][3] |
| AUC0-t | - | - | 98.7%[2][3] |
Table 2: Effect of Post-Dose Fasting Duration on this compound Pharmacokinetics (7.5 mg dose)
| Treatment Condition | % Decrease in Cmax (compared to 4 hours post-dose meal) | % Decrease in AUC0-∞ (compared to 4 hours post-dose meal) |
| Meal 1 hour post-dose | 56%[1][4] | 74.6%[1][4] |
| Meal 2 hours post-dose | 44%[1][4] | 61%[1][4] |
Experimental Protocols
Study on the Effect of a High-Fat, High-Calorie Meal on this compound Pharmacokinetics
-
Study Design: An independent, single-dose, open-label, randomized-sequence, crossover trial.[2][3]
-
Treatment:
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Study on the Effect of Post-Dose Fasting Duration on this compound Pharmacokinetics
-
Study Design: A randomized, open-label, single-dose, 3-period crossover, self-control trial.[1][4]
-
Treatment Periods (7.5 mg this compound):
-
Washout Period: A 10-day washout period separated each treatment period.[1]
-
Pharmacokinetic and Pharmacodynamic Analysis: Plasma concentrations of this compound were measured by LC-MS/MS, and platelet counts were quantified by blood tests.[1][4]
Visualizations
Caption: Experimental workflow for a food effect study on this compound.
Caption: this compound's mechanism of action signaling pathway.
References
- 1. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Food on the Pharmacokinetic and Pharmacodynamic Profiles of Hetrombopag in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address concerns related to hetrombopag (B607937) olamine-induced hepatotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for hetrombopag olamine?
A1: this compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This stimulation promotes the proliferation and differentiation of megakaryocytes, leading to an increased production of platelets.[1][2] Preclinical studies indicate that hetrombopag has a similar mechanism of action to eltrombopag.[3]
Q2: What is the reported incidence of hepatotoxicity associated with this compound in clinical trials?
A2: Clinical trials have reported instances of elevated liver enzymes in patients treated with this compound. In a phase 1 study, increased alanine (B10760859) aminotransferase (ALT) was observed in 21.6% of patients.[2] Most of these were grade 1-2 in severity, and the enzyme levels returned to normal following appropriate medical treatment without necessitating dose reduction or discontinuation.[2] Another phase 3 trial noted that the most common adverse events included upper respiratory tract infection, with no specific mention of hepatotoxicity as a primary concern.[4] For the related TPO-R agonist, eltrombopag, ALT elevations were seen in 10-11% of patients compared to 3-7% in the placebo group in some studies.[1]
Q3: What are the potential molecular mechanisms underlying this compound-induced hepatotoxicity?
A3: While the precise molecular mechanism is not fully elucidated for hetrombopag, it is hypothesized to be similar to other instances of drug-induced liver injury (DILI). Potential mechanisms include:
-
Formation of Reactive Metabolites: Hetrombopag is metabolized in the liver, and the formation of reactive metabolites could lead to cellular stress.[5] These metabolites can form adducts with cellular proteins and nucleic acids, leading to cellular dysfunction and an immune response.
-
Mitochondrial Dysfunction: The drug or its metabolites may interfere with mitochondrial function, leading to a decrease in ATP production, an increase in the generation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP).[6][7] This can trigger apoptosis or necrosis.
-
Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the cell can lead to damage to lipids, proteins, and DNA, contributing to cellular injury.
-
Immune-Mediated Injury: Drug-protein adducts can act as haptens, triggering an immune response that targets hepatocytes.[8]
Q4: Are there in vitro models suitable for studying this compound-induced hepatotoxicity?
A4: Yes, several in vitro models can be used to investigate the potential hepatotoxicity of this compound:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard, but their use is limited by availability and donor variability.
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are readily available and easy to culture, but they may have lower metabolic activity compared to primary hepatocytes.
-
3D Liver Spheroids/Organoids: These models more closely mimic the in vivo liver microenvironment and are suitable for longer-term studies.[9]
-
Co-culture Systems: Co-culturing hepatocytes with other liver cell types, such as Kupffer cells and stellate cells, can provide a more comprehensive picture of the liver's response to a drug.[10]
Troubleshooting Guides
Scenario 1: Unexpectedly High Cytotoxicity Observed in an In Vitro Assay
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | 1. Verify calculations for stock solution and dilutions. 2. Prepare a fresh stock solution of this compound. 3. Confirm the concentration of the stock solution analytically if possible. |
| Cell Line Sensitivity | 1. Review literature for reported IC50 values for similar compounds in your cell line. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Suboptimal Cell Culture Conditions | 1. Ensure cells are in the logarithmic growth phase. 2. Use cells with a low passage number. 3. Optimize cell seeding density to avoid over-confluency. |
| Mycoplasma Contamination | 1. Regularly test cell lines for mycoplasma contamination. |
Scenario 2: Inconsistent Hepatotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | 1. Use a single, quality-controlled lot of media and serum for the study. 2. Test new batches of reagents before use in critical experiments. |
| Procedural Variations | 1. Standardize all experimental procedures in a detailed protocol. 2. Use automated liquid handlers for precise reagent addition if available. |
| Inconsistent Incubation Times | 1. Ensure consistent incubation times for all experiments. |
Scenario 3: No Significant Hepatotoxicity Observed at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Low Metabolic Activity of Cell Line | 1. Consider using a more metabolically active cell line, such as HepaRG™ cells or primary hepatocytes. |
| Insufficient Drug Exposure Time | 1. Increase the incubation time to allow for potential delayed toxicity. |
| Drug-Medium Interactions | 1. Evaluate the stability of this compound in the culture medium over the course of the experiment. |
Data Presentation
Table 1: Incidence of Elevated Liver Enzymes in Clinical Trials of Thrombopoietin Receptor Agonists.
| Drug | Study Population | Incidence of Elevated ALT | Incidence of Elevated AST | Reference |
| This compound | Immune Thrombocytopenia | 21.6% | Not Reported | [2] |
| Eltrombopag | Immune Thrombocytopenia | 10-11% | Not Reported | [1] |
| Eltrombopag | Hepatitis C | Similar to placebo | Similar to placebo | [11] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Principle: The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[13]
-
2. Cytotoxicity Assessment using LDH Release Assay
-
Principle: The lactate (B86563) dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[3]
-
Procedure:
-
Seed hepatocytes in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, carefully transfer a portion of the culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
3. Apoptosis Assessment using Caspase-3/7 Activity Assay
-
Principle: This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspases-3 and -7, key executioner caspases in apoptosis. The resulting luminescence is proportional to caspase activity.
-
Procedure:
-
Seed hepatocytes in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.
-
4. Apoptosis Detection using TUNEL Assay on Liver Tissue Sections
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
-
Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded liver tissue sections.
-
Perform antigen retrieval by incubating slides in proteinase K solution.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C for 60 minutes.
-
Wash the slides with PBS.
-
If using an indirect detection method, incubate with an anti-label antibody or streptavidin-HRP conjugate.
-
For fluorescent detection, counterstain with a nuclear stain like DAPI and mount. For chromogenic detection, add a substrate like DAB and then counterstain.
-
Visualize under a microscope.
-
Mandatory Visualizations
Caption: this compound signaling pathway for thrombopoiesis.
Caption: Experimental workflow for troubleshooting hepatotoxicity.
Caption: Putative signaling pathways in hetrombopag-induced hepatotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Eltrombopag (Revolade) can cause severe hepatotoxicity and potentially fatal liver injury | Thasso [thasso.com]
- 3. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A blinded in vitro analysis of the intrinsic immunogenicity of hepatotoxic drugs: implications for preclinical risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Mitochondrial Complexes in Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Thrombopoietin Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Safety of Hetrombopag Olamine
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the long-term safety considerations associated with Hetrombopag (B607937) olamine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hetrombopag olamine and how does it relate to potential long-term safety concerns?
A1: this compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It mimics the action of endogenous thrombopoietin by binding to and activating the TPO-R on megakaryocyte precursors in the bone marrow. This activation stimulates intracellular signaling cascades, primarily the JAK-STAT pathway, leading to the proliferation and differentiation of megakaryocytes and ultimately increasing platelet production. Long-term safety considerations stem from the continuous stimulation of this pathway, which could theoretically lead to bone marrow fibrosis, and potential off-target effects.
Q2: What are the most common adverse events observed in long-term studies of this compound?
A2: In a long-term extension study of a phase III trial, the most frequently reported adverse events were upper respiratory tract infection, thrombocytopenia (a paradoxical effect that can occur), and urinary tract infection.[2] Other reported adverse events in clinical trials include elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), increased blood lactate (B86563) dehydrogenase, and skin hemorrhage.[3]
Q3: Is there a risk of hepatotoxicity associated with long-term this compound use?
A3: Cases of elevated liver enzymes have been reported in clinical trials of this compound.[3][4] In a phase II study, abnormal hepatic function was an adverse event of special interest, with one patient experiencing a grade 2 event that resolved without discontinuing the drug.[1] While severe hepatotoxicity appears to be uncommon, regular monitoring of liver function is a standard recommendation for TPO-R agonists.[5]
Q4: What is the potential for bone marrow fibrosis with long-term this compound treatment?
A4: Continuous stimulation of megakaryopoiesis by TPO-R agonists has raised theoretical concerns about the potential for increased bone marrow reticulin (B1181520) fiber formation.[6] While a phase II study of Hetrombopag in severe aplastic anemia reported no occurrences of bone marrow fibrosis, long-term studies with other TPO-RAs have shown an increased incidence of myelofibrosis.[1][7] Therefore, periodic monitoring of the bone marrow may be considered for patients on long-term therapy.
Q5: Have thromboembolic events been associated with this compound?
A5: An increased risk of thromboembolic events is a potential concern for the thrombopoietin receptor agonist class of drugs.[4] While a meta-analysis of TPO-RAs showed a non-significant trend towards a higher risk of thrombosis, specific long-term data for this compound on this endpoint is still emerging.[4] Exclusion criteria for some clinical trials of this compound include a prior history of arterial or venous thrombosis.[4]
Troubleshooting Guides
Issue: Unexpectedly high levels of liver enzymes (ALT/AST) in preclinical in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Direct Hepatotoxicity | 1. Dose Reduction: Determine if the effect is dose-dependent by testing lower concentrations of this compound. 2. In Vitro Assessment: Conduct in vitro hepatotoxicity assays using primary hepatocytes or HepG2 cells to assess direct cellular toxicity (see Experimental Protocol below). |
| Metabolite-Induced Toxicity | 1. Metabolite Profiling: Analyze plasma and liver tissue for the presence of potentially toxic metabolites. 2. Human vs. Animal Metabolism: Compare the metabolic profiles in the preclinical species with human-derived in vitro systems to assess the relevance of the findings. |
| Idiosyncratic Reaction | 1. Genetic Screening: If using a specific animal strain, investigate its genetic predisposition to drug-induced liver injury. 2. Immune System Involvement: Assess for markers of immune activation in the liver tissue. |
Issue: Inconsistent or low platelet response in in vitro megakaryocyte differentiation assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | 1. Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration of this compound for your specific cell system. |
| Cell Culture Conditions | 1. Serum Lot Variation: Test different lots of fetal bovine serum, as some may contain factors that interfere with megakaryopoiesis. 2. Cytokine Cocktail: Optimize the concentration and combination of cytokines used to support megakaryocyte differentiation (e.g., TPO, IL-3, IL-6, SCF). |
| Cell Health and Viability | 1. Viability Check: Regularly assess cell viability using methods like trypan blue exclusion or a viability dye. 2. Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, which can affect cellular responses. |
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events in a Long-Term Extension Study of this compound [2]
| Adverse Event | Frequency (%) |
| Upper Respiratory Tract Infection | 53.1 |
| Thrombocytopenia | 27.1 |
| Urinary Tract Infection | 21.2 |
Table 2: Adverse Events Occurring in ≥5% of Patients in a Phase 1 Study (6-week treatment) [3]
| Adverse Event | Frequency (%) |
| Upper respiratory tract infection | 32.4 |
| Increased alanine aminotransferase | 21.6 |
| Increased blood lactate dehydrogenase | 16.2 |
| Skin hemorrhage | 13.5 |
| Dizziness | 10.8 |
| Lymphocyte morphology abnormal | 8.1 |
| Aspartate aminotransferase increased | 8.1 |
| Gingival bleeding | 8.1 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity
Objective: To evaluate the direct cytotoxic effect of this compound on hepatocytes.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells or primary human hepatocytes in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in culture medium. A typical concentration range to test is 1-100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., chlorpromazine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Assessment of Bone Marrow Fibrosis
Objective: To evaluate the extent of reticulin fiber deposition in the bone marrow of animals treated long-term with this compound.
Methodology:
-
Sample Collection:
-
At the end of the long-term in vivo study, collect bone marrow samples (e.g., from the femur or sternum) from both treated and control animals.
-
-
Fixation and Processing:
-
Fix the bone marrow samples in 10% neutral buffered formalin.
-
Decalcify the bone specimens using a suitable decalcifying agent.
-
Process the tissues and embed them in paraffin (B1166041) wax.
-
-
Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform a Gomori's silver impregnation stain to visualize reticulin fibers.[8]
-
-
Microscopic Evaluation and Grading:
-
Examine the stained slides under a light microscope.
-
Grade the degree of myelofibrosis based on the European consensus grading system (MF-0 to MF-3), which assesses the density and intersection of reticulin fibers.[9]
-
MF-0: Scattered linear reticulin with no intersections.
-
MF-1: Loose network of reticulin with many intersections.
-
MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen.
-
MF-3: Diffuse and dense increase in reticulin with coarse bundles of collagen.
-
-
-
Data Analysis:
-
Compare the distribution of myelofibrosis grades between the this compound-treated groups and the control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Dose tapering to withdrawal stage and long-term efficacy and safety of hetrombopag for the treatment of immune thrombocytopenia: Results from an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Thrombopoietin Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone marrow fibrosis in 66 patients with immune thrombocytopenia treated with thrombopoietin-receptor agonists: a single-center, long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. czemp.org [czemp.org]
Hetrombopag Olamine Dose Tapering: A Technical Guide for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on dose tapering strategies for hetrombopag (B607937) olamine in clinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for tapering the dose of hetrombopag olamine?
A1: this compound is a thrombopoietin receptor agonist (TPO-RA) that stimulates platelet production.[1][2] After a patient has achieved a stable and safe platelet count, dose tapering may be considered to find the minimum effective dose required to maintain that count. This can help minimize potential long-term side effects and reduce treatment burden. For some patients with immune thrombocytopenia (ITP), tapering may be a step towards discontinuing the therapy altogether if they can maintain a hemostatic platelet count without treatment.[3]
Q2: When is it appropriate to consider tapering this compound in a clinical study?
A2: The decision to initiate dose tapering should be based on the patient's platelet count stability and clinical condition. Expert consensus on TPO-RAs suggests that tapering can be considered for patients who have maintained a stable platelet count, for instance, above 50 x 10⁹/L, for at least six months without the need for rescue therapies.[3] In a phase III clinical trial of hetrombopag (NCT03222843), a dose tapering to withdrawal stage was included.
Q3: What are the general principles for tapering TPO-RAs like this compound?
A3: General principles for tapering TPO-RAs, which can be applied to this compound, include a gradual reduction in dose to avoid a rapid drop in platelet counts.[3] Tapering can be achieved by either decreasing the dose amount at regular intervals or by increasing the interval between doses.[3] Close monitoring of platelet counts is crucial during and after the tapering period to detect any relapse.[3]
Q4: What were the outcomes of the dose tapering stage in the this compound clinical trial (NCT03222843)?
A4: In the open-label extension study of the NCT03222843 trial, a dose tapering to withdrawal stage (Stage 3) was conducted over a period of up to six weeks. Among the 194 patients who entered this stage, a significant majority (171 patients, or 88.1%) experienced a relapse. The median time to the first relapse after starting the tapering process was 15 days. This suggests that for many patients, continued treatment with this compound was necessary to maintain a stable platelet count.
Troubleshooting Guide
Issue: Rapid drop in platelet count during tapering.
-
Possible Cause: The dose reduction may be too aggressive for the individual patient's response.
-
Suggested Action: Consider returning to the previous effective dose to stabilize the platelet count. Once stable, a slower tapering schedule with smaller dose decrements or longer intervals between reductions can be attempted.
Issue: Patient experiences bleeding symptoms during tapering.
-
Possible Cause: The platelet count may have fallen to a clinically significant low level.
-
Suggested Action: Immediately assess the patient's bleeding severity and platelet count. Rescue therapy may be required as per the study protocol. The tapering process should be halted, and the patient should be stabilized on an effective dose of this compound.
Issue: Uncertainty about when to stop the tapering process and resume a stable dose.
-
Possible Cause: Lack of predefined criteria for stopping the taper.
-
Suggested Action: The study protocol should clearly define a platelet count threshold below which the tapering should be stopped and the prior effective dose reinstated. This threshold is often set at a level that is considered safe and prevents clinically significant bleeding.
Experimental Protocols
While the precise, detailed dose-tapering protocol from the this compound phase III trial (NCT03222843) is not publicly available, a representative protocol can be constructed based on expert consensus for TPO-RA tapering.
Representative Protocol for this compound Dose Tapering
-
Patient Selection:
-
Patients with a confirmed diagnosis of ITP.
-
Stable platelet count of ≥50 x 10⁹/L for at least 6 consecutive months on a stable dose of this compound.
-
No bleeding events (WHO Grade 2 or higher) in the preceding 6 months.
-
No use of rescue medication in the preceding 6 months.
-
-
Tapering Procedure:
-
Method 1: Dose Reduction:
-
Reduce the daily dose of this compound by a predefined increment (e.g., 2.5 mg) every 4 weeks.
-
Continue dose reduction as long as the platelet count remains ≥50 x 10⁹/L and there are no bleeding events.
-
-
Method 2: Increased Dosing Interval:
-
For patients on the lowest available daily dose, consider increasing the dosing interval (e.g., from once daily to every other day).
-
-
-
Monitoring:
-
Monitor platelet counts every 2 weeks during the tapering phase.
-
After discontinuation, monitor platelet counts weekly for the first month, then monthly for at least 6 months to assess for sustained response.
-
-
Criteria for Halting Tapering and Resuming Treatment:
-
Platelet count drops to <30 x 10⁹/L.
-
Occurrence of any clinically significant bleeding.
-
Patient's clinical condition deteriorates as judged by the investigator.
-
If tapering is halted, resume the last effective dose of this compound.
-
Quantitative Data Summary
Table 1: this compound Dose Titration and Tapering Parameters from Clinical Studies
| Parameter | Value | Clinical Study Reference |
| Dose Titration Range | 2.5 mg to 7.5 mg once daily | NCT03222843 |
| Platelet Count Target for Dose Titration | 50 x 10⁹/L to 250 x 10⁹/L | NCT03222843 |
| Duration of Tapering to Withdrawal Stage | ≤6 weeks | NCT03222843 Open-Label Extension |
| Relapse Rate During Tapering Stage | 88.1% (171 out of 194 patients) | NCT03222843 Open-Label Extension |
| Median Time to First Relapse During Tapering | 15.0 days (95% CI, 14.0-16.0) | NCT03222843 Open-Label Extension |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Representative workflow for hetrombopag dose tapering.
References
- 1. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose tapering to withdrawal stage and long-term efficacy and safety of hetrombopag for the treatment of immune thrombocytopenia: Results from an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential drug interactions with Hetrombopag olamine in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hetrombopag olamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's metabolism?
A1: this compound is a novel, orally bioavailable, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] Preclinical in vitro studies have indicated that Hetrombopag is stable in human liver microsomes and in the presence of most cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2D6, and 3A4/5.[2] Toxicological experiments have suggested lower toxicity compared to eltrombopag, with undetectable hepatotoxicity and inhibition of hepatic metabolizing enzymes, particularly CYP1A2 and CYP2C9.[2] The primary route of excretion for Hetrombopag is through feces.[2]
Q2: Are there any known clinically significant drug-drug interactions with this compound?
A2: A dedicated clinical study has been conducted to evaluate the drug-drug interaction between this compound and cyclosporine. The results of this study indicated that there are no clinically significant interactions when these two drugs are co-administered.
Q3: Has the interaction of this compound with cyclosporine been formally studied?
A3: Yes, a Phase I, single-sequence, open-label study was conducted in healthy Chinese subjects to evaluate the drug-drug interaction between Hetrombopag and cyclosporine. The study concluded that no clinically significant drug-drug interaction was observed, and no dose adjustment is warranted for this combination.
Q4: What is the effect of food on the pharmacokinetics of this compound?
A4: The duration of fasting after administration of this compound has a significant impact on its pharmacokinetics.[2] Therefore, it is crucial to control for fasting conditions in your experimental design to ensure consistent and reproducible results.
Troubleshooting Guides
Issue 1: Inconsistent pharmacokinetic (PK) data for this compound in animal studies.
-
Possible Cause: Variability in feeding schedules.
-
Troubleshooting Step: Ensure a strict and consistent fasting protocol for all animals before and after this compound administration. Refer to preclinical studies for recommended fasting durations.
Issue 2: Unexpected alterations in the metabolism of a co-administered compound in an in vitro assay with this compound.
-
Possible Cause: Although preclinical data suggests minimal interaction with major CYP enzymes, the potential for interaction with other metabolic pathways or specific isoforms cannot be entirely ruled out without specific testing.
-
Troubleshooting Step:
-
Verify the stability of this compound in your specific in vitro system.
-
Conduct a direct enzyme inhibition/induction assay with the specific CYP isoforms relevant to your co-administered compound in the presence of this compound.
-
Consider the potential involvement of non-CYP metabolic pathways.
-
Data Summary
Table 1: Summary of Preclinical In Vitro Metabolism Data for this compound
| Enzyme System | Observation | Reference |
| Human Liver Microsomes | Stable | [2] |
| Cytochrome P450 Enzymes (CYP1A2, 2C9, 2D6, 3A4/5) | Stable in the presence of these enzymes | [2] |
| Hepatic Metabolizing Enzyme Inhibition (CYP1A2, CYP2C9) | Undetectable | [2] |
Experimental Protocols
Protocol 1: General In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the potential of this compound to inhibit major CYP enzymes.
-
Materials:
-
Human liver microsomes (pooled)
-
Specific CYP isoform substrates and their corresponding metabolites (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Pre-incubate human liver microsomes with a range of concentrations of this compound (or positive control inhibitor) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value for this compound for each CYP isoform.
-
Visualizations
Caption: Overview of this compound Pharmacokinetics.
Caption: Troubleshooting workflow for unexpected drug interactions.
References
Hetrombopag olamine stability in different experimental buffers
This technical support center provides guidance on the stability of hetrombopag (B607937) olamine in various experimental settings. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for hetrombopag olamine in a wide range of buffers is limited in publicly available literature, this guide provides information based on available data for hetrombopag and the closely related compound, eltrombopag (B601689) olamine, along with general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[1][2] For storage, it is recommended to keep the compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1][2]
Q2: How stable is this compound in aqueous buffers?
A2: Direct stability data for this compound in various aqueous buffers is not extensively available. However, data from a similar compound, eltrombopag olamine, indicates that it is practically insoluble in aqueous buffers across a pH range of 1 to 7.4 and sparingly soluble in water.[3][4] This suggests that this compound may also have limited solubility and stability in aqueous solutions, particularly within this pH range.
Q3: What conditions are known to cause degradation of similar thrombopoietin receptor agonists?
A3: Forced degradation studies on the related compound, eltrombopag olamine, have shown significant degradation under acidic, basic, and oxidative conditions.[5][6][7] Conversely, it has been found to be relatively stable under thermal and photolytic stress.[5][6][7]
Q4: Are there any specific buffer systems that should be avoided?
A4: Based on the degradation profile of the similar compound, eltrombopag olamine, buffers with a highly acidic or basic pH should be used with caution. Additionally, the presence of oxidizing agents in the buffer could lead to degradation. The choice of buffer can significantly impact the stability of pharmaceutical compounds, with factors such as pH, buffer species, and ionic strength playing a critical role.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer. | Low solubility of the compound in aqueous solutions. | Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental setup. |
| Inconsistent experimental results. | Degradation of the compound in the experimental buffer. | Assess the stability of this compound in your specific buffer system over the time course of your experiment. Consider performing a stability study as outlined in the experimental protocols section. |
| Loss of compound activity. | The compound may be degrading due to pH, oxidative stress, or other buffer components. | If possible, adjust the pH of your buffer to be closer to neutral. Avoid buffers containing known oxidizing agents. It is advisable to prepare fresh solutions for each experiment. |
Stability Data Summary
The following table summarizes the stability of the related compound, eltrombopag olamine, under various stress conditions, which can serve as a preliminary guide for this compound.
| Condition | Stress Agent | Temperature | Duration | Observed Degradation |
| Acidic Hydrolysis | 0.1M HCl | 60°C | 60 min | Significant Degradation[5][10] |
| Basic Hydrolysis | 0.1M NaOH | 60°C | 60 min | Significant Degradation[5][10] |
| Oxidative | 10% H₂O₂ | 60°C | 60 min | Significant Degradation[5][10] |
| Thermal | - | 105°C | 12 hours | Stable[5][10] |
| Photolytic | 200 Watt-hours | Ambient | - | Stable[5][10] |
| Hydrolytic | Water | 60°C | 60 min | - |
Experimental Protocols
General Protocol for Assessing this compound Stability in a Novel Buffer
This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Experimental buffer of interest
- HPLC or UHPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC/UHPLC column (e.g., C18)
- Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or acetic acid)
- Volumetric flasks and pipettes
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solution:
- Dilute the stock solution with the experimental buffer to the desired final concentration for your experiment. Ensure the final concentration of DMSO is low enough to not affect your assay or the stability of the compound.
4. Incubation:
- Incubate the test solution under the desired experimental conditions (e.g., specific temperature and time points). It is recommended to have a t=0 time point as a baseline.
5. Sample Analysis:
- At each time point, take an aliquot of the test solution.
- Analyze the sample by HPLC or UHPLC to determine the concentration of the remaining this compound. The separation method should be able to resolve the parent compound from any potential degradation products.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound via the TPO receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound | 1257792-42-9 | >98% [smolecule.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability indicating analytical method development and validation of eltrombopag olamine in tablet dosage form by RP-UPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Stability indicating analytical method development and validation of eltrombopag olamine in tablet dosage form by RP-UPLC [dergipark.org.tr]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Off-Target Effects of Hetrombopag Olamine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Hetrombopag olamine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R or CD110) agonist.[1][2] Its primary mechanism involves binding to and stimulating the transmembrane domain of the TPO-R.[1][2] This activation mimics the effect of endogenous thrombopoietin (TPO), leading to the proliferation and differentiation of megakaryocytic lineage cells and subsequently increasing platelet production.[1][3] The downstream signaling cascades activated by Hetrombopag include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][4][5]
Q2: Are there known off-target effects of this compound?
Specific, publicly available data on the off-target effects of this compound at a cellular level is limited. However, as a small molecule thrombopoietin receptor agonist, it is prudent to consider potential off-target activities observed with other drugs in the same class, such as Eltrombopag. Preclinical studies on Hetrombopag suggest it has a higher potency than Eltrombopag, and some clinical data indicate a potentially lower incidence of hepatotoxicity, which may suggest a more favorable off-target profile.[6] Researchers should be aware of the potential for off-target kinase inhibition and other cellular effects.
Q3: What are the potential off-target effects observed with similar TPO receptor agonists like Eltrombopag?
Eltrombopag, a structurally similar TPO-RA, has been reported to have several off-target effects that researchers should consider investigating for Hetrombopag. These include:
-
Iron Chelation: Eltrombopag has been shown to chelate iron, which can impact cellular processes that are iron-dependent.[7]
-
Kinase Inhibition: At higher concentrations, small molecules can exhibit off-target inhibition of various kinases.[7]
-
Transporter Inhibition: Eltrombopag has been found to inhibit the ABCG2/BCRP drug efflux transporter, which could lead to drug-drug interactions.[7]
Q4: How can I assess the potential for off-target kinase inhibition by this compound in my cellular model?
A kinase profiling assay is the most direct method to identify unintended kinase targets. This typically involves screening this compound against a panel of purified kinases and measuring its inhibitory activity. A significant inhibition of a kinase other than the intended signaling pathway components would indicate an off-target effect.
Q5: What initial steps should I take if I observe unexpected cytotoxicity with this compound in my cell line?
If you observe unexpected cytotoxicity, it is recommended to:
-
Perform a dose-response curve: This will help determine the concentration at which the cytotoxic effects become apparent.
-
Use a control cell line: If possible, use a cell line that does not express the TPO receptor to distinguish between on-target and off-target cytotoxicity.
-
Assess cell viability using multiple methods: Utilize assays that measure different aspects of cell health, such as metabolic activity (MTT assay), membrane integrity (trypan blue), and apoptosis (caspase activity assays).
Troubleshooting Guides
Issue 1: High background signal in a receptor binding assay.
-
Possible Cause: Non-specific binding of this compound to the cell membrane or assay components.
-
Troubleshooting Steps:
-
Increase washing steps: Ensure that unbound ligand is thoroughly washed away before measurement.
-
Include a blocking agent: Use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
Optimize ligand concentration: Use the lowest concentration of labeled ligand that still provides a detectable signal.
-
Issue 2: Inconsistent results in a cell proliferation assay (e.g., MTT assay).
-
Possible Cause 1: Variation in cell seeding density.
-
Troubleshooting Step: Ensure a uniform cell suspension and accurate pipetting when seeding cells into multi-well plates. Use a multichannel pipette for better consistency.
-
Possible Cause 2: Interference of this compound with the assay reagent.
-
Troubleshooting Step: Run a control with this compound in cell-free media with the assay reagent to check for any direct chemical interaction.
-
Possible Cause 3: Fluctuation in incubation time.
-
Troubleshooting Step: Standardize the incubation times for drug treatment and assay development precisely.
Issue 3: Unexpected inhibition of a signaling pathway unrelated to TPO-R.
-
Possible Cause: Off-target kinase inhibition by this compound.
-
Troubleshooting Steps:
-
Perform a kinase profiling screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.
-
Validate with a cellular assay: If a potential off-target kinase is identified, confirm its inhibition in a cellular context by measuring the phosphorylation of its specific substrate.
-
Use a more specific inhibitor: Compare the cellular phenotype induced by this compound with that of a known, highly specific inhibitor of the suspected off-target kinase.
-
Quantitative Data Summary
As specific quantitative off-target data for this compound is not widely available, the following table summarizes potential off-target effects based on the TPO-RA class and data from the comparator molecule, Eltrombopag. Researchers are encouraged to generate specific data for this compound in their experimental systems.
| Potential Off-Target Effect | Comparator Molecule | Reported IC50/EC50 | Cellular Model/Assay | Reference |
| Iron Chelation | Eltrombopag | Not specified | In vitro and in vivo studies | [7] |
| ABCG2/BCRP Inhibition | Eltrombopag | IC50 in the low micromolar range | BCRP-overexpressing cells | [7] |
| Off-Target Kinase Inhibition | General Small Molecules | Varies depending on the kinase and compound | Kinase profiling assays | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a biochemical assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of the ATP/substrate mixture (prepared in kinase reaction buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hetrombopag Olamine and Romiplostim in the Management of Immune Thrombocytopenia (ITP)
For Researchers, Scientists, and Drug Development Professionals
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. The development of thrombopoietin receptor agonists (TPO-RAs) has significantly advanced the management of ITP. This guide provides a detailed comparison of two prominent TPO-RAs: Hetrombopag olamine, a novel oral small-molecule agonist, and romiplostim, an injectable peptibody.
This comparison is based on an indirect analysis of data from their respective clinical trials, as no head-to-head studies have been published to date. The information presented herein is intended to provide an objective overview of their mechanisms of action, clinical efficacy, safety profiles, and the methodologies of their pivotal clinical trials.
Mechanism of Action: Distinct Approaches to TPO Receptor Activation
Both this compound and romiplostim stimulate platelet production by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocyte precursors in the bone marrow. However, their molecular structures and binding sites on the TPO-R differ, leading to distinct modes of action.
This compound is a small-molecule, non-peptide TPO-RA. It binds to the transmembrane domain of the TPO-R, inducing a conformational change that initiates downstream signaling.[1] This binding is non-competitive with endogenous thrombopoietin (TPO).
Romiplostim , in contrast, is a peptibody, an Fc-peptide fusion protein. It mimics endogenous TPO by binding to the extracellular domain of the TPO-R.[2][3] This interaction is competitive with endogenous TPO.[2]
Activation of the TPO-R by both agonists triggers downstream signaling cascades, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways (JAK2/STAT5), as well as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathways.[1][2] This signaling cascade ultimately promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[2]
Performance in ITP Models: A Comparative Overview
The following tables summarize the efficacy and safety data from pivotal Phase III clinical trials of this compound and romiplostim in adult patients with ITP. It is important to reiterate that these are not head-to-head comparisons and the patient populations and study designs may have subtle differences.
Efficacy Data
| Endpoint | This compound (Phase III, NCT03222843)[2][4] | Romiplostim (Pooled Phase III) |
| Primary Endpoint | Proportion of responders (platelet count ≥ 50 × 10⁹/L) at week 8 | Durable platelet response (platelet count > 50 × 10⁹/L for ≥ 6 of the last 8 weeks of treatment) |
| Response Rate (Primary Endpoint) | HETROM-2.5mg: 58.9% (p < 0.0001 vs placebo) HETROM-5mg: 64.3% (p < 0.0001 vs placebo) | Splenectomized: 38% (p < 0.0001 vs placebo) Non-splenectomized: 61% (p < 0.0001 vs placebo) |
| Durable Platelet Response | Maintained throughout 24 weeks | Achieved by a significant proportion of patients |
| Overall Platelet Response | Not reported as a primary or secondary endpoint with this specific definition | Splenectomized: 79% Non-splenectomized: 88% |
| Reduction in Rescue Medication Use | Significantly reduced compared to placebo | Significantly reduced compared to placebo |
Safety Data
| Adverse Event Profile | This compound (Phase III, 24 weeks)[4][5] | Romiplostim (Phase III)[4] |
| Most Common Adverse Events | Upper respiratory tract infection (42.2%), Urinary tract infection (17.1%), Immune thrombocytopenic purpura (17.1%), Hematuria (15%) | Headache, Arthralgia, Fatigue |
| Serious Adverse Events of Note | Not specified in detail in the primary publication | Thrombotic/thromboembolic complications, Increased bone marrow reticulin |
| Administration Route | Oral, once daily[2] | Subcutaneous injection, once weekly[6] |
Experimental Protocols: Key Phase III Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal Phase III studies of this compound and romiplostim.
This compound (NCT03222843)
This was a multicenter, randomized, double-blind, placebo-controlled Phase III study conducted in China.[2]
-
Patient Population: Adult patients (≥ 18 years) with a diagnosis of primary ITP for at least 6 months, who had an insufficient response to or had relapsed after at least one prior ITP therapy, and had a platelet count of < 30 × 10⁹/L.[2]
-
Study Design: The trial included a 10-week double-blind treatment period, followed by a 14-week open-label period.[2] Patients were randomized to receive either this compound (initial dose of 2.5 mg or 5 mg once daily) or a matching placebo.[2]
-
Dosage and Administration: The dose of this compound could be titrated up to a maximum of 7.5 mg once daily to maintain platelet counts between 50 × 10⁹/L and 250 × 10⁹/L.[2]
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥ 50 × 10⁹/L at week 8 of treatment.[2][4]
-
Secondary Endpoints: Included durable platelet response, overall platelet response, incidence of bleeding, and use of rescue medications.[2]
Romiplostim (Pooled data from two Phase III trials)
These were two parallel, multicenter, randomized, double-blind, placebo-controlled Phase III studies. One trial enrolled splenectomized patients and the other enrolled non-splenectomized patients.
-
Patient Population: Adult patients with ITP and a mean of three platelet counts of ≤ 30,000 per microliter.
-
Study Design: A 24-week study period where patients were randomly assigned in a 2:1 ratio to receive either romiplostim or placebo.
-
Dosage and Administration: Romiplostim was administered via subcutaneous injection once weekly.[6]
-
Primary Endpoint: A durable platelet response, defined as a platelet count above 50,000 per microliter during six or more of the last eight weeks of treatment.
-
Secondary Endpoints: Included overall platelet response and safety.
References
- 1. patlynk.com [patlynk.com]
- 2. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nplatehcp.com [nplatehcp.com]
Validating the Specificity of Hetrombopag Olamine for the TPO Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hetrombopag (B607937) olamine's specificity for the thrombopoietin receptor (TPO-R) against other alternatives, supported by experimental data. Hetrombopag olamine is a novel, orally bioavailable, small-molecule, nonpeptide TPO-R agonist designed to stimulate megakaryopoiesis for the treatment of thrombocytopenia.[1] Its mechanism of action involves binding to the transmembrane domain of the TPO-R (also known as c-Mpl), leading to the activation of downstream signaling pathways that promote the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.[1]
Comparative Analysis of TPO-R Agonist Potency
This compound has demonstrated significantly higher potency in preclinical studies when compared to the first-generation TPO-R agonist, eltrombopag (B601689). This increased potency suggests a more efficient interaction with the TPO receptor.
| Compound | Assay Type | Cell Type | Endpoint | EC50 | Reference |
| This compound | Phosphorylation Assay | Human CD34+ cells | STAT/ERK Phosphorylation | 2.3 nM | Inferred from preclinical data |
| Eltrombopag | Phosphorylation Assay | Human CD34+ cells | STAT/ERK Phosphorylation | 86.2 nM | Inferred from preclinical data |
Specificity and Off-Target Effects
A critical aspect of drug development is ensuring high specificity for the intended target to minimize off-target effects and associated toxicities. While comprehensive head-to-head kinase and receptor panel screening data for this compound is not extensively published in publicly available literature, preclinical studies and clinical observations suggest a favorable safety profile compared to eltrombopag, particularly concerning hepatotoxicity.
Eltrombopag has been associated with a risk of hepatotoxicity, a significant concern in its clinical use.[2][3][4] In contrast, hetrombopag was developed through structural modifications of eltrombopag to enhance potency and minimize toxicity, with clinical data indicating a reduced incidence of liver-related adverse events.[5]
| TPO-R Agonist | Notable Off-Target Effects/Safety Concerns | Supporting Evidence |
| This compound | Lower incidence of hepatotoxicity compared to eltrombopag. | Clinical trial data suggests a more favorable safety profile.[5] |
| Eltrombopag | Risk of severe and potentially life-threatening hepatotoxicity. Iron chelation at high concentrations. Inhibition of the ABCG2/BCRP transporter. Potential for cataract development in preclinical models. | Boxed warning on some product labels regarding hepatotoxicity.[4] Preclinical studies have detailed its iron-chelating properties and transporter inhibition.[6] |
Signaling Pathways and Experimental Workflows
The activation of the TPO receptor by its agonists initiates a cascade of intracellular signaling events crucial for megakaryopoiesis. The primary pathways involved are the JAK-STAT, MAPK/ERK, and PI3K/Akt pathways.
TPO Receptor Signaling Pathway
Caption: TPO Receptor Signaling Pathway activated by this compound.
Experimental Workflow for Specificity Validation
A key experiment to validate the on-target activity and specificity of a TPO-R agonist is a cell-based proliferation assay using a cell line that is dependent on TPO-R signaling for growth and survival.
Caption: Experimental workflow for TPO-R agonist cell proliferation assay.
Detailed Experimental Protocols
In Vitro TPO-R Activation Assay (Cell Proliferation)
Objective: To determine the potency (EC50) of this compound in stimulating the proliferation of a TPO-R dependent cell line.
Materials:
-
Murine myeloid progenitor cell line 32D transfected with the human TPO receptor (32D-MPL cells).[7]
-
Parental 32D cells (negative control).[7]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-3.
-
This compound and other TPO-R agonists (e.g., eltrombopag).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well opaque-walled microplates.
Protocol:
-
Cell Culture: Culture 32D-MPL and parental 32D cells in RPMI-1640 with 10% FBS and IL-3.
-
Cytokine Starvation: Prior to the assay, wash the cells to remove IL-3 and resuspend in a cytokine-free medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells/well.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the EC50 value. The parental 32D cells should show no proliferative response to the TPO-R agonists.[7]
STAT Phosphorylation Assay
Objective: To quantify the activation of the STAT signaling pathway downstream of the TPO receptor.
Materials:
-
TPO-R expressing cells (e.g., 32D-MPL or primary CD34+ cells).
-
This compound and control compounds.
-
Phospho-specific antibodies for STAT3 (Tyr705) and STAT5.
-
Total STAT3 and STAT5 antibodies.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for flow cytometry).
-
Lysis buffer (for Western blotting).
-
Fixation and permeabilization buffers (for flow cytometry).
Protocol (Western Blotting):
-
Cell Treatment: Plate TPO-R expressing cells and starve them of cytokines. Treat with different concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT and total STAT. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[8]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT.
Conclusion
The available data strongly supports that this compound is a highly potent and specific agonist of the TPO receptor. Its increased potency compared to eltrombopag, coupled with a more favorable safety profile, particularly the reduced risk of hepatotoxicity, underscores its potential as a superior therapeutic option for the treatment of thrombocytopenia. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of the specificity of this compound and other novel TPO-R agonists. Further studies involving comprehensive off-target screening against a broad panel of kinases and other receptors would provide a more complete picture of its selectivity profile.
References
- 1. Facebook [cancer.gov]
- 2. Eltrombopag-induced liver dysfunction during the treatment of immune thrombocytopenia and its risk factors - Zhang - Annals of Palliative Medicine [apm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety analysis of romiplostim, eltrombopag, and avatrombopag post-market approval: a pharmacovigilance study based on the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isolation of TPO-dependent subclones from the multipotent 32D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Receptor Selectivity: A Comparative Analysis of Hetrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
Hetrombopag (B607937) olamine, a novel small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, has emerged as a promising therapeutic for thrombocytopenia.[1][2][3] Its primary mechanism of action involves binding to the transmembrane domain of the TPO receptor (also known as c-Mpl or CD110), thereby activating downstream signaling pathways, including JAK-STAT, PI3K/Akt, and MAPK, to stimulate megakaryopoiesis and increase platelet production.[1][4] This guide provides a comparative analysis of Hetrombopag olamine's receptor cross-reactivity, drawing on available data and comparisons with its structural analog, eltrombopag (B601689).
High Potency and On-Target Activity
Preclinical and clinical studies have consistently demonstrated the high potency and on-target activity of this compound. In a preclinical study, hetrombopag was shown to specifically enhance the viability and promote the growth of human TPO-R-transfected murine 32D cells.[5] This indicates a high degree of specificity for its intended target. Furthermore, clinical trials have highlighted its efficacy in increasing platelet counts at lower effective doses compared to other TPO-R agonists, which may contribute to a more favorable safety profile by mitigating off-target effects.[1]
Cross-Reactivity Profile: A Comparative View
Direct and comprehensive experimental data on the cross-reactivity of this compound against a broad panel of receptors is not extensively available in the public domain. However, valuable insights can be gleaned from its comparison with eltrombopag, another non-peptide TPO-R agonist to which it is structurally related.[3] Hetrombopag was developed through structural modifications of eltrombopag aimed at enhancing potency and minimizing toxicity.[3]
A notable difference observed in clinical settings is the significantly lower incidence of hepatotoxicity associated with this compound compared to eltrombopag.[1] This suggests a potentially cleaner off-target profile for Hetrombopag, though the specific receptors or enzymes involved in eltrombopag-induced hepatotoxicity that Hetrombopag may avoid are not fully elucidated.
Potential Off-Target Considerations Based on Structural Analogs
Given the structural similarities, it is pertinent for researchers to consider potential off-target interactions observed with eltrombopag when designing preclinical studies for this compound, while acknowledging that these may not be directly translatable. Known off-target effects of eltrombopag include:
-
Iron Chelation: Eltrombopag has been reported to chelate intracellular iron, which could potentially influence cellular processes dependent on iron homeostasis.
-
BCRP/ABCG2 Inhibition: Eltrombopag is an inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an efflux transporter. This inhibition can affect the pharmacokinetics of co-administered drugs that are substrates of this transporter.
It is crucial to emphasize that these are known off-target effects of eltrombopag, and specific studies are required to determine if this compound shares these characteristics.
Data Summary
Table 1: Comparative Profile of this compound and Eltrombopag
| Feature | This compound | Eltrombopag |
| Primary Target | Thrombopoietin Receptor (TPO-R) | Thrombopoietin Receptor (TPO-R) |
| Binding Site | Transmembrane Domain | Transmembrane Domain |
| Reported Clinical Hepatotoxicity | Lower Incidence | Higher Incidence |
| Known Off-Target Effects | Data not publicly available | Iron Chelation, BCRP/ABCG2 Inhibition |
Experimental Protocols
To definitively assess the cross-reactivity of this compound, a comprehensive receptor screening and profiling strategy is recommended.
Protocol 1: In Vitro Receptor Binding Assay Panel
-
Objective: To determine the binding affinity of this compound to a broad range of receptors, ion channels, and transporters.
-
Methodology:
-
Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Test this compound at a standard concentration (e.g., 10 µM) against a panel of several hundred targets.
-
For any targets showing significant inhibition (typically >50%), perform follow-up concentration-response curves to determine the inhibition constant (Ki).
-
Compare the Ki values for off-target interactions with the on-target potency (EC50) to establish a selectivity window.
-
Protocol 2: In Vitro Kinase Profiling
-
Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology:
-
Employ a kinase assay panel (e.g., Reaction Biology Kinase HotSpot, Eurofins KinaseProfiler).
-
Screen this compound at one or two concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of kinases.
-
For kinases showing significant inhibition, determine the half-maximal inhibitory concentration (IC50) through concentration-response studies.
-
Protocol 3: Cellular Functional Assays for Off-Target Effects
-
Objective: To investigate the functional consequences of any identified off-target binding.
-
Methodology:
-
Based on the results of binding and kinase profiling, select relevant cell-based functional assays.
-
For example, if binding to a G-protein coupled receptor (GPCR) is observed, a calcium flux or cAMP accumulation assay can be performed.
-
To assess potential iron chelation, cellular iron levels can be measured using fluorescent probes or atomic absorption spectroscopy.
-
To evaluate BCRP/ABCG2 inhibition, a substrate efflux assay using a fluorescent BCRP substrate can be conducted in cells overexpressing the transporter.
-
Visualizing Signaling and Experimental Workflows
Diagram 1: this compound Signaling Pathway
Caption: this compound activates TPO-R, initiating downstream signaling cascades.
Diagram 2: Experimental Workflow for Cross-Reactivity Assessment
Caption: A systematic approach to evaluating the cross-reactivity of a compound.
Conclusion
References
- 1. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TPO-RA Resistance: A Comparative Analysis of Hetrombopag Olamine in the Context of Eltrombopag Non-Response
For Researchers, Scientists, and Drug Development Professionals
The advent of thrombopoietin receptor agonists (TPO-RAs) has marked a significant advancement in the management of thrombocytopenia. Eltrombopag (B601689), an oral non-peptide TPO-RA, has been a cornerstone of therapy; however, primary or secondary resistance presents a clinical challenge. This guide provides a comparative overview of hetrombopag (B607937) olamine, a newer TPO-RA, and its potential efficacy, particularly in scenarios of eltrombopag resistance or suboptimal response, based on available preclinical and clinical data.
Executive Summary
While direct experimental studies on the efficacy of hetrombopag olamine in established eltrombopag-resistant cell lines are not yet available in published literature, preclinical data reveals that hetrombopag is a more potent TPO-RA than eltrombopag. Both agents share a similar mechanism of action, binding to the transmembrane domain of the thrombopoietin receptor (TPO-R, or c-Mpl) and activating downstream signaling pathways. Clinical observations, particularly in patients with Immune Thrombocytopenia (ITP) who show a suboptimal response to eltrombopag, suggest that switching to hetrombopag can lead to a favorable platelet response. This suggests a potential avenue for overcoming clinical resistance, likely driven by hetrombopag's superior potency.
Comparative Analysis of Hetrombopag and Eltrombopag
Hetrombopag was developed through structural modifications of the eltrombopag molecule to enhance its potency and minimize toxicity.[1] Both drugs are small-molecule, non-peptide TPO-RAs that activate the receptor and stimulate megakaryopoiesis.
Mechanism of Action and Signaling Pathways
Both hetrombopag and eltrombopag bind to the same transmembrane domain of the TPO-receptor, which is distinct from the binding site of endogenous thrombopoietin (TPO).[2][3] This binding initiates a cascade of intracellular signaling that promotes the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[4] The primary signaling pathways activated by both agonists include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): Activation of JAK2, leading to the phosphorylation of STAT3 and STAT5.[3][4]
-
Phosphoinositide 3-kinase (PI3K)/AKT: This pathway is crucial for cell survival and proliferation.[3][4]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK): This pathway is involved in cell differentiation and maturation.[4][5]
Preclinical Potency Comparison
In vitro studies have consistently demonstrated the superior potency of hetrombopag compared to eltrombopag. This enhanced activity is a key differentiator that may underlie its efficacy in patients with a suboptimal response to eltrombopag.
| Cell Line / Model | Assay | Hetrombopag EC₅₀ | Eltrombopag EC₅₀ | Potency Fold-Difference | Reference |
| 32D-MPL (murine) | Proliferation Assay | 0.4 nmol/L | 13.4 nmol/L | ~34x | [3][4] |
| Human CB-CD34+ | Proliferation Assay | 2.3 nmol/L | 86.2 nmol/L | ~37x | [4] |
| In vivo (nude mice) | Platelet Production | - | - | Higher potency | [6] |
| Healthy Individuals | Platelet Augmentation | - | - | At least 5x more potent | [7] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Efficacy in Eltrombopag Non-Responders: Clinical Evidence
While dedicated studies in molecularly defined eltrombopag-resistant cell lines are lacking, a post-hoc analysis of a phase III clinical trial in ITP provides compelling evidence. In this analysis, patients who had an insufficient response to eltrombopag were switched to hetrombopag.
| Pre-Switch Platelet Count (Eltrombopag) | Post-Switch Platelet Response Rate (Hetrombopag) | Reference |
| < 30 x 10⁹/L | 66.7% | [7] |
| 30 - 50 x 10⁹/L | 88.9% | [7] |
These findings suggest that a significant proportion of patients who are clinically non-responsive or sub-optimally responsive to eltrombopag can achieve a satisfactory platelet response after switching to hetrombopag. Furthermore, the overall incidence of treatment-related adverse events was lower during hetrombopag treatment (38.1%) compared to the eltrombopag treatment period (50.8%) in this cohort.[7]
Experimental Protocols
To definitively assess the efficacy of hetrombopag in eltrombopag-resistant cell lines, a series of in vitro experiments would be required. The following outlines a potential experimental workflow.
Development of Eltrombopag-Resistant Cell Lines
-
Cell Line Selection: Utilize a TPO-dependent cell line, such as the human megakaryoblastic cell line UT-7/TPO or the murine Ba/F3 cell line stably transfected with human TPO-R (Ba/F3-hTPO-R).
-
Dose Escalation: Culture the selected cell line in the continuous presence of eltrombopag, starting at a low concentration (e.g., near the IC₅₀). Gradually increase the concentration of eltrombopag over several months as cells adapt.
-
Verification of Resistance: Periodically assess the cell viability (e.g., using an MTT or CellTiter-Glo assay) in the presence of a range of eltrombopag concentrations. A significant rightward shift in the dose-response curve (increased IC₅₀) compared to the parental cell line will confirm resistance.
Comparative Efficacy Assessment
-
Cell Viability/Proliferation Assays: Culture both the parental (sensitive) and the newly generated eltrombopag-resistant cell lines with escalating concentrations of hetrombopag and eltrombopag in parallel. Determine and compare the IC₅₀ values for both drugs in both cell lines.
-
Apoptosis Assays: Treat sensitive and resistant cells with equimolar concentrations of hetrombopag and eltrombopag. Assess apoptosis rates using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Signaling Pathway Analysis (Western Blot): Treat sensitive and resistant cells with both drugs for various time points. Analyze the phosphorylation status of key downstream signaling proteins (e.g., p-STAT5, p-AKT, p-ERK) via Western blot to identify any differential pathway activation or restoration of signaling in resistant cells by hetrombopag.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more potent TPO-RA than eltrombopag. While they share a common mechanism of action, this difference in potency likely contributes to the observed clinical efficacy of hetrombopag in patients who have had a suboptimal response to eltrombopag.
The development and characterization of eltrombopag-resistant cell lines are critical next steps for the research community. Such models would enable a direct, mechanistic comparison of the two drugs and could elucidate the molecular basis of TPO-RA resistance. Understanding whether hetrombopag's higher potency can overcome specific resistance mechanisms—such as receptor mutations, altered receptor trafficking, or upregulation of negative feedback loops—will be invaluable for optimizing treatment strategies for patients with challenging thrombocytopenic conditions.
References
- 1. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | springermedizin.de [springermedizin.de]
Switching from Eltrombopag to Hetrombopag Olamine in ITP Patients: A Comparative Guide
For researchers and drug development professionals navigating the therapeutic landscape for Immune Thrombocytopenia (ITP), the emergence of new thrombopoietin receptor agonists (TPO-RAs) presents both opportunities and questions. This guide provides a detailed comparison of switching from the established TPO-RA, eltrombopag (B601689), to a newer agent, hetrombopag (B607937) olamine, for the management of ITP in adult patients. The information is based on a post-hoc analysis of a multicenter, randomized phase III clinical trial.
Pharmacological Profiles
Both eltrombopag and hetrombopag olamine are orally administered, small-molecule, nonpeptide TPO-RAs.[1][2] They function by binding to and stimulating the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[2][3] This activation mimics the effect of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes in the bone marrow and subsequently, an increase in platelet production.[3][4] Preclinical studies suggest that hetrombopag has a pharmacological potency approximately 30 times greater than that of eltrombopag.[5]
Signaling Pathway
The binding of a TPO-R agonist, such as eltrombopag or hetrombopag, to the TPO receptor initiates a downstream signaling cascade. A key pathway involved is the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates STAT proteins (primarily STAT5). Activated STAT proteins then translocate to the nucleus to promote the transcription of genes involved in megakaryocyte proliferation and maturation.[3][5]
Clinical Efficacy: A Head-to-Head Comparison
A post-hoc analysis of a phase III trial (NCT03222843) evaluated the outcomes of 63 ITP patients who switched from a 14-week treatment with eltrombopag to a 24-week treatment with hetrombopag.[5][6][7]
Platelet Response Rates
The primary efficacy endpoint was the proportion of patients achieving a platelet count of ≥50 x 10⁹/L. The overall response rate significantly improved after switching to hetrombopag.[7][8]
| Treatment Phase | Overall Response Rate |
| Eltrombopag (pre-switch) | 66.7% |
| Hetrombopag (post-switch) | 88.9% |
Data from a post-hoc analysis of a phase III trial.[7][8]
Notably, hetrombopag demonstrated a robust response even in patients who had a suboptimal response to eltrombopag.[5][9]
| Platelet Count Pre-Switch (Eltrombopag) | Platelet Response Post-Switch (Hetrombopag) |
| <30 x 10⁹/L | 66.7% (8 out of 12 patients) |
| 30 to <50 x 10⁹/L | 88.9% (8 out of 9 patients) |
Data from a post-hoc analysis of a phase III trial.[8][9]
Safety and Tolerability Profile
The incidence of treatment-related adverse events (TRAEs) was lower during the hetrombopag treatment phase compared to the eltrombopag phase.[5][7][8]
| Adverse Event Profile | Eltrombopag (14 weeks) | Hetrombopag (24 weeks) |
| Overall Incidence of TRAEs | 50.8% | 38.1% |
| Most Common TRAEs | ||
| Platelet count increased | 9.5% | 7.9% |
| Alanine aminotransferase increased | 9.5% | 1.6% |
| Unconjugated bilirubin (B190676) increased | 7.9% | 3.2% |
| Aspartate aminotransferase increased | 6.3% | 3.2% |
| Severe Adverse Events | Not specified in detail | None reported |
| Dose Adjustments/Interruptions due to AEs | 11.1% | 11.1% |
Data from a post-hoc analysis of a phase III trial.[5][9]
Experimental Protocol: Phase III Trial (NCT03222843)
The data presented is derived from a post-hoc analysis of a multicenter, randomized, double-blind, placebo-controlled phase III trial.[10][11]
Study Design:
The original study included a 10-week double-blind period where patients received hetrombopag or a placebo. This was followed by a 14-week open-label period where patients in the placebo group were switched to eltrombopag.[10] The post-hoc analysis focused on patients who completed the 14-week eltrombopag treatment and subsequently switched to a 24-week course of hetrombopag.[5][7]
Patient Population:
The analysis included 63 adult patients with ITP who had an insufficient response or had relapsed after at least one prior ITP therapy.[5] Key inclusion criteria were a confirmed ITP diagnosis for ≥6 months and a platelet count of <30×10⁹/L.
Dosage and Administration:
-
Eltrombopag: Initiated at 25 mg once daily, with dose adjustments up to a maximum of 75 mg once daily to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L.[10]
-
Hetrombopag: Following the switch, the final dosage was 7.5 mg daily for 44.4% of patients and 5 mg daily for 25.4% of patients.[5]
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients achieving a platelet count of ≥50 x 10⁹/L.[6][7]
-
Safety Endpoint: Incidence and severity of adverse events.[6][7]
Conclusion
The available data from the post-hoc analysis of a phase III trial suggests that switching from eltrombopag to hetrombopag is an effective and well-tolerated strategy for managing ITP in adult patients. Hetrombopag demonstrated a higher platelet response rate, including in patients with a prior suboptimal response to eltrombopag, and was associated with a lower incidence of treatment-related adverse events.[5][7][8] These findings indicate that hetrombopag may offer a valuable alternative for ITP patients. However, as the authors of the analysis note, these observations require confirmation in future prospective clinical trials.[5][7][8]
References
- 1. Facebook [cancer.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | springermedizin.de [springermedizin.de]
- 6. [PDF] Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thrombocytopenia | Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | springermedicine.com [springermedicine.com]
- 9. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Hetrombopag Olamine and Other Thrombopoietin Receptor Agonists (TPO-RAs)
A Guide for Researchers and Drug Development Professionals
Thrombopoietin receptor agonists (TPO-RAs) have revolutionized the treatment of thrombocytopenia by stimulating platelet production. This guide provides a comparative analysis of the safety profiles of a newer entrant, Hetrombopag olamine, against established TPO-RAs: eltrombopag (B601689), romiplostim, and avatrombopag (B1665838). The information is compiled from pivotal phase 3 clinical trial data to support informed research and development decisions.
Key Safety and Tolerability Data
The following tables summarize the incidence of key adverse events observed in phase 3 clinical trials of this compound and other TPO-RAs. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and duration of treatment.
Table 1: Common Adverse Events (Incidence ≥10%)
| Adverse Event | This compound (NCT03222843)[1][2] | Eltrombopag (RAISE Study)[3][4] | Romiplostim (NCT00102336)[5] | Avatrombopag (NCT01438840)[6][7] | Placebo |
| Upper Respiratory Tract Infection | 42.2% | - | - | - | - |
| Urinary Tract Infection | 17.1% | - | - | - | - |
| Immune Thrombocytopenic Purpura | 17.1% | - | - | - | - |
| Hematuria | 15.0% | - | - | - | - |
| Headache | - | 35% | 35% | Most Common | 32% (Romiplostim trial) |
| Fatigue | - | - | 33% | - | - |
| Epistaxis | - | - | 32% | Most Common | - |
| Arthralgia | - | - | 26% | - | - |
| Contusion | - | - | - | Most Common | - |
Data for eltrombopag, romiplostim, and avatrombopag are derived from their respective pivotal trials. Placebo data is presented where available from the comparator trials.
Table 2: Serious Adverse Events of Special Interest
| Adverse Event | This compound | Eltrombopag | Romiplostim | Avatrombopag |
| Hepatotoxicity (ALT/AST Elevation) | Occurred[8] | Mild increases in ALT (7%), increases in total bilirubin (B190676) (4%)[4] | - | Noted to have no significant hepatotoxicity[9] |
| Thromboembolic Events | 2 events in a phase III trial[10] | - | 2.4% (similar to placebo)[5] | No thromboembolic events in the core phase of a phase 3 study[11] |
| Bone Marrow Reticulin (B1181520) Formation | - | Risk exists | Increased baseline bone marrow reticulin noted in one patient[5] | Risk exists as a class effect |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the safety data. Below are summaries of the protocols for the respective phase 3 studies.
This compound (NCT03222843)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial to evaluate the efficacy and safety of this compound in adult patients with chronic immune thrombocytopenia (ITP) who had an insufficient response to at least one prior ITP therapy.[2]
-
Patient Population: Adults with primary ITP for at least 6 months and a platelet count of <30 x 10⁹/L.[2]
-
Intervention: Patients received oral this compound (initial dose of 2.5 mg or 5 mg once daily) or a matching placebo. The dose could be titrated up to 7.5 mg once daily to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L.[2]
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 x 10⁹/L at week 8.[1]
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.
Eltrombopag (RAISE Study - NCT00370331)
-
Study Design: A randomized, double-blind, placebo-controlled, 6-month, phase 3 study to evaluate the efficacy and safety of eltrombopag in adults with previously treated chronic ITP.[3][4]
-
Patient Population: Adults with chronic ITP for more than 6 months and a baseline platelet count lower than 30,000 per μL.[4]
-
Intervention: Patients received a starting dose of 50 mg of oral eltrombopag or a matching placebo once daily. The dose could be adjusted based on platelet response.[3][4]
-
Primary Endpoint: The odds of achieving a platelet count of 50,000–400,000 per μL during the 6-month treatment period.[4]
-
Safety Assessment: Comprehensive monitoring of adverse events, with a particular focus on liver function tests and thromboembolic events.
Romiplostim (NCT00102336)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of romiplostim in non-splenectomized adults with ITP.[12]
-
Patient Population: Adult patients with ITP who had not undergone splenectomy.
-
Intervention: Patients received weekly subcutaneous injections of romiplostim or placebo, with the dose adjusted to maintain platelet counts between 50 x 10⁹/L and 200 x 10⁹/L.[13]
-
Primary Endpoint: The proportion of patients achieving a durable platelet response.
-
Safety Assessment: Monitoring for adverse events, including bleeding, thromboembolic events, and bone marrow reticulin formation.[14]
Avatrombopag (NCT01438840)
-
Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group, phase 3 study comparing avatrombopag with placebo in adults with chronic ITP.[6][7]
-
Patient Population: Adults with chronic ITP and a platelet count of <30 x 10⁹/L.[6]
-
Intervention: Patients received a starting dose of 20 mg/day of oral avatrombopag or placebo. The dose could be titrated based on platelet response.[15]
-
Primary Endpoint: The cumulative number of weeks of platelet response (platelet count ≥50 x 10⁹/L) without rescue therapy.[6][7]
-
Safety Assessment: Evaluation of adverse events, with a focus on thromboembolic events and hepatotoxicity.[6]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the flow of clinical trials can provide a clearer understanding of the context of the safety data.
Caption: TPO-RA Signaling Pathway.
Caption: Generalized Phase 3 Clinical Trial Workflow for TPO-RAs.
References
- 1. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Eltrombopag for management of chronic immune thrombocytopenia (RAISE): a 6-month, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of romiplostim in adult patients with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. A phase 3 study of the efficacy and safety of avatrombopag in Japanese adults with chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. nice.org.uk [nice.org.uk]
- 14. Long-term treatment with romiplostim in patients with chronic immune thrombocytopenia: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. io.nihr.ac.uk [io.nihr.ac.uk]
Benchmarking Hetrombopag Olamine Against Standard ITP Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hetrombopag (B607937) olamine, a novel thrombopoietin receptor agonist (TPO-RA), with standard first- and second-line therapies for Immune Thrombocytopenia (ITP). The information is compiled from preclinical studies and clinical trial data to offer an objective analysis of its performance and mechanism of action relative to established treatments.
Introduction to Hetrombopag Olamine
This compound is an orally administered, small-molecule, nonpeptide TPO-RA. It functions by binding to the transmembrane domain of the TPO receptor (c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO). This interaction activates intracellular signaling cascades, primarily the JAK-STAT pathway, which in turn stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. Preclinical evidence suggests that hetrombopag may have a higher potency in vivo compared to eltrombopag (B601689), another oral TPO-RA.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound and key standard ITP therapies. It is important to note that direct head-to-head randomized controlled trials comparing this compound with all standard therapies are not yet available. The data for eltrombopag is derived from a post-hoc analysis of a phase III trial where patients switched from eltrombopag to hetrombopag. Comparisons with other agents are based on their respective pivotal trial data.
Table 1: Efficacy of this compound vs. Placebo (8-Week Treatment)
| Endpoint | Hetrombopag 2.5 mg (n=124) | Hetrombopag 5 mg (n=126) | Placebo (n=127) |
| Platelet Response Rate (≥50 x 10⁹/L) | 58.9% | 64.3% | 5.9% |
| Odds Ratio vs. Placebo (95% CI) | 25.97 (9.83–68.63) | 32.81 (12.39–86.87) | - |
| p-value | <0.0001 | <0.0001 | - |
| Reduced Bleeding Risk | Superior to placebo | Superior to placebo | - |
| Reduced Use of Rescue Therapy | Superior to placebo | Superior to placebo | - |
Data from the NCT03222843 phase III trial.[1][2][3][4]
Table 2: Post-Hoc Analysis of Switching from Eltrombopag to Hetrombopag (24-Week Treatment)
| Endpoint | Eltrombopag (prior to switch, n=63) | Hetrombopag (after switch, n=63) |
| Overall Response Rate (Platelet Count ≥50 x 10⁹/L) | 66.7% | 88.9% |
| Response in Patients with Pre-switch Platelets <30 x 10⁹/L (n=12) | - | 66.7% |
| Response in Patients with Pre-switch Platelets 30-50 x 10⁹/L (n=9) | - | 88.9% |
| Treatment-Related Adverse Events | 50.8% | 38.1% |
This post-hoc analysis suggests a potential benefit of switching to hetrombopag in patients with a suboptimal response to eltrombopag.
Table 3: Comparative Efficacy of Second-Line ITP Therapies (from respective pivotal trials)
| Therapy | Primary Efficacy Endpoint | Response Rate |
| Hetrombopag | Platelet response (≥50 x 10⁹/L) at 8 weeks | 58.9% - 64.3% |
| Eltrombopag | Platelet response (≥50 x 10⁹/L) at 6 weeks | ~59% - 79% |
| Romiplostim | Durable platelet response | ~38% - 61% |
| Rituximab (B1143277) | Overall platelet response | ~40% - 60% |
Note: These data are from separate trials with different patient populations and protocols and should not be considered a direct comparison.
Table 4: Common Adverse Events of Hetrombopag and Standard ITP Therapies
| Therapy | Common Adverse Events |
| Hetrombopag | Upper respiratory tract infection, urinary tract infection, immune thrombocytopenic purpura, hematuria. |
| Eltrombopag | Headache, nasopharyngitis, increased liver enzymes. |
| Romiplostim | Headache, dizziness, insomnia, arthralgia. |
| Rituximab | Infusion-related reactions, infections. |
| Corticosteroids | Insomnia, mood changes, weight gain, hyperglycemia, osteoporosis (long-term). |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by TPO-RAs and the mechanisms of action of other standard ITP therapies.
Caption: TPO-RA Signaling Pathways in Megakaryocyte Precursors.
Caption: Mechanisms of Action of Non-TPO-RA Standard ITP Therapies.
Experimental Protocols
This compound Phase III Trial (NCT03222843)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][3][4]
-
Participants: Adult patients with ITP who had an insufficient response or relapsed after at least one prior ITP therapy.
-
Intervention: Patients were randomized to receive this compound (initial dose of 2.5 mg or 5 mg once daily) or a matching placebo for a 10-week double-blind period. The dose could be titrated up to 7.5 mg daily to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L.[2][3] After 10 weeks, patients in the placebo group were switched to open-label eltrombopag, while the hetrombopag group continued on open-label hetrombopag for another 14 weeks.[2]
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 x 10⁹/L after 8 weeks of treatment.[2]
Post-Hoc Analysis of Switching from Eltrombopag to Hetrombopag
-
Study Design: A post-hoc analysis of patients from the NCT03222843 trial who were initially in the placebo arm, switched to eltrombopag for 14 weeks, and then switched to hetrombopag for a 24-week extension period.
-
Participants: 63 patients who completed the 14-week eltrombopag treatment period and subsequently switched to hetrombopag.
-
Endpoints Evaluated: Treatment response (platelet count ≥50 x 10⁹/L) and safety were assessed before and after the switch.
Eltrombopag Pivotal Trial (EXTEND study - NCT00351468)
-
Study Design: An open-label extension study to evaluate the long-term safety and efficacy of eltrombopag.[5]
-
Participants: Adult patients with chronic ITP who had completed a previous eltrombopag study.[5]
-
Intervention: Eltrombopag was initiated at 50 mg once daily and the dose was adjusted (up to 75 mg/day or down to 25 mg/day or less frequently) to maintain a target platelet count. Concomitant ITP medications could be reduced or discontinued.[5]
-
Primary Endpoint: Long-term safety and efficacy, including maintaining platelet counts ≥50 x 10⁹/L and reducing bleeding.[5]
Romiplostim Pivotal Trials
-
Study Design: Two parallel, randomized, double-blind, placebo-controlled, phase 3 trials in non-splenectomized and splenectomized adults with chronic ITP.
-
Participants: Patients with chronic ITP and a platelet count of ≤30 x 10⁹/L who had completed at least one prior treatment.
-
Intervention: Patients were randomized (2:1) to receive weekly subcutaneous injections of romiplostim (starting at 1 mcg/kg) or placebo for 24 weeks. The dose was adjusted to maintain platelet counts between 50 x 10⁹/L and 200 x 10⁹/L.
-
Primary Endpoint: Durable platelet response, defined as achieving a weekly platelet count of ≥50 x 10⁹/L for at least 6 of the last 8 weeks of treatment.
Rituximab for ITP (Representative Trial)
-
Study Design: A multicenter, randomized, open-label phase II trial exploring different dosing schemes.
-
Participants: Adult patients with relapsed or refractory ITP.
-
Intervention: Patients were randomized to different rituximab dosing regimens, with a standard arm receiving 375 mg/m² weekly for 4 weeks.[1]
-
Primary Endpoint: Platelet count response (e.g., achieving a platelet count >50 x 10⁹/L).
Corticosteroids for ITP (Representative Trial)
-
Study Design: A randomized clinical trial comparing high-dose dexamethasone (B1670325) with standard-dose prednisone (B1679067).
-
Participants: Newly diagnosed adult ITP patients.
-
Intervention: One arm received pulses of high-dose dexamethasone (e.g., 40 mg/day for 4 days), while the other arm received prednisone (e.g., 1 mg/kg/day with a subsequent taper).
-
Primary Endpoint: Initial and sustained platelet count response.
Conclusion
This compound has demonstrated significant efficacy in increasing platelet counts and reducing bleeding risk in patients with ITP compared to placebo. A post-hoc analysis suggests it may offer a benefit for patients who have an inadequate response to eltrombopag. As a TPO-RA, its mechanism of action is centered on stimulating platelet production, a different approach from the immunosuppressive or immunomodulatory mechanisms of corticosteroids, rituximab, and IVIG.
The choice of therapy in ITP is complex and depends on disease phase, patient characteristics, and treatment history. While direct comparative data is still emerging, this compound represents a promising oral treatment option for ITP, particularly in the second-line setting. Further head-to-head randomized controlled trials are needed to definitively establish its position relative to other standard-of-care therapies.
References
- 1. Multi-center randomized open label phase II trial on three rituximab dosing schemes in immune thrombocytopenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Comparative Meta-Analysis of Hetrombopag Olamine in Clinical Trials for Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hetrombopag (B607937) olamine with other therapeutic alternatives for thrombocytopenia, supported by data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of this novel thrombopoietin receptor agonist.
Introduction
Hetrombopag olamine is a novel, orally bioavailable, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist.[1] It has been developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count.[2] this compound acts by binding to and stimulating the TPO receptor, which leads to the proliferation and differentiation of megakaryocytes, the cells responsible for platelet production.[1][3] This guide synthesizes findings from various clinical studies to compare the efficacy, safety, and mechanism of action of this compound against other TPO-RAs and placebo.
Mechanism of Action: Signaling Pathways
This compound, like other TPO-RAs such as eltrombopag (B601689), binds to the transmembrane domain of the TPO receptor (c-Mpl).[3][4] This binding activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.[3][5] Activation of these pathways stimulates the proliferation and differentiation of megakaryocytic progenitor cells, ultimately leading to an increase in platelet production.[5][6] Preclinical studies have shown that hetrombopag stimulates these signaling pathways in a TPO-R-dependent manner.[5]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in increasing platelet counts in patients with immune thrombocytopenia (ITP).
Table 1: Comparison of Platelet Response in ITP Patients
| Study / Drug | Treatment Group | Placebo Group | Primary Endpoint |
| Phase III Trial (Mei H, et al., 2021) [7][8] | Hetrombopag 2.5 mg: 58.9% | 5.9% | Platelet count ≥50 × 10⁹/L at week 8 |
| Hetrombopag 5.0 mg: 64.3% | |||
| Phase I Study (Mei H, et al., 2022) [9] | Hetrombopag (initial dose 5 mg): 59.5% | N/A | Platelet count ≥50 × 10⁹/L at week 6 |
| Eltrombopag Chinese Study [9] | Eltrombopag: 57.7% | N/A | Platelet count ≥50 × 10⁹/L after 6 weeks |
| Avatrombopag (B1665838) Chinese Study [10] | Avatrombopag: 77.1% | 7.7% | Platelet count ≥50 × 10⁹/L at week 6 |
Data compiled from published clinical trial results.[7][8][9][10]
A phase III randomized trial showed that after 8 weeks of treatment, significantly more patients in the Hetrombopag 2.5 mg (58.9%) and 5.0 mg (64.3%) groups achieved the primary endpoint of a platelet count of ≥50 × 10⁹/L compared to the placebo group (5.9%).[7][8] Similarly, a phase 1 study reported a response rate of 59.5% at week 6.[9] The response rates for Hetrombopag are comparable to those reported for eltrombopag in a Chinese study (57.7%).[9] Another TPO-RA, avatrombopag, showed a platelet response rate of 77.1% in a study with Chinese adult patients with chronic primary ITP.[10]
A post-hoc analysis of a phase III trial also demonstrated the efficacy and safety of hetrombopag in patients with persistent ITP (duration 3–12 months), with response rates of 68.8% for the 2.5 mg group and 74.3% for the 5.0 mg group, which were significantly higher than placebo (7.7%).[11]
Safety and Tolerability
Hetrombopag has been generally well-tolerated in clinical trials, with a manageable safety profile.[7][9]
Table 2: Common Adverse Events (AEs) in Hetrombopag Clinical Trials
| Adverse Event | Phase III Trial (24 weeks)[7] | Phase I Study[9] |
| Upper respiratory tract infection | 42.2% | 32.4% |
| Urinary tract infection | 17.1% | - |
| Immune thrombocytopenic purpura | 17.1% | - |
| Hematuria | 15.0% | - |
| Increased alanine (B10760859) aminotransferase | - | 21.6% |
| Increased blood lactate (B86563) dehydrogenase | - | 16.2% |
| Skin hemorrhage | - | 13.5% |
Data from published clinical trial results.[7][9]
The most common adverse events reported in a 24-week phase III trial were upper respiratory tract infection (42.2%), urinary tract infection (17.1%), immune thrombocytopenic purpura (17.1%), and hematuria (15%).[7] In a phase I study, the most frequent AEs were upper respiratory tract infection (32.4%), increased alanine aminotransferase (21.6%), and increased blood lactate dehydrogenase (16.2%).[9] It is noteworthy that concerns such as severe hepatotoxicity associated with eltrombopag and blood clots with avatrombopag have been highlighted as inconveniences for ITP adults.[12]
Experimental Protocols
The methodologies employed in the key clinical trials provide the basis for the presented data.
Phase III Randomized, Double-Blind, Placebo-Controlled Trial (NCT03222843) [7][8]
-
Objective: To evaluate the efficacy and safety of hetrombopag in ITP patients who had an insufficient response or had relapsed after previous treatment.
-
Methodology:
-
Patient Population: Patients with ITP who had not responded to or had relapsed after at least one prior ITP treatment.
-
Treatment: Patients were randomized to receive an initial once-daily oral dose of 2.5 mg hetrombopag, 5 mg hetrombopag, or a matching placebo.
-
Duration: A 10-week randomized, double-blind treatment period, followed by a 14-week open-label period.
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 × 10⁹/L after 8 weeks of treatment.
-
Assessments: Platelet counts were monitored regularly. Safety was assessed by monitoring adverse events.
-
Pharmacological Characterization of Hetrombopag [5]
-
Objective: To investigate the pharmacological properties of hetrombopag in preclinical models.
-
Methodology:
-
Cell Lines: Used human TPO-R-expressing cells (e.g., 32D-MPL) and human hematopoietic stem cells.
-
Assays:
-
Proliferation Assays: To evaluate the ability of hetrombopag to stimulate cell growth.
-
Signaling Pathway Analysis (Western Blotting): To examine the activation of downstream signaling molecules like STAT, PI3K, and ERK upon hetrombopag treatment.
-
-
Comparison: The effects of hetrombopag were compared to recombinant human TPO (rhTPO) and other TPO-RAs like eltrombopag.
-
Conclusion
This compound has demonstrated significant efficacy in increasing platelet counts in patients with ITP, with a response rate comparable to eltrombopag.[7][9] Its safety profile is generally manageable, with the most common adverse events being upper respiratory tract infections.[7] The mechanism of action, through the activation of the TPO-R and downstream JAK-STAT and MAPK pathways, is well-characterized.[3][5] For patients who do not respond to one TPO-RA, switching to another, including hetrombopag, may be a successful strategy.[13][14] Further head-to-head comparative studies and long-term safety data will be crucial in defining the precise positioning of this compound in the therapeutic landscape for thrombocytopenia.
References
- 1. Facebook [cancer.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hetrombopag Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]
- 8. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. Hetrombopag for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thrombopoietin receptor agonists in ITP: current status and future outlooks | VJHemOnc [vjhemonc.com]
- 14. researchgate.net [researchgate.net]
Navigating the Next Wave of Thrombopoiesis Stimulation: A Comparative Guide to Novel TPO Receptor Agonists
For Immediate Release
In the landscape of therapies for thrombocytopenia, the advent of thrombopoietin (TPO) receptor agonists has marked a significant paradigm shift. Moving beyond supportive care, these agents directly stimulate platelet production, offering a targeted approach for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the pharmacokinetic profiles of several novel TPO receptor agonists, supported by experimental data, to inform ongoing research and development in this critical therapeutic area.
A New Generation of TPO Receptor Agonists
Second-generation TPO receptor agonists have been designed to circumvent the immunogenicity issues that halted the development of first-generation recombinant human TPO.[1] These newer agents, which include small molecules and peptibodies, exhibit no sequence homology to endogenous TPO.[1] Currently, romiplostim, eltrombopag (B601689), avatrombopag (B1665838), and lusutrombopag (B608699) are approved for clinical use in various capacities for treating thrombocytopenia.[2][3][4] Additionally, new agents like hetrombopag (B607937) olamine are emerging in the clinical development pipeline.[5][6]
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of selected TPO receptor agonists. These parameters are crucial for understanding the dosing, efficacy, and safety profiles of these drugs.
| Pharmacokinetic Parameter | Romiplostim | Eltrombopag | Avatrombopag | Lusutrombopag | Hetrombopag Olamine |
| Administration | Subcutaneous Injection[2][7] | Oral[2] | Oral[2] | Oral | Oral[5][6] |
| Time to Peak (Tmax) | ~7-50 hours (median 14 hours)[8] | ~8 hours[5][6] | ~6-8 hours[2] | Not specified | ~8 hours[5][6] |
| Half-life (t1/2) | 1-34 days (median 3.5 days)[3][8] | 21-32 hours[3] | ~19 hours[3] | ~27 hours[3] | 11.9-40.1 hours (dose-dependent)[5][6] |
| Metabolism | Reticuloendothelial system[3] | Primarily CYP1A2 and CYP2C8 | Primarily CYP2C9 and CYP3A4[4] | Not specified | Not specified |
| Elimination | Cleared by the reticuloendothelial system[3] | Feces (59%)[3] | Feces (88%)[3] | Feces (83%)[3] | Not specified |
| Food Effect | Not applicable | Significant; requires administration on an empty stomach (4-hour fasting window)[2] | Can be taken with or without food[3] | Can be taken with or without food[3] | Administered in a fasting condition in clinical trials[6] |
| Plasma Protein Binding | Not specified | >99.9%[3] | >96%[3] | >99.9%[3] | Not specified |
Mechanism of Action and Signaling Pathways
TPO receptor agonists stimulate the proliferation and differentiation of megakaryocytes by activating the TPO receptor (c-Mpl).[9] While all agonists target this receptor, their binding sites and modes of activation differ, which may influence their downstream signaling and clinical effects.[8][9] Romiplostim, a peptibody, binds to the extracellular domain of the TPO receptor, competing with endogenous TPO.[8][9] In contrast, small-molecule agonists like eltrombopag and avatrombopag bind to the transmembrane domain of the receptor, leading to its activation.[8][9]
Upon activation, the TPO receptor initiates several downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K-AKT pathways, which are crucial for megakaryocyte proliferation, differentiation, and ultimately, platelet production.[3][8]
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic profiles of these agonists are typically determined through Phase I clinical trials in healthy volunteers, followed by further characterization in patient populations. A general workflow for these studies is outlined below.
Study Design
Phase I studies are often randomized, double-blind, placebo-controlled, and involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
SAD Studies: Subjects receive a single dose of the TPO receptor agonist or placebo. Blood samples are collected at predefined time points over a period of several days to weeks to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to establish the maximum tolerated dose (MTD).
-
MAD Studies: Subjects receive daily doses of the agonist or placebo for a specified duration (e.g., 10 days).[10] This allows for the assessment of the drug's steady-state pharmacokinetics and its pharmacodynamic effects on platelet counts.
Sample Collection and Analysis
-
Blood Sampling: Venous blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity to measure drug concentrations accurately.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis is typically used to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vz/F: Apparent volume of distribution.
Conclusion
The development of novel TPO receptor agonists continues to be a dynamic field. Understanding the comparative pharmacokinetic profiles of these agents is paramount for optimizing their clinical application and for guiding the design of next-generation therapies. The distinct characteristics of each agonist, from administration route and food interactions to half-life and metabolism, provide a range of options to tailor treatment to individual patient needs. As more direct comparative studies become available, a clearer picture of the relative advantages of each agent will emerge, further refining their role in the management of thrombocytopenia.
References
- 1. New thrombopoietin receptor agonists for platelet disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A retrospective pilot evaluation of switching thrombopoietic receptor-agonists in immune thrombocytopenia | Haematologica [haematologica.org]
- 8. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
In vitro comparison of Hetrombopag olamine and avatrombopag
An In Vitro Comparative Analysis of Hetrombopag (B607937) Olamine and Avatrombopag (B1665838): A Guide for Researchers
This guide provides a detailed in vitro comparison of two oral, small-molecule thrombopoietin receptor (TPO-R) agonists: Hetrombopag olamine and avatrombopag. Both are significant therapeutic agents for managing thrombocytopenia, a condition characterized by low platelet counts. This document aims to furnish researchers, scientists, and drug development professionals with comparative data on their mechanisms of action and performance in key in vitro assays.
Introduction to this compound and Avatrombopag
This compound is a novel, orally bioavailable TPO-R agonist developed in China.[1][2] It is a structural modification of eltrombopag, designed for enhanced potency and reduced toxicity.[3] Avatrombopag is also a second-generation oral TPO-R agonist that mimics the biological effects of endogenous thrombopoietin (TPO) to stimulate platelet production.[4][5][6][7] Both drugs function by binding to and activating the TPO receptor (c-Mpl), thereby stimulating the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[3][8]
Mechanism of Action and Signaling Pathways
Both hetrombopag and avatrombopag are non-peptide TPO-R agonists that bind to the transmembrane domain of the TPO receptor.[9][10][11] This binding induces a conformational change in the receptor, leading to the activation of downstream signaling cascades that are crucial for megakaryocyte maturation and platelet production. The primary signaling pathways activated by these agonists include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[1][12][13]
Specifically, avatrombopag has been shown to promote the tyrosine phosphorylation of STAT3 and STAT5, as well as the threonine phosphorylation of the MAPK (ERK) pathway.[10][14] Similarly, in vitro studies have demonstrated that hetrombopag activates the TPO pathway, including STAT3, STAT5, ERK1/2, and AKT, in a concentration-dependent manner.[1][13]
Figure 1: TPO Receptor Signaling Pathway Activation.
In Vitro Performance Data
Direct comparative in vitro studies between this compound and avatrombopag are limited in the public domain. However, data from separate preclinical studies provide insights into their respective potencies. Hetrombopag has been primarily compared against eltrombopag, demonstrating superior potency in cell proliferation assays.[1][15]
| Parameter | This compound | Avatrombopag |
| Target | Thrombopoietin Receptor (TPO-R / c-Mpl) | Thrombopoietin Receptor (TPO-R / c-Mpl) |
| Binding Site | Transmembrane Domain | Transmembrane Domain[9][10] |
| Cell Line for Proliferation Assay | 32D cells stably transfected with human TPOR (32D-MPL)[1] | Human c-Mpl–Ba/F3 cells[4] |
| EC50 (Cell Proliferation) | 0.4 nmol/L[1] | 3.3 nmol/L |
| Observed In Vitro Effects | - Stimulates proliferation of TPOR-expressing cells.[16]- Activates STAT, PI3K, and ERK signaling pathways.[16]- Promotes viability and growth of 32D-MPL cells with higher potency than eltrombopag.[16] | - Stimulates proliferation of c-Mpl-expressing cells.[4]- Promotes differentiation of CD34+ cells into megakaryocytes.[4]- Induces tyrosine phosphorylation of STAT3/STAT5 and threonine phosphorylation of MAPK (ERK).[14] |
Note: The EC50 values were determined using different cell lines, which may have varying levels of receptor expression and signaling components. Therefore, a direct comparison of these values should be made with caution.
Experimental Protocols
Below is a representative methodology for an in vitro cell proliferation assay used to evaluate TPO-R agonists, based on descriptions from preclinical studies of these agents.[4][14][16]
Objective: To determine the half-maximal effective concentration (EC50) of TPO-R agonists in stimulating the proliferation of a TPOR-dependent cell line.
Materials:
-
Cell Line: Murine myeloid progenitor 32D cells or Ba/F3 cells stably transfected with the human TPO receptor (c-Mpl).
-
TPO-R Agonists: this compound, avatrombopag (dissolved in a suitable solvent, e.g., DMSO).
-
Control: Recombinant human TPO (rhTPO) as a positive control, vehicle (e.g., DMSO) as a negative control.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Proliferation Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Preparation: The TPOR-expressing cells are washed to remove any residual cytokines and resuspended in fresh culture medium at a predetermined density (e.g., 5 x 10^4 cells/mL).
-
Plating: 50 µL of the cell suspension is added to each well of a 96-well plate.
-
Compound Addition: Serial dilutions of hetrombopag, avatrombopag, and rhTPO are prepared. 50 µL of each dilution is added to the respective wells in triplicate. Vehicle control wells receive 50 µL of the solvent at the same concentration used for the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: Following incubation, 20 µL of the MTS reagent is added to each well. The plate is then incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected by subtracting the background absorbance from the vehicle control wells. The data is then normalized to the maximum response observed with the positive control (rhTPO). A dose-response curve is generated by plotting the normalized response against the log concentration of the agonist. The EC50 value is calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
Figure 2: In Vitro Cell Proliferation Assay Workflow.
Summary and Conclusion
Both this compound and avatrombopag are potent oral TPO-R agonists that stimulate megakaryopoiesis and platelet production by activating similar intracellular signaling pathways.[1][12][13] Based on the available, albeit limited, in vitro data, hetrombopag appears to exhibit a higher potency in cell proliferation assays compared to avatrombopag, as indicated by its lower EC50 value.[1] However, it is crucial to acknowledge that these results were obtained in different cell systems, which precludes a definitive direct comparison.
For a conclusive assessment, a head-to-head in vitro study employing the same cell lines, experimental conditions, and a comprehensive panel of assays (including receptor binding affinity, detailed phosphoprotein analysis, and megakaryocyte differentiation assays) would be necessary. Nevertheless, the existing data suggest that both compounds are highly effective activators of the TPO receptor, with hetrombopag potentially being effective at lower concentrations.
References
- 1. mednexus.org [mednexus.org]
- 2. Hetrombopag - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Efficacy and Safety of Avatrombopag in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. What is Avatrombopag Maleate used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Avatrombopag: A Review in Thrombocytopenia | springermedizin.de [springermedizin.de]
- 15. Real-world experience of hetrombopag in immune thrombocytopenia treatment: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Hetrombopag Olamine Response: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Hetrombopag olamine with other thrombopoietin receptor agonists (TPO-RAs), focusing on biomarkers to predict treatment response. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.
Introduction to this compound and Other TPO-Receptor Agonists
This compound is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist.[1] It stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] Its primary mechanism of action involves binding to the transmembrane domain of the TPO-R (also known as c-Mpl or CD110), activating downstream signaling pathways.[1][2] Several other TPO-RAs are commercially available, each with distinct characteristics. This guide will focus on comparing this compound with Eltrombopag (B601689), Romiplostim, and Avatrombopag.
Mechanism of Action and Signaling Pathways
TPO-RAs stimulate thrombopoiesis by mimicking the effect of endogenous thrombopoietin (TPO).[2] Upon binding to the TPO-R, these agonists induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[2] Additionally, the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways are also implicated in mediating the effects of TPO-R activation.[2]
Figure 1: TPO-Receptor Signaling Pathway
Comparative Performance of TPO-Receptor Agonists
The efficacy of TPO-RAs is typically evaluated based on the proportion of patients achieving a target platelet count. Clinical trials have demonstrated the efficacy of this compound in treating immune thrombocytopenia (ITP) and chemotherapy-induced thrombocytopenia (CIT).
Table 1: Comparison of Clinical Trial Efficacy of TPO-Receptor Agonists in Immune Thrombocytopenia (ITP)
| TPO-Receptor Agonist | Trial Identifier | Patient Population | Primary Endpoint | Response Rate (Drug) | Response Rate (Placebo) | Reference |
| This compound | NCT03222843 | Chronic ITP | Platelet count ≥50 x 10⁹/L at week 8 | 58.9% (2.5mg), 64.3% (5mg) | 5.9% | [3] |
| Eltrombopag | NCT00102739 | Chronic ITP | Platelet count ≥50 x 10⁹/L at day 43 | 59% | 16% | [4] |
| Romiplostim | - | Chronic ITP | Durable platelet response | - | - | [5] |
| Avatrombopag | NCT01438840 | Chronic ITP | Cumulative weeks of platelet response | Median 12.4 weeks | Median 0 weeks | [6][7] |
Biomarkers for Predicting Response to TPO-Receptor Agonists
The identification of reliable biomarkers is crucial for personalizing treatment with TPO-RAs and optimizing patient outcomes. Several potential biomarkers have been investigated.
Baseline Thrombopoietin (TPO) Levels
Hypothesis: Patients with lower baseline endogenous TPO levels may have a better response to TPO-RAs, as their megakaryocytes are not already maximally stimulated.
Experimental Data: Studies have shown an inverse correlation between baseline TPO levels and the probability of response to eltrombopag and romiplostim in ITP patients.[1][8] One study identified optimal TPO thresholds of ≤136 pg/mL for eltrombopag and ≤209 pg/mL for romiplostim to discriminate between responders and non-responders.[8] Another analysis suggested that lower TPO levels (≤ 100 pg/mL) predict an increased probability of response to both eltrombopag and romiplostim.[9]
Table 2: Correlation of Baseline TPO Levels with Response to TPO-RAs
| TPO-Receptor Agonist | Patient Population | Key Finding | Reference |
| Eltrombopag & Romiplostim | ITP | Lower baseline TPO levels predict improved probability and magnitude of response. | [1][8] |
| Avatrombopag | Chronic Liver Disease | A trend towards decreased response with higher baseline TPO levels was observed. | [9] |
Immature Platelet Fraction (IPF)
Hypothesis: IPF, a measure of young, reticulated platelets, may reflect the bone marrow's capacity to produce new platelets and thus predict response to TPO-RAs.
Experimental Data: IPF is considered a useful marker for assessing thrombopoietic activity.[10][11] While direct correlative data with Hetrombopag response is limited, studies on other TPO-RAs suggest its potential as a predictive biomarker.
Genetic Mutations
Hypothesis: Specific genetic mutations may influence the underlying disease pathophysiology and, consequently, the response to TPO-RAs.
-
TET2 Mutations: In patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), mutations in the TET2 gene are being investigated as a predictive biomarker for response to eltrombopag.[12][13][14][15] A phase II clinical trial (NCT06630221) is currently evaluating eltrombopag in this specific patient population.[15]
-
Spliceosome Mutations: In MDS, mutations in spliceosome genes (e.g., SF3B1, SRSF2, U2AF1, ZRSR2) are common and may influence disease characteristics.[7][16] The presence of these mutations could potentially impact the response to TPO-RAs, although more research is needed in this area.
Experimental Protocols
Detailed methodologies are essential for the validation and clinical implementation of these biomarkers.
Measurement of Serum Thrombopoietin (TPO) Levels by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify TPO levels in serum or plasma.
Figure 2: TPO ELISA Experimental Workflow
Protocol Steps:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions.[17][18] Serum or plasma should be collected using standard procedures and can be stored at -20°C or -80°C if not assayed immediately.[17]
-
Add Standards and Samples: Add 100µL of each standard and sample to the appropriate wells of the pre-coated microplate.[17]
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.[17]
-
Detection Reagent A: Aspirate the liquid from each well and add 100µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[17]
-
Washing: Aspirate and wash the wells three times with wash buffer.[17]
-
Detection Reagent B: Add 100µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.[17]
-
Second Washing: Repeat the aspiration and washing step for a total of five times.[17]
-
Substrate Addition: Add 90µL of Substrate Solution to each well and incubate for 15-25 minutes at 37°C in the dark.[17]
-
Stop Reaction: Add 50µL of Stop Solution to each well.[17]
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.[17]
Measurement of Immature Platelet Fraction (IPF) by Flow Cytometry
This protocol describes a general method for determining IPF using flow cytometry.
Figure 3: IPF Flow Cytometry Workflow
Protocol Steps:
-
Sample Collection: Collect whole blood into a tube containing an anticoagulant such as citrate.
-
Staining: Stain the platelets with a fluorescent dye that binds to RNA, such as Thiazole Orange or a proprietary dye from a commercial kit (e.g., Sysmex Fluorocell™ PLT).[3][19]
-
Incubation: Incubate the stained sample in the dark at room temperature for a specified period (e.g., 15-30 minutes).[20]
-
Acquisition: Acquire the data on a flow cytometer.
-
Gating: Gate on the platelet population based on their forward scatter (FSC) and side scatter (SSC) properties.
-
Analysis: Analyze the fluorescence intensity of the gated platelet population to determine the percentage of immature platelets (IPF%).[3]
Detection of TET2 and Spliceosome Gene Mutations by Sequencing
This protocol provides a general workflow for identifying mutations in genes of interest.
Figure 4: Gene Mutation Detection Workflow
Protocol Steps:
-
Sample Collection: Obtain peripheral blood or bone marrow aspirate from the patient.
-
DNA Extraction: Extract genomic DNA from the collected sample using a commercially available kit.
-
PCR Amplification: Amplify the specific exons or regions of interest within the target genes (TET2, SF3B1, SRSF2, U2AF1, ZRSR2) using polymerase chain reaction (PCR).
-
Sequencing:
-
Data Analysis: Analyze the sequencing data using appropriate bioinformatics tools to identify any genetic variants or mutations compared to a reference sequence.
Conclusion
This compound is an effective TPO-RA for the treatment of thrombocytopenia. The identification and validation of predictive biomarkers are critical for optimizing its use and personalizing therapy. Baseline TPO levels, immature platelet fraction, and specific genetic mutations show promise as potential biomarkers. Further prospective clinical trials are needed to validate these biomarkers specifically for this compound and to establish standardized protocols for their routine clinical use. This guide provides a framework for researchers to compare this compound with its alternatives and to design experiments aimed at validating biomarkers for treatment response.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Thrombopoietin levels in patients with disorders of platelet production: diagnostic potential and utility in predicting response to TPO receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of eltrombopag on platelet counts and bleeding during treatment of chronic idiopathic thrombocytopenic purpura: a randomised, double-blind, placebo-controlled trial. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 5. Multicenter Single‐Blind Randomized Controlled Trial of the Romiplostim Biosimilar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombopoietin level predicts response to treatment with eltrombopag and romiplostim in immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinlabnavigator.com [clinlabnavigator.com]
- 11. Immature platelet fraction: A useful marker for identifying the cause of thrombocytopenia and predicting platelet recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Human Thrombopoietin ELISA Kit (EHTHPO) - Invitrogen [thermofisher.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Efficacy and safety of TPO receptor agonists in treatment of ITP associated with predominantly antibody deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. immunostep.com [immunostep.com]
A Comparative Analysis of Hetrombopag Olamine: Efficacy, Safety, and Economic Considerations in Thrombocytopenia Treatment
An Objective Guide for Researchers and Drug Development Professionals
Hetrombopag olamine is an orally administered, nonpeptide thrombopoietin receptor agonist (TPO-RA) that has emerged as a new therapeutic option for thrombocytopenia.[1] Having received its first approval in China for primary immune thrombocytopenia (ITP) and severe aplastic anemia (SAA), it represents a significant development in the management of these conditions. This guide provides a comprehensive comparison of this compound with other treatment alternatives, focusing on its clinical performance based on available experimental data. While direct cost-effectiveness analyses for this compound are not yet widely available, this document also presents a summary of economic evaluations for other drugs in its class to provide a contextual framework for its potential economic positioning.
Mechanism of Action: TPO Receptor Agonism
This compound functions by mimicking the action of endogenous thrombopoietin (TPO).[2] It binds to and activates the transmembrane domain of the TPO receptor (c-Mpl), which is expressed on megakaryocytes and their precursors.[2] This activation triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] The downstream signaling promotes the proliferation and differentiation of megakaryocytes in the bone marrow, leading to an increased production of platelets.[1][2]
References
Safety Operating Guide
Navigating the Safe Disposal of Hetrombopag Olamine: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the proper disposal of potent pharmaceutical compounds like hetrombopag (B607937) olamine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of hetrombopag olamine waste, aligning with institutional best practices and regulatory compliance. Adherence to these protocols is paramount to protect laboratory personnel, the surrounding community, and the environment from potential harm.
This compound, a novel small-molecule thrombopoietin receptor (TPO-R) agonist, requires meticulous management from receipt to disposal. All waste materials contaminated with this compound should be treated as hazardous pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and approved waste management vendors, as local, state, and federal regulations govern the disposal of such materials.
Core Principles for Safe Disposal
The foundation of safe disposal for this compound rests on the principles of containment, segregation, and proper disposal through licensed channels. Under no circumstances should liquid waste containing this compound be discharged down the drain, and solid waste must not be mixed with general laboratory trash.
Personal Protective Equipment (PPE)
Before initiating any procedure involving this compound or its waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks. This includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Gown: A disposable, impermeable gown should be worn.
-
Eye Protection: Safety goggles or a face shield are necessary to protect from splashes or aerosols.
-
Respiratory Protection: Depending on the physical form of the compound being handled (e.g., powder), a NIOSH-approved respirator may be required based on your institution's specific protocols.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the proper segregation and containment of this compound waste.
Waste Segregation at the Point of Generation
Immediate and proper segregation of all materials that have come into contact with this compound is the first critical step. This waste stream must be kept separate from all other laboratory waste.
Types of this compound Waste:
-
Unused or expired this compound powder or solutions.
-
Contaminated laboratory consumables (e.g., vials, pipette tips, flasks, tubing).
-
Contaminated Personal Protective Equipment (PPE).
-
Materials used for spill cleanup.
Waste Containment
The use of designated, leak-proof, and clearly labeled containers is essential for the safe accumulation of this compound waste.
-
Solid Waste:
-
Carefully place all contaminated solid materials, such as gloves, gowns, and labware, into a designated hazardous waste container.
-
This container should be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the compound ("this compound"), and any other information required by your institution's EHS department.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, compatible, and shatter-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Pharmaceutical Waste," indicating the contents ("this compound in [solvent]"), and the approximate concentration.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps, such as needles or broken glass, in a designated cytotoxic sharps container.
-
These containers are typically color-coded (e.g., purple lid) and must be puncture-resistant and leak-proof.
-
Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.
-
Clean the Area:
-
For powdered spills, gently cover the area with a damp absorbent material to avoid creating dust.
-
For liquid spills, use an inert absorbent material.
-
-
Decontaminate: Clean the affected area according to your institution's approved protocol, which may involve the use of specific decontaminating agents.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous pharmaceutical waste in the appropriate labeled container.
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management vendor.
-
Store sealed and labeled waste containers in a designated, secure area until they are collected.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed as required by your institution and regulatory agencies.
-
The most common method for the final disposal of this type of pharmaceutical waste is high-temperature incineration at a permitted facility.
Data Presentation
The following table summarizes the key aspects of the this compound waste disposal process for easy reference.
| Waste Category | Description | Recommended Container | Key Disposal Action |
| Solid Waste | Unused/expired powder, contaminated labware (vials, pipette tips), and used PPE (gloves, gowns). | Labeled, leak-proof hazardous waste container. | Segregate at the point of generation; do not mix with regular trash. |
| Liquid Waste | Unused/expired solutions, contaminated buffers or solvents. | Labeled, sealed, and compatible hazardous waste container. | Never pour down the drain. Collect in a designated container. |
| Sharps Waste | Contaminated needles, syringes, and broken glass. | Designated cytotoxic sharps container (e.g., purple lid). | Place directly into the sharps container; do not recap needles. |
| Spill Cleanup | Absorbent materials and PPE used to clean up spills. | Labeled, leak-proof hazardous waste container. | Contain and clean the spill, then dispose of all materials as hazardous waste. |
Mandatory Visualizations
To further clarify the procedural and biological aspects of handling this compound, the following diagrams illustrate the recommended waste disposal workflow and the compound's mechanism of action.
Caption: Workflow for the safe disposal of this compound waste.
Caption: this compound-induced signaling pathways.
Safe Handling and Personal Protective Equipment for Hetrombopag Olamine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Hetrombopag (B607937) olamine. As a novel, potent, orally bioavailable small-molecule thrombopoietin receptor (TPO-RA) agonist, Hetrombopag olamine requires careful handling to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2][3] Adherence to these guidelines is critical for minimizing exposure risk.
While a comprehensive, specific safety data sheet for this compound is not widely published, its mechanism as a potent pharmaceutical compound necessitates that it be handled as a potentially hazardous substance. The following procedures are based on established safety protocols for similar potent compounds.
Hazard Identification
Based on the classification of similar chemical entities, researchers should assume that this compound may present the following hazards upon exposure:
-
Harmful if swallowed.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Required Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory to prevent inhalation, dermal contact, and accidental ingestion. All personnel must be trained in the proper donning and doffing of PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, tested to ASTM D6978 standard. The outer glove cuff should extend over the gown sleeve.[5][6] | Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, providing an extra layer of protection.[6][7] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). Cuffs should be elastic or knit.[7][8][9] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[7] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant, tight-sealing safety goggles. A full face shield should be worn over goggles when handling the powder or creating solutions.[7][10] | Protects against splashes and aerosolized particles from entering the eyes or contacting the face.[7] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator.[8] | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of fine particles.[7][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet/bouffant cap.[5][9] | Prevents the spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for safe handling and disposal.
Experimental Protocol: Handling and Preparation
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure. Assemble all necessary equipment and materials before beginning work.
-
Donning PPE: Don PPE in the following order: shoe covers, hair cover, inner gloves, gown, face mask/respirator, safety goggles, face shield, and finally, outer gloves over the gown's cuffs.
-
Weighing and Reconstitution:
-
Handle the powdered form of this compound within a fume hood to minimize inhalation risk.
-
Use disposable equipment (e.g., weigh boats, spatulas) where possible.
-
When preparing solutions, add solvent slowly to the powder to avoid generating aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment and the work surface.
-
Doff PPE by removing the outer gloves first and disposing of them in a designated hazardous waste container. Remove the gown, face shield, and other protective equipment, being careful to avoid self-contamination. The inner gloves should be the last item removed.
-
Wash hands thoroughly with soap and water after removing all PPE.[4][10]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to contain the contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill zone.
-
Don PPE: Before re-entering the area, don the full set of recommended PPE, including respiratory protection.
-
Contain the Spill:
-
Clean and Decontaminate: Working from the outside of the spill inward, carefully clean the area. Decontaminate the spill surface according to your institution's approved procedures.
-
Dispose of Waste: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be collected and placed in a sealed, clearly labeled hazardous waste container.[8]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Segregation: At the point of generation, segregate all this compound-contaminated waste from regular laboratory trash. This includes:
-
Unused or expired product.
-
Contaminated labware (vials, pipette tips, flasks).
-
Contaminated PPE.[8]
-
Spill cleanup materials.
-
-
Containment: Use designated, leak-proof, and puncture-resistant hazardous waste containers that are clearly labeled as "Hazardous Chemical Waste" and specify "this compound".[8]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste vendor. Always comply with your institution's Environmental Health and Safety (EHS) guidelines as well as local, state, and federal regulations.[8]
Workflow for this compound Spill Response
Caption: Procedural workflow for responding to a this compound spill.
References
- 1. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of postdose fasting duration on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of this compound, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. camberpharma.com [camberpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
